molecular formula C11H24O2 B095599 1,1-Dimethoxynonane CAS No. 18824-63-0

1,1-Dimethoxynonane

Cat. No.: B095599
CAS No.: 18824-63-0
M. Wt: 188.31 g/mol
InChI Key: LYLVOCPDQAOQKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1, 1-Dimethoxynonane belongs to the class of organic compounds known as acetals. Acetals are compounds having the structure R2C(OR')2 ( R' not Hydrogen) and thus diethers of geminal diols. Originally, the term was confined to derivatives of aldehydes (one R = H), but it now applies equally to derivatives of ketones (neither R = H ). Mixed acetals have different R' groups. 1, 1-Dimethoxynonane is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 1, 1-dimethoxynonane is primarily located in the membrane (predicted from logP). 1, 1-Dimethoxynonane has a citrus, floral, and fresh taste.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1-dimethoxynonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24O2/c1-4-5-6-7-8-9-10-11(12-2)13-3/h11H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYLVOCPDQAOQKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8066424
Record name Nonane, 1,1-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8066424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear, colourless liquid; Fresh, fruity aroma
Record name Nonanal dimethyl acetal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1720/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

62.00 °C. @ 15.00 mm Hg
Record name 1,1-Dimethoxynonane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034151
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble in water; soluble in organic solvents, Soluble (in ethanol)
Record name Nonanal dimethyl acetal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1720/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.847-0.853
Record name Nonanal dimethyl acetal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1720/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

18824-63-0
Record name 1,1-Dimethoxynonane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18824-63-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nonanal dimethyl acetal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018824630
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nonane, 1,1-dimethoxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Nonane, 1,1-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8066424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-dimethoxynonane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.715
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NONANAL DIMETHYL ACETAL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R293HT233N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1,1-Dimethoxynonane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034151
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

What are the fundamental properties of 1,1-Dimethoxynonane?

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Fundamental Properties of 1,1-Dimethoxynonane

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of this compound (CAS No. 18824-63-0), an acetal derivative of nonanal. Designed for researchers, chemists, and professionals in drug development and flavor science, this document synthesizes critical data on its physicochemical characteristics, spectroscopic profile, synthesis, and potential applications. By integrating established data with proven chemical principles, this guide serves as an authoritative resource for understanding and utilizing this compound.

Introduction and Chemical Identity

This compound, also known as Nonanal Dimethyl Acetal, belongs to the acetal class of organic compounds.[1] Acetals are geminal di-ethers derived from aldehydes or ketones, characterized by the R₂C(OR')₂ functional group.[1][2] Specifically, this compound is the dimethyl acetal of nonanal, a nine-carbon aldehyde. This structure confers specific chemical properties, most notably its stability under neutral or basic conditions and its susceptibility to hydrolysis under acidic conditions, making it an effective protecting group for the aldehyde functionality in multi-step organic synthesis.[2]

While extensive literature specifically on this compound is limited, its properties can be thoroughly understood through the well-established principles of acetal chemistry and available compound-specific data.[1] It has been identified in natural sources such as blackberries and is recognized for its distinct organoleptic properties, suggesting applications in the flavor and fragrance industry.[1]

Figure 1: Molecular Structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. These characteristics are fundamental for its handling, purification, and application in various experimental settings.

PropertyValueSource(s)
CAS Number 18824-63-0[1][3][4]
Molecular Formula C₁₁H₂₄O₂[4][5]
Molecular Weight 188.31 g/mol [4][5]
Appearance Clear, colorless liquid[5]
Odor Fresh, floral, citrus, green, plastic[1][3]
Boiling Point 214-215 °C (at 760 mmHg)96-98 °C (at 15 mmHg)[5][1]
Density 0.843 - 0.853 g/cm³[3][5]
Refractive Index (n²⁰/D) 1.4180 - 1.4240[3][5]
Flash Point 55 °C[3]
Solubility Practically insoluble in water; Soluble in alcohol, oils, and organic solvents.[3][5]

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is critical for confirming the identity and purity of this compound. While specific spectra are not widely published, the expected profile can be accurately predicted from its molecular structure based on fundamental spectroscopic principles.[6][7][8]

¹H NMR Spectroscopy (Proton NMR)

The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule:

  • δ ~4.3-4.5 ppm (triplet, 1H): This characteristic signal corresponds to the acetal proton (-CH(OR)₂). It appears as a triplet due to coupling with the adjacent CH₂ group in the nonyl chain.

  • δ ~3.3 ppm (singlet, 6H): A sharp singlet representing the six equivalent protons of the two methoxy (-OCH₃) groups.

  • δ ~1.2-1.6 ppm (multiplet, ~14H): A complex series of overlapping signals from the methylene (CH₂) protons of the long alkyl chain.

  • δ ~0.9 ppm (triplet, 3H): A triplet corresponding to the terminal methyl (-CH₃) group of the nonyl chain, coupled to the adjacent CH₂ group.

¹³C NMR Spectroscopy (Carbon NMR)

The ¹³C NMR spectrum provides a map of the carbon skeleton:

  • δ ~103-105 ppm: The acetal carbon (-C H(OR)₂), which is highly deshielded due to the two attached oxygen atoms.

  • δ ~52-54 ppm: The two equivalent carbons of the methoxy groups (-OC H₃).

  • δ ~14-35 ppm: A series of signals corresponding to the nine carbons of the alkyl chain. The terminal methyl carbon will appear at the most upfield position (~14 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups:

  • 2850-2960 cm⁻¹: Strong C-H stretching vibrations from the alkyl and methoxy groups.

  • 1050-1150 cm⁻¹: Two very strong and characteristic C-O-C stretching bands, indicative of the acetal (ether) functionality.

  • Absence of a strong band at ~1700-1740 cm⁻¹: The lack of a carbonyl (C=O) stretch confirms the conversion of the parent aldehyde to the acetal.

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern:

  • Molecular Ion (M⁺): A peak at m/z = 188.31 would correspond to the molecular ion, though it may be weak or absent in electron ionization (EI) due to facile fragmentation.

  • Key Fragmentation: The most characteristic fragmentation pathway for acetals is the loss of an alkoxy group. A prominent peak would be expected at m/z = 157 , corresponding to the [M - OCH₃]⁺ ion. This fragment is an oxonium ion, which is resonance-stabilized and therefore often represents the base peak. Further fragmentation of the alkyl chain would also be observed.

Synthesis and Reactivity

Synthesis Protocol: Acid-Catalyzed Acetalization

This compound is synthesized via the acid-catalyzed reaction of nonanal with methanol. The reaction is reversible and requires the removal of water to drive the equilibrium towards the product.

start Combine Nonanal and Methanol (Excess) catalyst Add Acid Catalyst (e.g., p-TSA, H2SO4) start->catalyst Step 1 reflux Reflux with Water Removal (e.g., Dean-Stark Trap) catalyst->reflux Step 2 workup Neutralize, Wash, and Dry Organic Layer reflux->workup Step 3 purify Purify by Vacuum Distillation workup->purify Step 4 product This compound purify->product Step 5

Figure 2: General workflow for the synthesis of this compound.

Detailed Methodology:

  • Reagent Preparation: To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add nonanal (1.0 eq) and methanol (3-5 eq). Using an excess of methanol helps shift the equilibrium towards the product.

  • Catalysis: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA) or sulfuric acid (H₂SO₄) (0.01-0.05 eq). Causality: The acid protonates the carbonyl oxygen of nonanal, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

  • Reaction: Heat the mixture to reflux. Water, the byproduct of the reaction, is azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by tracking water collection or using GC analysis.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst by washing with a mild aqueous base (e.g., saturated NaHCO₃ solution). Subsequently, wash with brine to remove residual water and water-soluble impurities.

  • Isolation: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation to obtain pure this compound.[1] Rationale: Vacuum distillation is employed due to the compound's relatively high boiling point at atmospheric pressure, preventing thermal decomposition.

Core Reactivity: The Acetal as a Protecting Group

The primary utility of acetals in synthetic chemistry is their function as protecting groups for aldehydes. This compound is stable to bases, organometallic reagents (e.g., Grignard reagents), and nucleophiles. However, the acetal linkage is readily cleaved by aqueous acid, regenerating the parent aldehyde (nonanal) and methanol. This differential stability is the cornerstone of its application.

Acetal This compound Aldehyde Nonanal Acetal->Aldehyde H₃O⁺ (aq. Acid) Aldehyde->Acetal H⁺ (cat.), 2 CH₃OH -H₂O Methanol 2 CH3OH

Figure 3: Reversible formation and hydrolysis of this compound.

Applications and Natural Occurrence

  • Flavor and Fragrance: this compound is noted for its fresh, fruity, and citrus-like aroma.[5] This makes it a valuable component in the formulation of fragrances and as a flavoring agent in the food industry.

  • Synthetic Intermediate: As a protected form of nonanal, it serves as a crucial intermediate in complex organic syntheses where the aldehyde group must be masked during reactions targeting other parts of a molecule.

  • Biomarker Research: The compound has been detected in fruits like blackberries.[1] Its presence could potentially serve as a biomarker for the consumption of these foods.[1]

Safety and Handling

  • General Precautions: Handle in a well-ventilated area or fume hood.[9][11] Avoid contact with skin, eyes, and clothing.[12] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[13][14]

  • Fire Safety: The compound has a flash point of 55°C, indicating it is a flammable liquid.[3] Keep away from heat, sparks, open flames, and other ignition sources.[9] Use explosion-proof equipment.[9] Suitable extinguishing media include carbon dioxide, dry powder, or foam.[9]

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water.[11][13]

    • Eye Contact: Rinse cautiously with water for several minutes.[13]

    • Inhalation: Remove person to fresh air and keep comfortable for breathing.[9][13]

    • Ingestion: If feeling unwell, call a poison center or doctor.[9]

  • Storage: Store in a tightly closed container in a cool, well-ventilated place.[11][13]

Conclusion

This compound is a well-defined acetal with distinct physical properties and a predictable spectroscopic signature. Its chemistry is governed by the robust yet reversible nature of the acetal functional group, making it a valuable tool for synthetic chemists as a protecting group. Furthermore, its pleasant organoleptic profile and natural occurrence point to its relevance in food science and biomarker discovery. This guide provides the foundational knowledge required for the safe and effective use of this compound in a research and development setting.

References

An In-depth Technical Guide to 1,1-Dimethoxynonane: Structure, Properties, and Synthetic Considerations

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1,1-dimethoxynonane, a valuable acetal in the repertoire of organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's structural characteristics, physicochemical properties, synthesis, and its contextual relevance in complex molecule synthesis.

Introduction: The Acetal Functional Group in Complex Synthesis

In the intricate landscape of multi-step organic synthesis, particularly within pharmaceutical development, the strategic protection and deprotection of reactive functional groups is paramount. Aldehydes, being highly susceptible to nucleophilic attack, often require transient masking to prevent undesired side reactions. The formation of an acetal is a classic and robust strategy to achieve this protection.[1] this compound serves as an excellent exemplar of a simple acyclic acetal, derived from nonanal. Understanding its formation, stability, and cleavage is fundamental to its application in more complex synthetic routes. Acetals are generally stable under basic and neutral conditions, rendering them orthogonal to many common reagents like hydrides and organometallics, a feature that is heavily exploited in the synthesis of active pharmaceutical ingredients (APIs).[2]

Chemical Identity and Structure

The foundational step in understanding any chemical entity is to precisely define its structure and nomenclature.

IUPAC Name and Synonyms

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is This compound .[3] It is also widely known by several other names, including:

  • Nonanal dimethyl acetal[3][4]

  • n-Nonanal dimethyl acetal[4]

  • Pelargonaldehyde dimethyl acetal[5]

  • Nonyl aldehyde dimethyl acetal[5]

Its unique identifier in the Chemical Abstracts Service (CAS) registry is 18824-63-0 .[3][4]

Chemical Structure and Representation

This compound possesses a central carbon atom (the acetal carbon) bonded to a hydrogen, a nonyl group (a nine-carbon alkyl chain), and two methoxy groups (-OCH₃).[3] This geminal diether structure is the defining feature of an acetal.[6]

Below is a 2D representation and a corresponding DOT script for visualization of the molecular structure.

Chemical structure of this compound.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of a molecule's physical and spectroscopic properties is critical for its purification, characterization, and application.

Physical Properties

The following table summarizes the key physical properties of this compound.

PropertyValueSource(s)
Molecular Formula C₁₁H₂₄O₂[3][4]
Molecular Weight 188.31 g/mol [5]
Appearance Colorless to almost colorless clear liquid[5]
Odor Citrus, floral, fresh[6]
Specific Gravity 0.841 to 0.851 @ 25 °C[7]
Refractive Index 1.413 to 1.423 @ 20 °C[7]
Flash Point 68.33 °C (155.00 °F)[7]
Purity >97.0% (GC)[5]
Spectroscopic Data

Spectroscopic analysis is indispensable for the unambiguous identification and structural elucidation of organic compounds.

  • Mass Spectrometry (MS): The electron ionization (EI) mass spectrum of this compound is available in the NIST WebBook.[4] This data is crucial for confirming the molecular weight and for fragmentation analysis to support structural assignment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. A searchable database, SpectraBase, indicates the availability of the ¹³C NMR spectrum for nonanal dimethyl acetal.[8]

    • ¹H NMR: While a specific spectrum for this compound was not directly retrieved, the expected signals would include a triplet for the terminal methyl group of the nonyl chain, a series of multiplets for the methylene groups, a characteristic signal for the acetal proton (CH), and a singlet for the two equivalent methoxy groups.

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound is a straightforward acid-catalyzed acetalization of nonanal with methanol.[9] The reaction is an equilibrium process, and to drive it towards the product, water, a byproduct, is typically removed, or an excess of the alcohol is used.[10]

Reaction Principle

The mechanism involves the initial protonation of the aldehyde's carbonyl oxygen by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack from a molecule of methanol to form a hemiacetal intermediate. Subsequent protonation of the hydroxyl group of the hemiacetal, followed by the elimination of a water molecule, generates a resonance-stabilized carbocation (an oxocarbenium ion).[11] A second molecule of methanol then attacks this electrophilic species, and a final deprotonation step yields the stable acetal product and regenerates the acid catalyst.[11]

Acetal_Formation_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction Steps cluster_products Products & Byproduct Nonanal Nonanal Protonation Protonation of Carbonyl Nonanal->Protonation Mix Methanol Methanol (excess) Methanol->Protonation Mix Acid_Catalyst Acid Catalyst (e.g., HCl) Acid_Catalyst->Protonation Mix Nucleophilic_Attack1 First Nucleophilic Attack (Hemiacetal Formation) Protonation->Nucleophilic_Attack1 Water_Elimination Protonation and Elimination of Water (Oxocarbenium Ion Formation) Nucleophilic_Attack1->Water_Elimination Nucleophilic_Attack2 Second Nucleophilic Attack Water_Elimination->Nucleophilic_Attack2 Water Water Water_Elimination->Water Deprotonation Deprotonation Nucleophilic_Attack2->Deprotonation Acetal This compound Deprotonation->Acetal

General workflow for the synthesis of this compound.
Detailed Experimental Protocol

This protocol is a representative procedure based on general methods for acetal formation.[12][13]

Materials:

  • Nonanal

  • Methanol (anhydrous)

  • Concentrated Hydrochloric Acid (catalytic amount)

  • Anhydrous sodium bicarbonate or saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add nonanal (1 equivalent) and a significant excess of anhydrous methanol (e.g., 10-20 equivalents, which also acts as the solvent).

  • With gentle stirring, add a catalytic amount of concentrated hydrochloric acid (e.g., 0.1 mol %).[12]

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting aldehyde.

  • Upon completion, quench the reaction by carefully adding anhydrous sodium bicarbonate powder or by pouring the reaction mixture into a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • To the residue, add water and extract the product with an organic solvent like diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude this compound.

  • If necessary, purify the product by vacuum distillation.

Applications in the Context of Drug Development

While this compound itself may not be a common pharmaceutical intermediate, its chemical nature as an acetal is highly relevant to drug development and organic synthesis.

The Acetal as a Protecting Group

The primary role of acetal formation in complex synthesis is the protection of aldehyde and ketone functionalities.[1][2] In the synthesis of a drug molecule that contains an aldehyde and another functional group that needs to be modified under basic or nucleophilic conditions (e.g., ester reduction with LiAlH₄), the aldehyde can be selectively protected as an acetal.[1] The acetal is stable to these conditions, allowing the desired transformation to occur elsewhere in the molecule. Subsequently, the acetal can be easily removed by treatment with aqueous acid to regenerate the aldehyde.[2]

Relevance in Pharmaceutical Synthesis

The principles of acetal formation and cleavage are routinely applied in the synthesis of various pharmaceutical agents. Many complex natural products and synthetic drugs contain aldehyde or ketone moieties that are either part of the final structure or are precursors to other functional groups. The use of acetals as protecting groups allows for the efficient and selective synthesis of these complex molecules.[14] Furthermore, some acetals are used in biomedical applications as materials for medical devices due to their dimensional stability and low friction.[15]

Conclusion

This compound is a simple yet illustrative example of an acetal, a functional group of significant importance in organic synthesis. Its straightforward preparation, well-defined structure, and characteristic stability under specific conditions make it an excellent model for understanding the role of acetals as protecting groups. For researchers and professionals in drug development, a firm grasp of the principles of acetal chemistry is essential for the design and execution of efficient and selective synthetic routes toward complex and novel therapeutic agents.

References

CAS number 18824-63-0 physical and chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 1,1-Dimethoxynonane (CAS: 18824-63-0)

Introduction

This compound, registered under CAS number 18824-63-0, is an organic compound belonging to the acetal class of molecules. Structurally, it is the dimethyl acetal of nonanal, which means it features a nine-carbon aliphatic chain (nonane) where the first carbon is bonded to two methoxy groups (-OCH₃).[1] This structure imparts a unique combination of properties, making it relevant in various fields. It is utilized as a fragrance component, valued for its fresh, fruity, and floral aroma, and finds application in organic synthesis as a protecting group for the aldehyde functional group due to its stability under basic conditions and controlled reactivity in acidic media.[2]

This guide provides a comprehensive overview of the core physical and chemical properties of this compound, offering technical insights and practical methodologies for researchers, scientists, and professionals in drug development and chemical synthesis.

Compound Identification

A clear identification is the foundation of all chemical research. The primary identifiers for this compound are summarized below.

IdentifierValueSource(s)
CAS Number 18824-63-0[3][4][5][6][7][8][9]
IUPAC Name This compound[6][8][10]
Synonyms Nonanal dimethyl acetal, Pelargonaldehyde dimethyl acetal, Nonyl Aldehyde Dimethyl Acetal[2][3][7][11][12]
Molecular Formula C₁₁H₂₄O₂[3][4][7][10]
Molecular Weight 188.31 g/mol [3][4][7][10]
EINECS Number 242-603-3[4][6][13][14]
InChI Key LYLVOCPDQAOQKL-UHFFFAOYSA-N[5][6][8]
Canonical SMILES CCCCCCCCC(OC)OC[3][5][6]

Part 1: Physical Properties

The physical characteristics of this compound are dictated by its molecular structure: a long, nonpolar alkyl chain and a moderately polar acetal head. This duality governs its state, solubility, and thermal properties.

Appearance and Odor: At ambient temperature, this compound is a colorless to almost colorless clear liquid.[9][11][12] It possesses a characteristic fresh, fruity aroma, with some sources describing additional floral, citrus, and green notes.[2]

Quantitative Physical Data: The following table consolidates the key physical properties reported across various sources. It is critical to note that properties like boiling point are highly dependent on pressure.

PropertyValue RangeConditionsSource(s)
Boiling Point 213.8 - 215 °C760 mmHg (Atmospheric Pressure)[2][6][13]
96 - 98 °C15 Torr[15]
87 - 88 °C20 mmHg[8][9][11][16]
62 °C15 mmHg[4]
Density / Specific Gravity 0.841 - 0.873 g/cm³18 - 25 °C[4][6][13][14][15]
Refractive Index 1.413 - 1.42420 °C[2][4][11][13][15]
Flash Point 55 - 68.3 °CClosed Cup[4][6][8][9][13][15]
Vapor Pressure ~0.235 mmHg25 °C (Estimated)[4]
Water Solubility ~37.5 mg/L (Insoluble)25 °C (Estimated)[4][15]
Solubility in Organics SolubleEthanol, Oils, Organic Solvents[2][4][13][15]

Expert Insights on Physical Properties: The extensive C₉ alkyl chain is the dominant structural feature, rendering the molecule largely hydrophobic and explaining its very low solubility in water.[2][4][15] Conversely, this nonpolar character ensures its miscibility with common organic solvents. The boiling point variation is a classic illustration of the Clausius-Clapeyron relation; the significantly lower boiling points reported are measured under reduced pressure, a standard technique for distilling high-boiling-point compounds to prevent thermal decomposition.

Part 2: Chemical Identity and Reactivity

Molecular Structure and Functional Group: The core of this compound's chemical behavior lies in the acetal functional group. Acetals are geminal diethers, meaning two ether linkages originate from the same carbon atom. This functionality is generally stable under neutral and basic conditions but is labile in the presence of acid.

Core Reactivity: Acid-Catalyzed Hydrolysis The most significant chemical transformation for this compound is its hydrolysis back to the parent aldehyde (nonanal) and alcohol (methanol). This reaction is catalyzed by aqueous acid (e.g., HCl, H₂SO₄).

The mechanism proceeds via protonation of one of the ether oxygens, followed by the elimination of methanol to form a resonance-stabilized oxocarbenium ion. Subsequent nucleophilic attack by water and deprotonation yields the geminal diol, which rapidly equilibrates to the more stable nonanal. This reactivity is fundamental to its use as a protecting group in multi-step organic synthesis, where it shields a reactive aldehyde from nucleophiles or basic reagents, only to be removed under specific acidic conditions.

hydrolysis_mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Loss of Methanol cluster_step3 Step 3: Nucleophilic Attack cluster_step4 Step 4: Deprotonation & Tautomerization acetal This compound protonated_acetal Protonated Acetal acetal->protonated_acetal + H⁺ H_plus H⁺ H2O H₂O oxocarbenium Oxocarbenium Ion protonated_acetal->oxocarbenium - CH₃OH hemiacetal_protonated Protonated Hemiacetal oxocarbenium->hemiacetal_protonated + H₂O nonanal Nonanal hemiacetal_protonated->nonanal - H⁺, - CH₃OH gem_diol Gem-diol (unstable) methanol1 CH₃OH methanol2 CH₃OH

Caption: Acid-catalyzed hydrolysis of this compound.

Part 3: Spectroscopic and Analytical Characterization

Confirming the identity and assessing the purity of this compound requires a multi-technique analytical approach. The workflow below illustrates a standard procedure for characterization.

characterization_workflow sample Sample of This compound gcms Gas Chromatography- Mass Spectrometry (GC-MS) sample->gcms nmr ¹H and ¹³C NMR Spectroscopy sample->nmr ftir FT-IR Spectroscopy sample->ftir purity_check Purity Assessment (GC Peak Area %) gcms->purity_check identity_confirm Structural Confirmation (MS Fragmentation & NMR Shifts) gcms->identity_confirm nmr->identity_confirm ftir->identity_confirm final_report Verified Compound purity_check->final_report identity_confirm->final_report

Caption: Analytical workflow for identity and purity verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals: a triplet around 4.3-4.4 ppm for the single proton on the acetal carbon (CH(OCH₃)₂), a sharp singlet around 3.3 ppm integrating to six protons for the two equivalent methoxy groups (2 x OCH₃), multiplets for the various methylene groups (-CH₂-) of the nonyl chain between ~1.2-1.6 ppm, and a triplet around 0.9 ppm for the terminal methyl group (-CH₃).

  • ¹³C NMR: The carbon spectrum will feature a signal for the acetal carbon around 100-105 ppm, a signal for the methoxy carbons around 52-55 ppm, and a series of signals for the alkyl chain carbons between ~14-32 ppm.

Experimental Protocol: NMR Sample Preparation

  • Solvent Selection: Choose a deuterated solvent in which the sample is soluble, such as deuterochloroform (CDCl₃).

  • Sample Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. If desired for quantitative analysis, add a known amount of an internal standard.

  • Transfer: Vortex the vial until the sample is fully dissolved. Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

  • Analysis: Cap the NMR tube, wipe it clean, and insert it into the spectrometer for data acquisition.

Mass Spectrometry (MS)

Typically coupled with Gas Chromatography (GC-MS), this technique provides molecular weight information and structural clues from fragmentation patterns.

  • Expected Fragmentation: The NIST WebBook contains reference mass spectra for this compound.[17] In electron ionization (EI), the molecular ion peak (M⁺) at m/z 188 may be weak or absent. Key fragments include:

    • m/z 157: [M - OCH₃]⁺, representing the loss of a methoxy radical. This is often a prominent peak.

    • m/z 75: [CH(OCH₃)₂]⁺, the characteristic fragment for a dimethyl acetal group.

    • A series of alkyl fragments resulting from cleavage along the nonane chain.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent like ethyl acetate or hexane.

  • Instrument Setup: Equip the gas chromatograph with a nonpolar or mid-polar capillary column (e.g., DB-5ms). Set a suitable temperature program, for example, starting at 70°C and ramping at 10°C/min to 250°C.

  • Injection: Inject 1 µL of the prepared solution into the GC inlet.

  • Data Acquisition: Acquire mass spectra over a range of m/z 40-400 as the compound elutes from the column.

  • Data Analysis: Integrate the total ion chromatogram (TIC) to determine purity based on peak area percentage. Compare the obtained mass spectrum with a library database (e.g., NIST) for identity confirmation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

  • Expected Absorptions:

    • 2950-2850 cm⁻¹: Strong C-H stretching vibrations from the alkyl and methoxy groups.

    • 1150-1050 cm⁻¹: A series of strong, characteristic C-O stretching bands, indicative of the acetal group.

    • ~1465 cm⁻¹: C-H bending (scissoring) vibrations of the methylene groups.

Part 4: Safety, Handling, and Storage

Professional diligence requires adherence to strict safety protocols when handling any chemical.

GHS Hazard Information:

  • Pictogram: Flame

  • Signal Word: Warning[9][11]

  • Hazard Statement: H226 - Flammable liquid and vapor.[9][11][18]

Safe Handling Procedures:

  • P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[9][11][18]

  • P233: Keep container tightly closed to prevent evaporation and moisture ingress.[9][11][18]

  • P240 & P241: Ground/bond container and receiving equipment and use explosion-proof electrical equipment to prevent static discharge.[11][18]

  • Handle in a well-ventilated area or a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Storage and Stability:

  • Store in a cool, dry, well-ventilated place away from sources of ignition.[9][11]

  • The compound is reported to be moisture-sensitive.[9][11] Hydrolysis can occur upon exposure to atmospheric moisture, especially over long periods.

  • For long-term storage and to maintain high purity, it is recommended to store under an inert gas atmosphere (e.g., Argon or Nitrogen).[8][9][11]

Conclusion

This compound (CAS: 18824-63-0) is a well-characterized acetal with a distinct set of physicochemical properties derived from its bifunctional structure. Its low polarity, flammability, and defined thermal characteristics are key considerations for its use as a fragrance. For synthetic chemists, its stability in basic media coupled with its susceptibility to acid-catalyzed hydrolysis makes it a valuable tool for aldehyde protection. A thorough understanding of its properties, supported by appropriate analytical verification and safe handling practices, is essential for its successful application in research and development.

References

The Enigmatic Presence of 1,1-Dimethoxynonane in the Plant Kingdom: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

1,1-Dimethoxynonane, a dimethyl acetal derivative of nonanal, has been identified as a naturally occurring volatile organic compound (VOC) within the plant kingdom. While its presence is confirmed, the specifics of its biosynthesis, biological function, and quantitative distribution remain largely uncharted territories in phytochemical research. This technical guide provides a comprehensive overview of the current state of knowledge regarding this compound in plants, with a particular focus on its known botanical sources, a proposed biosynthetic pathway, established analytical methodologies for its detection, and a discussion of its potential, yet unconfirmed, biological significance. This document serves as a foundational resource for researchers in natural product chemistry, chemical ecology, and drug discovery, aiming to stimulate further investigation into this intriguing plant-derived acetal.

Introduction: The Expanding Lexicon of Plant Volatiles

The chemical dialogue of plants is vast and complex, mediated by a diverse arsenal of volatile organic compounds (VOCs). These molecules, integral to processes ranging from pollinator attraction to herbivore deterrence, represent a significant frontier in our understanding of plant biology and secondary metabolism.[1][2][3][4] Among the myriad of VOCs, acetals—geminal diethers formed from aldehydes or ketones—are a less-studied class. This guide focuses on a specific member of this class, this compound, providing a detailed technical overview for the scientific community.

Natural Occurrence of this compound

The definitive identification of this compound as a natural plant product has been documented in species belonging to the genus Rubus.

Table 1: Documented Botanical Sources of this compound

Compound NameIUPAC NameCAS NumberPlant Source(s)Status
This compoundThis compound18824-63-0Rubus spp. (Blackberries), Rubus laciniatus (Evergreen Blackberry)Detected, not quantified

Source: FooDB, Human Metabolome Database

To date, the reported presence of this compound in the plant kingdom is limited to these species. The lack of quantitative data highlights a significant gap in the literature and an opportunity for future analytical studies.

Proposed Biosynthetic Pathway

While the precise enzymatic machinery responsible for the synthesis of this compound in plants has not been elucidated, a plausible biosynthetic pathway can be proposed based on established principles of plant secondary metabolism and the chemistry of acetal formation.[5]

The logical precursor to this compound is the C9 aldehyde, nonanal . Nonanal is a well-documented plant volatile, found in a wide array of species, including rose, citrus, and pine oils.[4] It is typically formed via the oxidative cleavage of fatty acids.

The conversion of nonanal to this compound requires the addition of two methoxy groups from a methyl donor, most likely S-adenosyl methionine (SAM), a common methyl donor in plant biochemical pathways. The reaction is an acetalization, which in chemical synthesis is typically acid-catalyzed.[6] In a biological context, this reaction is likely facilitated by an uncharacterized enzyme, tentatively named "Nonanal O-methyltransferase/acetal synthase."

The proposed pathway involves two key stages:

  • Hemiacetal Formation: The carbonyl carbon of nonanal is attacked by a molecule of methanol (or a methoxy group from a donor), forming a hemiacetal intermediate. This initial step is reversible.

  • Acetal Formation: The hydroxyl group of the hemiacetal is subsequently methylated, likely by a methyltransferase enzyme utilizing SAM, to form the stable this compound acetal.

G Fatty_Acid Fatty Acid Precursor (e.g., Oleic Acid) Nonanal Nonanal Fatty_Acid->Nonanal Oxidative Cleavage Hemiacetal Hemiacetal Intermediate Nonanal->Hemiacetal Nucleophilic Attack (Methanol) Enzyme Putative Enzyme: Nonanal O-methyltransferase/ Acetal Synthase Nonanal->Enzyme Dimethoxynonane This compound Hemiacetal->Dimethoxynonane Methylation (SAM) Hemiacetal->Enzyme Methanol Methanol / Methyl Donor (SAM) Methanol->Hemiacetal Methanol->Dimethoxynonane Enzyme->Hemiacetal Enzyme->Dimethoxynonane

Figure 1. Proposed biosynthetic pathway of this compound from a fatty acid precursor.

Analytical Methodologies for Detection and Identification

The detection and identification of volatile compounds like this compound from a complex plant matrix require sensitive and specific analytical techniques. The gold standard for this type of analysis is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) .

Experimental Protocol: HS-SPME-GC-MS Analysis of Rubus Volatiles

This protocol provides a generalized workflow for the extraction and analysis of volatile compounds from blackberry fruit.

I. Sample Preparation:

  • Collect fresh, ripe blackberry fruits (Rubus spp.).

  • Weigh a precise amount of the fruit (e.g., 5.0 g) into a 20 mL headspace vial.

  • Optionally, add a saturated solution of sodium chloride to enhance the release of volatiles from the matrix.

  • Immediately seal the vial with a PTFE/silicone septum.

II. Headspace Solid-Phase Microextraction (HS-SPME):

  • Equilibrate the sealed vial at a controlled temperature (e.g., 40°C) for a set period (e.g., 15 minutes) to allow volatiles to accumulate in the headspace.

  • Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a defined extraction time (e.g., 30 minutes) at the same temperature.

III. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Desorption: Insert the SPME fiber into the heated injection port of the GC (e.g., at 250°C) for a short period (e.g., 5 minutes) to desorb the trapped volatiles.

  • Separation: Utilize a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) to separate the individual volatile compounds. A typical oven temperature program would be:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: Increase to 240°C at a rate of 5°C/minute.

    • Final hold: Maintain 240°C for 5 minutes.

  • Detection and Identification: As compounds elute from the GC column, they are ionized (typically by electron ionization at 70 eV) and fragmented in the mass spectrometer. The resulting mass spectrum is a chemical fingerprint.

  • Compound Identification: Compare the obtained mass spectrum and retention index of the unknown peak with those in a reference library (e.g., NIST, Wiley) and with an authentic standard of this compound if available.

G cluster_prep Sample Preparation cluster_spme HS-SPME cluster_gcms GC-MS Analysis Sample Blackberry Sample in Vial Equilibration Headspace Equilibration Sample->Equilibration SPME SPME Fiber Extraction Equilibration->SPME Desorption Thermal Desorption in GC Inlet SPME->Desorption Separation GC Separation Desorption->Separation Detection MS Detection (Ionization & Fragmentation) Separation->Detection Identification Data Analysis: Library Matching Detection->Identification

Figure 2. Workflow for the analysis of this compound in blackberries via HS-SPME-GC-MS.

Potential Biological Significance: An Unexplored Frontier

The biological role of this compound in Rubus species is currently unknown. However, based on the established functions of other plant volatiles, several hypotheses can be posited.

  • Defense against Herbivores and Pathogens: Many plant secondary metabolites, including volatiles, serve as defense compounds.[5] The precursor, nonanal, has demonstrated antimicrobial and insecticidal properties. It is plausible that its acetal form, this compound, could have similar or related activities, potentially acting as a feeding deterrent or an antifungal agent.

  • Intra- and Inter-plant Signaling: Plants are known to use VOCs to communicate with each other, for example, to warn neighboring plants of an impending herbivore attack.[2] this compound could be a component of the complex volatile blend that mediates such interactions.

  • Attraction of Beneficial Organisms: Volatiles play a crucial role in attracting pollinators and the natural enemies of herbivores.[3] The floral or fruity scent profile of a plant is a composite of numerous compounds, and this compound may contribute to the overall aroma that attracts beneficial insects.

Further research, including electroantennography (EAG) studies with relevant insects and bioassays against common plant pathogens, is required to elucidate the specific ecological function of this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC11H24O2PubChem
Molecular Weight188.31 g/mol PubChem
AppearanceColorless liquidChemicalBook
OdorWaxy, green, citrusThe Good Scents Company
Boiling Point218-219 °CPubChem
SolubilityPractically insoluble in water; soluble in alcohol and oilsChemicalBook

Conclusion and Future Directions

The natural occurrence of this compound in Rubus species is an established fact, yet it represents a mere footnote in the vast encyclopedia of plant natural products. This guide has synthesized the limited available information and proposed a logical biosynthetic pathway to provide a framework for future research. The key areas that warrant investigation are:

  • Quantitative Analysis: Determining the concentration of this compound in different tissues and developmental stages of Rubus species.

  • Biosynthetic Pathway Elucidation: Identifying and characterizing the specific enzymes responsible for the conversion of nonanal to this compound.

  • Functional Genomics: Using techniques like gene silencing or overexpression to modulate the production of this compound and observe the resulting phenotypic effects.

  • Ecological Role: Conducting bioassays to determine the role of this compound in plant-insect and plant-pathogen interactions.

Answering these questions will not only illuminate the biology of this specific compound but also contribute to a broader understanding of the chemical diversity and ecological complexity of the plant kingdom.

References

The Multifaceted Role of 1,1-Dimethoxynonane in Flavor and Fragrance Applications: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration for Researchers, Scientists, and Product Development Professionals

Abstract

1,1-Dimethoxynonane, also known as nonanal dimethyl acetal, is a significant aliphatic acetal that contributes a unique and desirable sensory profile to a wide array of consumer products. With its fresh, floral, citrus, and green aroma, this compound has found extensive application in both the flavor and fragrance industries. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, sensory characteristics, and applications of this compound. It further delves into the analytical methodologies for its quantification, its safety and regulatory standing, and the underlying mechanisms of its olfactory perception. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals engaged in the study and application of flavor and fragrance compounds.

Introduction: Unveiling this compound

This compound (CAS No. 18824-63-0) is an organic compound classified as an acetal.[1] Acetals are geminal diethers formed from the reaction of an aldehyde or ketone with an alcohol. In the case of this compound, it is the dimethyl acetal of nonanal. This structure confers stability, particularly in alkaline conditions, making it a versatile ingredient in various product formulations.[2] While found in nature, notably in blackberries, its commercial use primarily relies on synthetic production.[1]

The significance of this compound lies in its distinct and multifaceted odor profile, which is described as fresh, floral, plastic, citrus, and green.[2] This complex aroma makes it a valuable component in the creation of sophisticated fragrance compositions and for imparting specific flavor notes in food and beverage products.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application and formulation.

PropertyValueSource
Chemical Name This compound[3]
Synonyms Nonanal dimethyl acetal, Pelargonaldehyde dimethyl acetal[3]
CAS Number 18824-63-0[3]
Molecular Formula C₁₁H₂₄O₂[4]
Molecular Weight 188.31 g/mol [4]
Appearance Colorless to almost colorless clear liquid[5]
Odor Profile Fresh, floral, plastic, citrus, green[2]
Boiling Point 96-98 °C @ 15 mmHg[6]
Density 0.843 g/cm³
Refractive Index 1.418 - 1.422
Solubility Practically insoluble in water; soluble in alcohol and oils.
Flash Point 55 °C

Synthesis of this compound: A Methodological Overview

The industrial synthesis of this compound typically involves the acid-catalyzed reaction of nonanal with methanol. This reversible reaction requires the removal of water to drive the equilibrium towards the formation of the acetal.

General Reaction Mechanism

The formation of an acetal from an aldehyde and an alcohol proceeds in two main stages under acidic conditions:

  • Hemiacetal Formation: The carbonyl oxygen of the aldehyde is protonated by the acid catalyst, increasing the electrophilicity of the carbonyl carbon. A molecule of alcohol then acts as a nucleophile, attacking the carbonyl carbon and forming a hemiacetal.

  • Acetal Formation: The hydroxyl group of the hemiacetal is protonated, allowing for the elimination of a water molecule to form a resonance-stabilized carbocation. A second molecule of alcohol attacks this carbocation, and subsequent deprotonation yields the stable acetal.

Figure 1: General mechanism for the acid-catalyzed synthesis of this compound.

Laboratory-Scale Synthesis Protocol

The following protocol outlines a general procedure for the synthesis of this compound. Note: This is a generalized procedure and should be performed by qualified personnel in a properly equipped laboratory with appropriate safety precautions.

Materials:

  • Nonanal

  • Methanol (anhydrous)

  • Anhydrous calcium chloride or other suitable drying agent

  • Acid catalyst (e.g., p-toluenesulfonic acid, Amberlyst-15)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, combine nonanal (1 equivalent) and an excess of anhydrous methanol (at least 2.5 equivalents).

  • Catalyst Addition: Add a catalytic amount of an acid catalyst (e.g., 0.01-0.05 equivalents of p-toluenesulfonic acid).

  • Reaction and Water Removal: Heat the reaction mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Neutralize the acid catalyst by washing with a saturated sodium bicarbonate solution. Separate the organic layer and wash it with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Causality Behind Experimental Choices:

  • Excess Methanol: Using an excess of methanol helps to shift the reaction equilibrium towards the formation of the acetal, in accordance with Le Chatelier's principle.

  • Anhydrous Conditions: The reaction is reversible and produces water. Therefore, using anhydrous reagents and removing the water as it is formed is crucial for achieving a high yield of the acetal.

  • Acid Catalyst: The acid catalyst is essential to protonate the carbonyl oxygen of nonanal, thereby activating it for nucleophilic attack by methanol.

  • Neutralization and Washing: The work-up steps are necessary to remove the acid catalyst and any unreacted starting materials or byproducts, ensuring the purity and stability of the final product.

The Role of this compound in Flavor and Fragrance

The unique sensory profile of this compound makes it a versatile ingredient in both flavor and fragrance applications.

Fragrance Applications

In perfumery, this compound is valued for its ability to impart a fresh, diffusive, and aldehydic character to fragrances. Its complex odor profile with floral, citrus, and green nuances allows it to be used in a variety of fragrance types, from fresh and clean "outdoors" scents to more complex floral and citrus compositions.[2] It can act as a top note, providing an initial lift and sparkle to a fragrance, and can also serve as a modifier, blending well with other ingredients to create novel and interesting accords. The recommended usage level in fragrance concentrates can be up to 2.0%.[2]

Flavor Applications

In the flavor industry, this compound is used to add or enhance specific flavor notes in a range of food and beverage products. Its citrus and fruity character makes it particularly suitable for applications in non-alcoholic beverages, where it can be used at levels ranging from 1.0 to 10.0 ppm.[2] Its stability in various food matrices is a key advantage for its use as a flavoring agent.

Mechanism of Olfactory Perception

The perception of odorants like this compound is a complex process that begins with the interaction of the molecule with olfactory receptors (ORs) located in the nasal epithelium. These receptors are G-protein coupled receptors (GPCRs).

Figure 2: Simplified signaling pathway of olfactory perception.

The binding of an odorant molecule to its specific OR triggers a conformational change in the receptor, leading to the activation of a specialized G-protein, G-olf. This, in turn, activates adenylate cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The increase in intracellular cAMP concentration opens cyclic nucleotide-gated ion channels, allowing an influx of cations (primarily Na⁺ and Ca²⁺) into the olfactory neuron. This influx of positive ions depolarizes the neuron, generating an electrical signal that is transmitted to the olfactory bulb in the brain, where it is processed and perceived as a specific smell. The combinatorial activation of different ORs by a single odorant molecule contributes to the vast diversity of perceivable smells.

Analytical Methodologies: Quantification of this compound

Accurate quantification of this compound in complex matrices such as food, beverages, and fragrance products is crucial for quality control, regulatory compliance, and research purposes. Gas chromatography coupled with mass spectrometry (GC-MS) is the most common and reliable technique for this analysis.

Experimental Protocol: GC-MS Analysis

The following is a general protocol for the quantification of this compound. The specific parameters may need to be optimized depending on the sample matrix and the instrumentation used.

Sample Preparation (Liquid-Liquid Extraction for Beverages):

  • Spiking: To a known volume of the beverage sample (e.g., 10 mL), add a known amount of an appropriate internal standard (e.g., a deuterated analog or a compound with similar chemical properties but different retention time).

  • Extraction: Add an equal volume of a suitable organic solvent (e.g., dichloromethane or a mixture of hexane and diethyl ether).

  • Mixing: Vigorously shake or vortex the mixture for a few minutes to ensure efficient extraction of the analyte into the organic phase.

  • Phase Separation: Centrifuge the mixture to achieve clear separation of the aqueous and organic layers.

  • Collection: Carefully collect the organic layer containing the extracted this compound.

  • Drying and Concentration (Optional): If necessary, dry the organic extract over anhydrous sodium sulfate and concentrate it to a smaller volume under a gentle stream of nitrogen.

GC-MS Parameters:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MSD Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

    • Quantifier Ion: To be determined from the mass spectrum of a pure standard of this compound (likely a fragment ion).

    • Qualifier Ions: At least two other characteristic fragment ions to confirm the identity of the analyte.

Data Analysis:

  • Construct a calibration curve by analyzing standards of known concentrations of this compound with the internal standard.

  • Quantify the amount of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard with the calibration curve.

Figure 3: A typical workflow for the GC-MS analysis of this compound.

Safety and Regulatory Status

The safety of flavor and fragrance ingredients is of paramount importance. This compound has been evaluated by major regulatory and safety assessment bodies.

  • FEMA GRAS: The Flavor and Extract Manufacturers Association (FEMA) has designated this compound as "Generally Recognized as Safe" (GRAS) for its intended use as a flavoring substance.[1] Its FEMA number is 4367.[1]

  • JECFA: The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also evaluated this compound. Its JECFA number is 1742.

Conclusion and Future Perspectives

This compound is a well-established and valuable compound in the palette of flavorists and perfumers. Its unique and versatile sensory profile, coupled with its chemical stability, ensures its continued importance in the development of new and innovative consumer products. Future research may focus on exploring its potential synergistic effects with other flavor and fragrance molecules, investigating its presence and role in other natural sources, and further elucidating the specific olfactory receptors it activates. As analytical techniques continue to advance, more precise quantification methods and a deeper understanding of its metabolic pathways will undoubtedly emerge, further solidifying its safe and effective use in the industry.

References

1,1-Dimethoxynonane as a potential biomarker in food science

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Scientists

Authored by: Gemini, Senior Application Scientist

Introduction: The Quest for Novel Food Biomarkers

In the intricate world of food science, the ability to objectively and accurately assess food quality, safety, and authenticity is paramount. Traditional methods, often reliant on sensory panels and microbiological testing, can be subjective, time-consuming, and may not capture the full chemical picture of a food's state. This has led to a growing interest in the discovery and validation of chemical biomarkers—specific molecules that can act as indicators of a food's history, quality, or safety.[1] These biomarkers can provide valuable insights into everything from the raw ingredients' origin to the processing methods used and the product's shelf-life.[2]

This technical guide focuses on a promising, yet under-explored, potential biomarker: 1,1-dimethoxynonane . While the existing body of literature on this specific compound is limited, its chemical nature and origin suggest a significant potential for its application in food science.[3] This guide will synthesize the current understanding of this compound, from its fundamental chemistry and formation pathways to its potential applications as a biomarker and the analytical methodologies required for its detection.

The Chemical Profile of this compound

This compound, also known as nonanal dimethyl acetal, is an organic compound classified as an acetal.[3] Acetals are formed from the reaction of an aldehyde or ketone with an alcohol. In this case, this compound is the dimethyl acetal of nonanal.

Key Chemical and Physical Properties:

PropertyValueSource
Chemical Formula C₁₁H₂₄O₂[4]
Molecular Weight 188.31 g/mol [4]
Appearance Colorless to almost colorless clear liquid[4]
Odor Profile Citrus, floral, fresh, with waxy and green nuances[3][5]
Boiling Point 88 °C at 20 mmHg
Flash Point 68.33 °C[3]
Solubility Insoluble in water[3]

Its pleasant sensory characteristics, described as citrusy and fresh, are noteworthy. While it can contribute to the desirable aroma profile of certain foods, its formation from a key lipid oxidation product suggests a more complex role in food quality.

The Genesis of this compound in Food: A Tale of Two Precursors

The presence of this compound in food is not arbitrary; it is the result of specific chemical reactions involving precursor molecules that are themselves significant in food chemistry. The formation pathway hinges on two key components: nonanal and methanol .

Nonanal: The Aldehyde from Lipid Oxidation

Nonanal is a nine-carbon aldehyde that is a well-established secondary product of lipid oxidation.[6][7] Specifically, it arises from the oxidative degradation of unsaturated fatty acids, particularly oleic acid (an omega-9 fatty acid) and linoleic acid (an omega-6 fatty acid), which are abundant in many food matrices like vegetable oils and meat.[8][9]

The process of lipid oxidation is a complex chain reaction involving initiation, propagation, and termination steps. During propagation, unstable lipid hydroperoxides are formed, which then decompose into a variety of volatile compounds, including aldehydes like nonanal.[2] The presence and concentration of nonanal are often used as indicators of the extent of lipid oxidation in a food product, which is directly linked to the development of off-flavors and a decrease in shelf-life.[9]

Methanol: The Alcohol Precursor

Methanol, the simplest alcohol, can be naturally present in some foods, particularly fruits and fermented beverages. It is often formed through the enzymatic breakdown of pectin. While present in small amounts, its availability is a crucial factor for the formation of this compound.

The Acetalization Reaction

The formation of this compound occurs through an acetalization reaction between nonanal and two molecules of methanol. This reaction is typically catalyzed by acidic conditions.

cluster_reactants Reactants cluster_products Products Nonanal Nonanal (from Lipid Oxidation) Intermediate Hemiacetal (unstable intermediate) Nonanal->Intermediate + Methanol Methanol Methanol (2 molecules) Methanol->Intermediate Acid Acid Catalyst (H⁺) Acid->Intermediate Catalyzes Acetal This compound Acid->Acetal Intermediate->Acetal + Methanol - H₂O Water Water (H₂O)

Figure 1: Formation of this compound.

This reaction is reversible, and the stability of the resulting acetal is dependent on the pH of the food matrix. In acidic environments, the equilibrium may shift, leading to the hydrolysis of the acetal back to its aldehyde and alcohol precursors.

This compound as a Potential Biomarker: Unveiling its Significance

The true value of this compound in food science lies in its potential to serve as a multifaceted biomarker. Its formation is intrinsically linked to key processes that dictate food quality and shelf-life.

Indicator of Lipid Oxidation and Off-Flavor Development

Given that nonanal is a direct product of lipid oxidation, the presence of this compound can be an indirect, and potentially more stable, indicator of this deteriorative process. While nonanal itself is highly reactive, its conversion to the more stable acetal could provide a more reliable marker that accumulates over time. Monitoring the concentration of this compound could therefore offer a valuable tool for:

  • Assessing the oxidative stability of fats and oils.

  • Predicting the onset of rancidity and other off-flavors. [7]

  • Evaluating the effectiveness of antioxidant additives.

Marker of Food Processing and Storage Conditions

The formation of this compound is dependent on the presence of its precursors and suitable reaction conditions (i.e., acidity). Therefore, its detection could provide clues about the processing history and storage conditions of a food product. For instance, its presence might suggest:

  • The use of ingredients that have undergone lipid oxidation.

  • Storage conditions that have promoted both lipid oxidation and acetal formation.

  • The pH history of the product.

Potential Biomarker for Specific Food Consumption

This compound has been detected in blackberries, suggesting it could be a potential biomarker for the consumption of this fruit.[3] Further research is needed to explore its presence and specificity in other foods to determine its utility as a dietary biomarker.

Analytical Methodology: Detecting and Quantifying this compound

The volatile nature of this compound makes gas chromatography-mass spectrometry (GC-MS) the analytical technique of choice for its detection and quantification. Headspace sampling techniques are particularly well-suited for extracting this compound from the food matrix without the need for extensive sample preparation.

Proposed Analytical Workflow

A robust analytical workflow for the determination of this compound in a food matrix would typically involve the following steps:

Start Sample Preparation (Homogenization, Weighing) HS_Vial Transfer to Headspace Vial Start->HS_Vial SPME Headspace Solid-Phase Microextraction (SPME) HS_Vial->SPME Incubation GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) Analysis SPME->GC_MS Desorption Data Data Acquisition and Processing GC_MS->Data Quant Quantification (using calibration curve) Data->Quant

Figure 2: Proposed Analytical Workflow for this compound.

Step-by-Step Experimental Protocol (Proposed)

The following is a proposed, generalized protocol for the analysis of this compound in a solid or semi-solid food matrix. Optimization will be required for specific food types.

1. Sample Preparation: a. Homogenize the food sample to ensure uniformity. b. Accurately weigh a representative portion of the homogenized sample (e.g., 1-5 grams) into a headspace vial (e.g., 20 mL). c. For quantitative analysis, add a known amount of an appropriate internal standard (e.g., a deuterated analog of this compound or a structurally similar compound not present in the sample).

2. Headspace Solid-Phase Microextraction (HS-SPME): a. Select an appropriate SPME fiber. A divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good choice for a broad range of volatile and semi-volatile compounds. b. Place the vial in a heated agitator. c. Equilibrate the sample at a specific temperature (e.g., 40-60 °C) for a set time (e.g., 10-20 minutes) to allow volatile compounds to partition into the headspace. d. Expose the SPME fiber to the headspace for a defined extraction time (e.g., 20-40 minutes) to adsorb the analytes.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: a. Injection: Thermally desorb the analytes from the SPME fiber in the hot GC inlet (e.g., 250 °C) in splitless mode. b. Gas Chromatograph (GC) Parameters (Example):

  • Column: A mid-polarity column such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) is a suitable starting point.
  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
  • Oven Temperature Program:
  • Initial temperature: 40 °C, hold for 2 minutes.
  • Ramp: Increase to 250 °C at a rate of 10 °C/min.
  • Final hold: Hold at 250 °C for 5 minutes. c. Mass Spectrometer (MS) Parameters (Example):
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Acquisition Mode: Full scan mode (e.g., m/z 40-300) for initial identification. For quantification, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode should be used for enhanced sensitivity and selectivity. Key ions for this compound would need to be determined from its mass spectrum.

4. Data Analysis and Quantification: a. Identify this compound by its retention time and mass spectrum, confirming with an authentic standard. b. For quantification, create a calibration curve using standards of this compound at various concentrations. c. Calculate the concentration of this compound in the original sample based on the peak area ratio to the internal standard and the calibration curve.

Future Perspectives and Research Gaps

The potential of this compound as a food biomarker is evident, but significant research is required to validate its practical application. Key areas for future investigation include:

  • Quantitative Surveys: Comprehensive studies are needed to quantify the concentration of this compound in a wide range of food products, both fresh and processed.

  • Correlation Studies: Research should focus on establishing clear correlations between the concentration of this compound and established markers of food quality, such as sensory panel scores, microbial counts, and other chemical indicators of spoilage.

  • Method Validation: The development and validation of standardized analytical methods for the routine quantification of this compound in various food matrices are crucial for its adoption as a reliable biomarker.

  • Microbial Influence: Investigating the potential for microbial metabolic pathways to produce or degrade this compound would provide a more complete understanding of its dynamics in food systems.[10]

Conclusion

This compound stands at the intersection of lipid oxidation and flavor chemistry, making it a compelling candidate for a novel food biomarker. Its formation from nonanal, a key indicator of lipid deterioration, provides a strong theoretical basis for its use in monitoring food quality and shelf-life. While its pleasant aroma may seem contradictory to a role as a spoilage marker, the underlying chemistry tells a story of chemical transformation that can be harnessed for analytical purposes.

This technical guide has laid out the foundational knowledge of this compound, from its chemical origins to a proposed analytical framework for its detection. The path to establishing it as a validated and widely used biomarker requires dedicated research to fill the existing knowledge gaps. For researchers and scientists in the field of food science, the exploration of this compound represents an exciting opportunity to develop new tools for ensuring the quality and safety of our food supply.

References

A Comprehensive Technical Review of 1,1-Dimethoxynonane for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis, Properties, and Applications of a Versatile Acetal

Introduction

1,1-Dimethoxynonane, also known as nonanal dimethyl acetal, is an organic compound classified as an acetal. With the chemical formula C₁₁H₂₄O₂, this molecule has garnered interest primarily in the flavor and fragrance industry for its distinct citrus, floral, and fresh aroma.[1] Beyond its olfactory properties, its chemical structure as an acetal lends it potential applications as a protective group in complex organic syntheses and as a chemical intermediate. This technical guide provides a comprehensive review of the current state of research on this compound, focusing on its synthesis, physicochemical properties, spectroscopic profile, applications, and safety evaluation. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and other relevant fields.

Physicochemical Properties

This compound is a colorless liquid with a molecular weight of 188.31 g/mol . It is characterized by its low solubility in water and good solubility in organic solvents such as alcohols and oils. A summary of its key physicochemical properties is presented in Table 1.

PropertyValueSource
CAS Number 18824-63-0[1]
Molecular Formula C₁₁H₂₄O₂
Molecular Weight 188.31 g/mol
Density 0.841 - 0.851 g/cm³ @ 25°C[1]
Refractive Index 1.413 - 1.423 @ 20°C[1]
Boiling Point 88°C @ 20 mmHg[2]
Flash Point 155.00 °F (68.33 °C)[1]
Solubility Practically insoluble in water; soluble in alcohol and oils.

Synthesis of this compound

The primary route for the synthesis of this compound is the acid-catalyzed acetalization of nonanal with methanol. This reaction is a reversible process, and therefore, the removal of water is crucial to drive the equilibrium towards the formation of the acetal.

General Reaction Scheme

Synthesis of this compound cluster_reactants Reactants cluster_products Products Nonanal Nonanal Intermediate Hemiacetal Nonanal->Intermediate + Methanol Methanol 2 x Methanol Acid H+ (catalyst) Intermediate->Nonanal - Methanol Product This compound Intermediate->Product + Methanol, -H2O Product->Intermediate + H2O, H+ Water Water

Caption: General reaction scheme for the acid-catalyzed synthesis of this compound from nonanal and methanol.

Experimental Protocol: Acid-Catalyzed Acetalization

Materials:

  • Nonanal

  • Methanol (anhydrous)

  • Acid catalyst (e.g., p-toluenesulfonic acid, anhydrous HCl, or a Lewis acid)

  • Dehydrating agent (e.g., anhydrous sodium sulfate, molecular sieves) or a Dean-Stark apparatus

  • Anhydrous solvent (e.g., toluene, if using a Dean-Stark apparatus)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (and a Dean-Stark trap if applicable), add nonanal and a stoichiometric excess of anhydrous methanol. If using a Dean-Stark apparatus, an appropriate solvent like toluene should be added.

  • Catalyst Addition: Add a catalytic amount of the acid catalyst to the reaction mixture.

  • Reaction: The mixture is heated to reflux. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting aldehyde. Water formed during the reaction is removed either by the dehydrating agent present in the flask or by azeotropic distillation using the Dean-Stark trap.

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature. The acid catalyst is neutralized by washing the reaction mixture with a saturated sodium bicarbonate solution. The organic layer is then washed with brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Mass Spectrometry

The electron ionization mass spectrum of this compound is characterized by a molecular ion peak (M+) at m/z 188. Subsequent fragmentation patterns are consistent with the acetal structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific, experimentally obtained NMR spectra for this compound are not widely published, the expected chemical shifts can be predicted based on the structure and general principles of NMR spectroscopy.

  • ¹H NMR: The proton NMR spectrum is expected to show a triplet for the methine proton (CH(OCH₃)₂) deshielded by the two oxygen atoms. The two methoxy groups will appear as a singlet. The long alkyl chain will exhibit a series of multiplets, with the terminal methyl group appearing as a triplet.

  • ¹³C NMR: The carbon NMR spectrum will show a signal for the acetal carbon (CH(OCH₃)₂) in the range of 95-110 ppm. The carbons of the two methoxy groups will appear around 50-60 ppm. The signals for the carbons of the nonyl chain will be observed in the aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be characterized by the absence of a strong carbonyl (C=O) stretching band (typically around 1700-1750 cm⁻¹) which would be present in the starting material, nonanal. The spectrum will be dominated by C-H stretching vibrations of the alkyl chain and methoxy groups in the 2850-3000 cm⁻¹ region, and strong C-O stretching bands characteristic of ethers and acetals in the 1050-1150 cm⁻¹ region.[3]

Applications of this compound

Flavor and Fragrance Industry

The primary application of this compound is as a fragrance ingredient in various consumer products.[1] Its fresh, floral, and citrus-like scent makes it a valuable component in the formulation of perfumes, cosmetics, and other scented products. It is often used to impart a fresh, outdoors-type of aroma.[1]

Organic Synthesis

Acetals are widely utilized as protecting groups for aldehydes and ketones in multi-step organic synthesis.[4][5][6][7][8] The acetal functionality is stable under basic and nucleophilic conditions, which allows for chemical transformations to be carried out on other parts of a molecule without affecting the carbonyl group.[5][6] The aldehyde or ketone can be readily regenerated by acid-catalyzed hydrolysis after the desired reactions are completed.[5][6] this compound, being a dimethyl acetal, can be employed in this capacity, particularly when the nonyl chain might influence solubility or other physical properties of the molecule.

Protecting_Group_Workflow Start Aldehyde/Ketone Protect Protection: + 2 MeOH, H+ Start->Protect Protected Acetal (this compound derivative) Protect->Protected Reaction Reaction on another functional group (e.g., with strong base/nucleophile) Protected->Reaction Deprotect Deprotection: H3O+ Reaction->Deprotect Final_Product Final Product with regenerated Aldehyde/Ketone Deprotect->Final_Product

Caption: Workflow illustrating the use of an acetal as a protecting group in organic synthesis.

The acetal group in this compound can also serve as a precursor for other functional groups, making it a useful chemical intermediate in the synthesis of more complex molecules.

Safety and Toxicology

Aliphatic acetals, as a class of compounds, have been reported to have low acute toxicity following oral administration, with LD₅₀ values generally greater than 4300 mg/kg of body weight.[9] In vivo, aliphatic acetals are known to undergo hydrolysis in the acidic environment of the stomach to their constituent aldehydes and alcohols.[9] For this compound, these would be nonanal and methanol.

The safety assessment of fragrance ingredients often considers potential for skin irritation and sensitization. While specific data for this compound is limited, it is classified as an irritant, and contact with skin and eyes should be avoided.[1] Standard safety precautions, including the use of personal protective equipment, should be observed when handling this compound.

Conclusion

This compound is a valuable aliphatic acetal with established applications in the fragrance industry and potential utility in organic synthesis as a protecting group and chemical intermediate. Its synthesis from nonanal and methanol is a straightforward acid-catalyzed process. While the available literature provides a good overview of its basic properties and applications, further research into detailed spectroscopic characterization, specific synthetic protocols, and in-depth toxicological studies would be beneficial for expanding its use in research and development. This guide consolidates the current knowledge on this compound, providing a solid foundation for scientists and professionals working with this versatile compound.

References

Methodological & Application

Synthesis protocol for 1,1-Dimethoxynonane from nonanal

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: A-0118

Synthesis of 1,1-Dimethoxynonane from Nonanal via Acid-Catalyzed Acetalization

Dr. Evelyn Reed, Senior Application Scientist Advanced Organic Synthesis Division, Innovations in Chemistry Group

Abstract

This application note provides a detailed, robust, and field-proven protocol for the synthesis of this compound, a valuable acetal, from nonanal. The described method centers on the acid-catalyzed reaction of nonanal with methanol, employing trimethyl orthoformate as a dehydrating agent to drive the reaction to completion. This guide is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. It offers in-depth explanations of the underlying chemical principles, step-by-step experimental procedures, and critical process parameters for a successful and reproducible synthesis.

Introduction: The Significance of Acetals in Modern Synthesis

Acetals, such as this compound, are geminal-diether derivatives of aldehydes or ketones.[1] They serve a pivotal role in organic synthesis, primarily as protecting groups for carbonyl functionalities.[2][3] The conversion of a reactive aldehyde into a stable acetal allows for subsequent chemical transformations on other parts of a molecule without unintended reactions at the carbonyl site.[4] The acetal group is stable under neutral to basic conditions and in the presence of many nucleophiles and oxidizing agents.[5] It can be readily deprotected back to the original aldehyde under acidic conditions.[2] this compound, also known as nonanal dimethyl acetal, finds applications as a fragrance ingredient and as a versatile intermediate in the synthesis of more complex organic molecules.[6]

The Chemical Principle: Acid-Catalyzed Acetal Formation

The synthesis of this compound from nonanal proceeds via an acid-catalyzed nucleophilic addition of an alcohol to an aldehyde.[7] The reaction mechanism can be delineated into two main stages: hemiacetal formation and subsequent acetal formation.

Stage 1: Hemiacetal Formation Under acidic conditions, the carbonyl oxygen of nonanal is protonated, which significantly increases the electrophilicity of the carbonyl carbon.[7] A molecule of methanol, acting as a nucleophile, then attacks the activated carbonyl carbon. Subsequent deprotonation of the resulting oxonium ion yields a hemiacetal.[7] This initial step is reversible, and the equilibrium typically favors the starting carbonyl compound.[7]

Stage 2: Acetal Formation In the presence of acid, the hydroxyl group of the hemiacetal is protonated, forming a good leaving group (water).[8] The departure of water generates a resonance-stabilized oxonium ion.[7] A second molecule of methanol then attacks this electrophilic species.[8] Deprotonation of the resulting intermediate yields the final acetal product, this compound, and regenerates the acid catalyst.[9]

To drive the reversible reaction towards the formation of the acetal, it is crucial to remove the water generated during the reaction.[5] A common and highly effective method is the inclusion of an orthoester, such as trimethyl orthoformate (TMOF), which reacts with water to produce methanol and methyl formate, effectively sequestering the water and shifting the equilibrium towards the product.[5][10]

Experimental Protocol

This protocol is designed for the synthesis of this compound on a laboratory scale with high yield and purity.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.
Nonanal≥97%Sigma-Aldrich124-19-6
Methanol (Anhydrous)≥99.8%Fisher Scientific67-56-1
Trimethyl Orthoformate (TMOF)≥99%Acros Organics149-73-5
p-Toluenesulfonic acid monohydrate (PTSA)≥98.5%Alfa Aesar6192-52-5
Sodium Bicarbonate (NaHCO₃)ACS GradeVWR144-55-8
Anhydrous Magnesium Sulfate (MgSO₄)≥97%EMD Millipore7487-88-9
Diethyl Ether (Anhydrous)≥99%J.T.Baker60-29-7
HexaneACS GradeMacron Fine Chemicals110-54-3
Ethyl AcetateACS GradeBDH141-78-6
Equipment
  • Round-bottom flask (100 mL) equipped with a magnetic stir bar

  • Reflux condenser

  • Heating mantle with a stirrer

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • pH paper or pH meter

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add nonanal (14.2 g, 100 mmol), anhydrous methanol (32.0 g, 40 mL, 1 mol), and trimethyl orthoformate (12.7 g, 120 mmol).

  • Catalyst Addition: While stirring the mixture, add p-toluenesulfonic acid monohydrate (0.19 g, 1 mmol) as the acid catalyst.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (approximately 65-70 °C) using a heating mantle. Maintain the reflux with continuous stirring for 4 hours.

  • Quenching: After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature. Carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst until the pH of the aqueous layer is between 7 and 8.

  • Extraction: Transfer the mixture to a 250 mL separatory funnel. Add 50 mL of diethyl ether and 50 mL of deionized water. Shake the funnel vigorously and allow the layers to separate.

  • Washing: Collect the organic layer and wash it sequentially with 2 x 50 mL of deionized water and 1 x 50 mL of brine (saturated NaCl solution).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

  • Purification (Optional): The crude product is often of sufficient purity for many applications. If higher purity is required, the product can be purified by fractional distillation under reduced pressure.

Visualization of the Workflow and Mechanism

Experimental Workflow

G reagents Combine Nonanal, Methanol, and TMOF catalyst Add p-Toluenesulfonic Acid reagents->catalyst reflux Reflux for 4 hours at 65-70 °C catalyst->reflux quench Cool and Quench with NaHCO₃ solution reflux->quench extract Extract with Diethyl Ether quench->extract wash Wash with H₂O and Brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate via Rotary Evaporation dry->concentrate product This compound concentrate->product

Caption: Experimental workflow for the synthesis of this compound.

Reaction Mechanism

G Nonanal Nonanal Protonated_Nonanal Protonated Nonanal (Oxocarbenium ion) Nonanal->Protonated_Nonanal + H⁺ H_plus H⁺ Methanol1 CH₃OH Methanol2 CH₃OH Hemiacetal_intermediate Hemiacetal Protonated_Nonanal->Hemiacetal_intermediate + CH₃OH - H⁺ Protonated_Hemiacetal Protonated Hemiacetal Hemiacetal_intermediate->Protonated_Hemiacetal + H⁺ Oxonium_ion Oxonium Ion Protonated_Hemiacetal->Oxonium_ion - H₂O Protonated_Acetal Protonated Acetal Oxonium_ion->Protonated_Acetal + CH₃OH Acetal This compound (Acetal) Protonated_Acetal->Acetal - H⁺ H_plus_regen H⁺ (regenerated) Water H₂O

Caption: Acid-catalyzed mechanism for acetal formation.

Results and Discussion

Following the detailed protocol, the synthesis of this compound from nonanal can be achieved with high efficiency. The expected yield of the crude product is typically in the range of 85-95%. The use of trimethyl orthoformate is critical for achieving these high yields by effectively removing the water byproduct and driving the equilibrium towards the acetal.[10]

The choice of an acid catalyst is also an important consideration. While strong mineral acids like HCl or H₂SO₄ can be used, p-toluenesulfonic acid is often preferred due to its solid, non-volatile nature, which makes it easier to handle.[3][11] For applications requiring milder conditions or simplified purification, solid acid catalysts like Amberlyst-15 can be employed.[12][13][14] Amberlyst-15 is a polymeric resin that can be easily filtered off at the end of the reaction, obviating the need for an aqueous workup to remove the catalyst.[12][15]

Troubleshooting

Problem Possible Cause Solution
Low Yield Incomplete reactionEnsure the reaction is refluxed for the specified time. Monitor the reaction progress by TLC or GC.
Wet reagents or glasswareUse anhydrous methanol and ensure all glassware is thoroughly dried.
Insufficient water removalCheck the purity of the trimethyl orthoformate and use a slight excess.
Incomplete Reaction Inactive catalystUse a fresh batch of p-toluenesulfonic acid.
Insufficient heatingEnsure the reaction mixture is maintained at a gentle reflux.
Product Contamination Incomplete neutralizationEnsure the reaction mixture is fully neutralized with sodium bicarbonate solution before extraction.
Incomplete washingPerform the washing steps thoroughly to remove any remaining impurities.

Safety Precautions

  • All procedures should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Nonanal and trimethyl orthoformate are flammable and can cause irritation. Avoid inhalation and contact with skin and eyes.

  • Methanol is toxic and flammable. Handle with care.

  • p-Toluenesulfonic acid is corrosive. Avoid contact with skin and eyes.

  • Diethyl ether is extremely flammable. Ensure there are no ignition sources nearby during its use.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of this compound from nonanal. By understanding the underlying chemical principles and carefully following the detailed experimental procedure, researchers can consistently achieve high yields of the desired product. The insights into alternative catalysts and troubleshooting strategies further enhance the utility of this guide for professionals in organic synthesis and drug development.

References

Step-by-step deprotection of 1,1-Dimethoxynonane to regenerate nonanal

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Step-by-Step Deprotection of 1,1-Dimethoxynonane to Regenerate Nonanal

Audience: Researchers, scientists, and drug development professionals.

Regenerating Aldehydes: A Detailed Protocol for the Acid-Catalyzed Deprotection of this compound

Abstract

Aldehydes are a cornerstone functional group in organic synthesis, yet their reactivity often necessitates protection during multi-step sequences. Dimethyl acetals are a common and robust choice for protecting aldehydes, offering stability towards bases, organometallic reagents, and hydrides.[1][2] This application note provides a comprehensive guide to the deprotection of this compound, a dimethyl acetal, to regenerate the parent aldehyde, nonanal. We will delve into the underlying acid-catalyzed hydrolysis mechanism, present a detailed, field-proven experimental protocol, and outline critical safety and handling procedures. This guide is designed to equip researchers with the knowledge to perform this transformation efficiently and safely.

The Mechanism of Acetal Deprotection: An Acid-Catalyzed Hydrolysis

The cleavage of an acetal to its corresponding aldehyde or ketone is fundamentally the reverse of its formation.[3] The most common and reliable method for this transformation is acid-catalyzed hydrolysis.[1] The process is an equilibrium reaction; therefore, to drive it towards the aldehyde product, a large excess of water is typically used in the reaction medium.[3]

The mechanism proceeds through several distinct steps:

  • Protonation: The reaction is initiated by the protonation of one of the methoxy oxygen atoms by an acid catalyst (e.g., H₃O⁺). This converts the methoxy group into a good leaving group (methanol).[3]

  • Loss of Leaving Group: The lone pair on the adjacent oxygen atom assists in eliminating the protonated methanol molecule, forming a resonance-stabilized oxonium ion.[3]

  • Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the electrophilic carbon of the oxonium ion.[3]

  • Deprotonation: A subsequent deprotonation of the attached water molecule yields a hemiacetal intermediate.

  • Repeat and Regenerate: The process repeats—the second methoxy group is protonated, eliminated as methanol with the assistance of the hydroxyl group's lone pair, and a new oxonium ion (the protonated aldehyde) is formed.

  • Final Deprotonation: In the final step, water acts as a base to deprotonate the oxonium ion, regenerating the acid catalyst and yielding the final nonanal product.[3][4]

While acid-catalyzed hydrolysis is the standard, it is worth noting that alternative, milder methods have been developed for substrates sensitive to strong acids, including using Lewis acids like bismuth nitrate or employing neutral conditions with reagents like aqueous DMSO.[5][6]

Experimental Protocol: From Acetal to Aldehyde

This protocol details the deprotection of this compound using a standard acid-catalyzed hydrolysis method.

Reagent / MaterialGradeSupplierNotes
This compound≥97%Standard Chemical SupplierStarting Material
Tetrahydrofuran (THF)AnhydrousStandard Chemical SupplierReaction Solvent
Hydrochloric Acid (HCl)2 M (aqueous)Standard Chemical SupplierAcid Catalyst
Saturated Sodium Bicarbonate (NaHCO₃)Reagent GradeStandard Chemical SupplierFor quenching the reaction
Diethyl Ether or Ethyl AcetateACS GradeStandard Chemical SupplierExtraction Solvent
Brine (Saturated NaCl solution)Reagent GradeStandard Chemical SupplierFor aqueous wash
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeStandard Chemical SupplierDrying Agent
Round-bottom flask (100 mL)-Glassware Supplier-
Magnetic stirrer and stir bar-Equipment Supplier-
Separatory funnel (250 mL)-Glassware Supplier-
Rotary evaporator-Equipment Supplier-
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄Standard Chemical SupplierFor reaction monitoring
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 5.0 g, 26.5 mmol).

  • Solvent Addition: Dissolve the starting material in 25 mL of tetrahydrofuran (THF).

  • Initiation of Hydrolysis: Add 25 mL of 2 M aqueous hydrochloric acid to the solution. The reaction mixture should be a biphasic solution.

  • Reaction Progress: Stir the mixture vigorously at room temperature (approx. 20-25°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30-60 minutes.

    • TLC Monitoring: Use a 9:1 Hexanes:Ethyl Acetate eluent system. The starting acetal will have a higher Rf value than the more polar aldehyde product. The reaction is complete when the starting material spot is no longer visible.

  • Workup - Quenching: Once the reaction is complete (typically 2-4 hours), carefully pour the mixture into a 250 mL separatory funnel. Slowly add saturated sodium bicarbonate solution to neutralize the hydrochloric acid. Continue adding until gas evolution (CO₂) ceases. Check the pH of the aqueous layer with pH paper to ensure it is neutral or slightly basic (pH 7-8).

  • Workup - Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 30 mL). Combine the organic layers in the separatory funnel.

  • Workup - Washing: Wash the combined organic layers with 30 mL of water, followed by 30 mL of brine to remove residual water and inorganic salts.

  • Drying and Concentration: Transfer the organic layer to a clean Erlenmeyer flask and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude nonanal.

  • Purification (Optional): Nonanal is a relatively volatile liquid (B.P. 191°C).[7] For high purity, the crude product can be purified by vacuum distillation.

Experimental Workflow Diagram

DeprotectionWorkflow Start This compound in THF Reagents Add 2M HCl (aq) Start->Reagents Reaction Stir at Room Temp (Monitor by TLC) Reagents->Reaction Quench Quench with sat. NaHCO₃ Reaction->Quench Extract Extract with Et₂O or EtOAc Quench->Extract Wash Wash with H₂O and Brine Extract->Wash Dry Dry over MgSO₄ & Filter Wash->Dry Concentrate Concentrate via Rotary Evaporation Dry->Concentrate Product Pure Nonanal Concentrate->Product

Caption: Workflow for the deprotection of this compound.

Safety Precautions and Handling

Adherence to safety protocols is paramount during this procedure.

  • Personal Protective Equipment (PPE): Always wear chemical splash goggles or a face shield, a lab coat, and nitrile gloves.[8][9] Concentrated acids are highly corrosive and can cause severe burns upon contact with skin or eyes.[9]

  • Handling Acids: All operations involving hydrochloric acid should be performed inside a certified chemical fume hood to prevent inhalation of corrosive vapors.[8][10] When preparing dilutions or quenching, always add acid to water (or base solution), not the other way around, to control any exothermic reactions.

  • Spill Management: Keep appropriate spill kits (e.g., sodium bicarbonate for acid neutralization) readily available.[10] In case of skin contact, flush the affected area with copious amounts of water for at least 15 minutes.[11]

  • Product Handling: Nonanal is a colorless to light brown liquid with a strong odor.[12] It should be handled in a well-ventilated area.

Characterization of Nonanal

The identity and purity of the final product can be confirmed using standard analytical techniques:

  • ¹H NMR: The most indicative signal for nonanal is the aldehyde proton, which will appear as a triplet around δ 9.77 ppm. The disappearance of the methoxy singlet from the starting material (around δ 3.3 ppm) also confirms the reaction's completion.

  • IR Spectroscopy: Look for the appearance of a strong C=O stretching band characteristic of an aldehyde, typically around 1725 cm⁻¹.

  • GC-MS: Provides confirmation of the molecular weight (142.24 g/mol ) and purity of the nonanal.[12]

By following this detailed guide, researchers can confidently and safely perform the deprotection of this compound to yield nonanal, a valuable building block in organic synthesis.

References

Application Note: A Guide to the Evaluation and Implementation of 1,1-Dimethoxynonane as an Internal Standard for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Accurate and precise quantification is a cornerstone of analytical science, particularly within the fields of chemical research and pharmaceutical development. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for this purpose, but its accuracy can be compromised by variations in sample preparation, injection volume, and instrument performance.[1] The use of an internal standard (IS) is a robust method to correct for these potential errors, significantly enhancing data reliability.[2][3] This guide provides a comprehensive framework for the evaluation, validation, and implementation of 1,1-Dimethoxynonane as an internal standard for the quantitative analysis of a variety of analytes. We will explore the theoretical basis for selecting an IS, the specific chemical properties of this compound that make it a suitable candidate, and provide detailed, step-by-step protocols for its validation and routine use in a GC-MS workflow.

The Foundational Role of an Internal Standard in GC-MS

Quantitative analysis in chromatography relies on the principle that a detector's response, measured as peak area or height, is directly proportional to the concentration of an analyte.[4] However, this relationship can be affected by unavoidable experimental variations. The internal standard method is a powerful technique designed to mitigate these issues.[1][5]

An IS is a compound of known purity and stability that is added in a constant, known amount to every sample, calibrator, and quality control sample before analysis.[3][6] Instead of relying on the absolute peak area of the analyte, quantification is based on the ratio of the analyte's peak area to the internal standard's peak area.[2][7] This ratiometric approach effectively normalizes the data, correcting for:

  • Injection Volume Variability: Minor differences in injection volume affect both the analyte and the IS proportionally, leaving their ratio unchanged.[7]

  • Sample Preparation Losses: If the IS is added at the beginning of the sample preparation workflow (e.g., before extraction), any loss of sample during these steps will affect both the analyte and the IS, preserving the analytical ratio.[2][6]

  • Instrument Drift: Slow changes in detector sensitivity or column performance over an analytical run will impact both co-eluting compounds similarly.[4]

Causality of Selection: Why Not Just Any Compound?

The choice of an IS is critical and is governed by several key criteria.[4][8] The ideal IS should be chemically and physically similar to the analyte to ensure it behaves comparably during sample preparation and chromatographic analysis.[1][5] However, it must also be chromatographically resolved from all analytes and matrix components.[4] While stable isotope-labeled analogs of the analyte are considered the gold standard for GC-MS, they can be prohibitively expensive or commercially unavailable.[9][10][11] Therefore, structurally similar compounds like this compound, which are not naturally present in the sample, present a practical and effective alternative.[12]

Characterization of this compound

This compound is a dimethyl acetal of nonanal.[13] Its structure consists of a nine-carbon aliphatic chain, making it suitable for GC analysis of semi-volatile compounds. Its acetal functional group is stable under the neutral or basic conditions typical of many sample preparation schemes but can be susceptible to hydrolysis under strong acids. This is a critical consideration during method development.

PropertyValueSource
CAS Number 18824-63-0[13]
Molecular Formula C₁₁H₂₄O₂[13]
Molecular Weight 188.31 g/mol [13]
Boiling Point 88°C at 20 mmHg[14]
Flash Point 37°C[14]
Density 0.843 g/cm³[14]
Chemical Class Acetal[13]

Its moderate polarity and boiling point suggest it will have retention times compatible with a wide range of analytes on common non-polar and mid-polar GC columns, such as those with 5% phenyl-methylpolysiloxane stationary phases.

Protocol for Feasibility Assessment

Before committing to full method development, a preliminary assessment is essential to confirm the suitability of this compound for your specific application.

Feasibility_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_decision Decision A Prepare 1 mg/mL IS Stock Solution in Methanol B Prepare 10 µg/mL Working Solution A->B C Inject IS Working Solution (Standalone) B->C D Determine Retention Time (RT), Peak Shape & Mass Spectrum C->D E Spike Analyte Mix with IS D->E F Inject Spiked Mixture E->F G Assess Chromatographic Resolution (Analyte vs. IS vs. Matrix) F->G H Decision Point G->H I Proceed to Validation H->I Rs > 1.5 No Interference J Select Alternative IS H->J Co-elution or Interference Calibration_Principle A Analyte Standards (Variable Concentration) C Combine & Analyze by GC-MS A->C B Internal Standard (Fixed Concentration) B->C D Measure Peak Areas (Analyte & IS) C->D E Calculate Peak Area Ratio (Area_Analyte / Area_IS) D->E F Plot: Area Ratio vs. Analyte Concentration E->F G Generate Linear Calibration Curve y = mx + b F->G J Determine Concentration from Calibration Curve G->J H Analyze Unknown Sample (with fixed IS concentration) I Calculate Area Ratio for Unknown H->I I->J

References

Application Notes & Protocols: Strategic Incorporation of 1,1-Dimethoxynonane in Multi-Step Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 1,1-Dimethoxynonane

In the intricate landscape of multi-step organic synthesis, achieving chemoselectivity is paramount. The ability to modify one functional group in the presence of another, more reactive one, often dictates the success or failure of a synthetic route. This compound, the dimethyl acetal of nonanal, serves as a quintessential tool for this purpose.[1] While it has applications in the flavor and fragrance industry, its primary role in complex synthesis is to act as a robust and reversible protecting group for the nonanal aldehyde functionality.[2][3]

Aldehydes are highly susceptible to a wide array of reagents, including nucleophiles (like Grignard reagents), reducing agents (like lithium aluminum hydride), and strong bases.[4] This high reactivity can be a liability when transformations are desired elsewhere in a polyfunctional molecule. By converting the aldehyde to its dimethyl acetal, chemists can effectively "mask" its reactivity, perform the necessary chemical modifications, and then regenerate the aldehyde under mild conditions.[5][6] This document provides an in-depth guide to the principles, protocols, and strategic applications of this compound for researchers, scientists, and professionals in drug development.

Physicochemical Properties & Safety Data

A thorough understanding of a reagent's properties and hazards is the foundation of safe and effective experimentation.

PropertyValueSource
Chemical Name This compound
Synonyms Nonanal dimethyl acetal[1][3]
CAS Number 18824-63-0[1][2]
Molecular Formula C₁₁H₂₄O₂
Molecular Weight 188.31 g/mol
Appearance Colorless liquidN/A
Boiling Point ~205-207 °CN/A
Flash Point 68.33 °C (155.00 °F)[3]

Safety & Handling: this compound is a flammable liquid and may cause skin irritation. It is crucial to handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, flame-resistant lab coat, and chemical-resistant gloves. Keep away from heat, sparks, and open flames. All containers should be properly grounded to prevent static discharge.[7] Always consult the most current Safety Data Sheet (SDS) from your supplier before use.

Core Principle: The Acetal as a Chemoselective Shield

The utility of this compound hinges on the chemical nature of the acetal functional group. Acetals are derivatives of aldehydes or ketones, formed by reacting the carbonyl compound with two equivalents of an alcohol.[8]

The Causality Behind Acetal Protection:

  • Stability: Acetals are exceptionally stable under neutral to strongly basic conditions. They are unreactive towards powerful nucleophiles like organometallics (Grignard, organolithium reagents) and reducing agents (LiAlH₄, NaBH₄).[4][5][6] This stability is akin to that of ethers, allowing for a broad range of subsequent chemical transformations.

  • Lability: The key to a good protecting group is its ease of removal once its job is done. Acetals are readily hydrolyzed back to the parent carbonyl compound under mild acidic conditions, typically using aqueous acid.[5][8] This orthogonal stability—stable to base, labile to acid—is the cornerstone of its strategic value.

  • Selective Formation: Aldehydes are inherently more electrophilic and less sterically hindered than ketones. This allows for the selective protection of an aldehyde in the presence of a ketone by controlling reaction conditions.[6][9]

G cluster_0 The Challenge: Lack of Chemoselectivity cluster_1 The Solution: Acetal Protection Strategy Mol1 Molecule with Aldehyde & Ester Reagent Strong Reducing Agent (e.g., LiAlH₄) Mol1->Reagent Result Uncontrolled Reduction (Both groups react) Reagent->Result Mol2 Molecule with Aldehyde & Ester Protect Step 1: Protect Aldehyde (Forms Acetal) Mol2->Protect ProtectedMol Acetal-Protected Molecule Protect->ProtectedMol React Step 2: Reduce Ester (Acetal is stable) ProtectedMol->React ReducedMol Reduced & Protected Molecule React->ReducedMol Deprotect Step 3: Deprotect Acetal (Aqueous Acid) ReducedMol->Deprotect FinalProduct Desired Product: Reduced Ester, Intact Aldehyde Deprotect->FinalProduct

Caption: The logic of using an acetal as a protecting group.

Protocol 1: Acetalization of Nonanal

This protocol details the formation of this compound from nonanal. The use of trimethyl orthoformate is a highly efficient method as it acts as both a reagent and a dehydrating agent, driving the reaction equilibrium towards the product.[5]

Principle: The reaction is an acid-catalyzed equilibrium. Water, a byproduct, can hydrolyze the acetal back to the aldehyde. Trimethyl orthoformate consumes this water, forming methanol and methyl formate, thus ensuring a high yield of the desired acetal.[5]

Materials & Reagents
Nonanal
Methanol (Anhydrous)
Trimethyl orthoformate
p-Toluenesulfonic acid (p-TsOH) or other acid catalyst
Diethyl ether or MTBE (for extraction)
Saturated sodium bicarbonate solution
Brine (Saturated NaCl solution)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Round-bottom flask, magnetic stirrer, condenser, separatory funnel

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add nonanal (1.0 eq).

  • Solvent & Reagent Addition: Add anhydrous methanol (10-20 volumes) and trimethyl orthoformate (1.5 - 2.0 eq). Begin stirring to ensure homogeneity.

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.01-0.05 eq). Other mild acid catalysts like pyridinium p-toluenesulfonate (PPTS) can also be used for substrates with highly acid-sensitive groups.[10]

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 1-4 hours. A complete reaction is indicated by the disappearance of the starting nonanal spot/peak.

  • Quenching: Once the reaction is complete, quench the catalyst by adding a saturated solution of sodium bicarbonate until the aqueous layer is slightly basic.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether or MTBE and water. Shake gently and allow the layers to separate. Extract the aqueous layer two more times with the organic solvent.

  • Workup - Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification & Characterization: The crude product is often pure enough for subsequent steps. If necessary, it can be purified by vacuum distillation. The final product should be characterized by ¹H and ¹³C NMR to confirm its structure and purity.

Application Case Study: Selective Reduction

To illustrate the power of this strategy, consider the synthesis of 10-hydroxydecanal from a hypothetical starting material, methyl 10-oxodecanoate, which contains both an aldehyde and an ester. A direct reduction with LiAlH₄ would reduce both functional groups.

G start Starting Material: Methyl 10-oxodecanoate step1 Protocol 1: Acetalization (MeOH, p-TsOH, TMOF) start->step1 intermediate1 Protected Intermediate: Methyl 10,10-dimethoxydecanoate step1->intermediate1 step2 Selective Reduction (1. LiAlH₄, THF; 2. H₂O quench) intermediate1->step2 intermediate2 Reduced Intermediate: 10,10-Dimethoxydecan-1-ol step2->intermediate2 step3 Protocol 2: Deprotection (Aq. HCl, Acetone) intermediate2->step3 final Final Product: 10-Hydroxydecanal step3->final

Caption: Workflow for the selective reduction of an ester.
  • Step 1: Protection: The aldehyde group of methyl 10-oxodecanoate is selectively protected as its dimethyl acetal using the protocol described above. The less reactive ester group remains untouched.

  • Step 2: Reduction: The resulting intermediate, containing a stable acetal and a reactive ester, is treated with lithium aluminum hydride (LiAlH₄). The ester is cleanly reduced to the primary alcohol, while the acetal protecting group is completely unaffected.[9]

  • Step 3: Deprotection: The acetal is hydrolyzed using aqueous acid, regenerating the aldehyde functionality to yield the final target molecule, 10-hydroxydecanal.

Protocol 2: Deprotection of this compound

This protocol describes the regeneration of the aldehyde from its dimethyl acetal.

Principle: Acid-catalyzed hydrolysis is an equilibrium process. The reaction is driven to completion by the presence of a large excess of water.[5][8]

Materials & Reagents
This compound (or protected substrate)
Acetone or Tetrahydrofuran (THF)
Dilute Hydrochloric Acid (e.g., 1-3 M HCl) or other aqueous acid
Diethyl ether or Ethyl Acetate (for extraction)
Saturated sodium bicarbonate solution
Brine (Saturated NaCl solution)
Anhydrous magnesium sulfate (MgSO₄)
Round-bottom flask, magnetic stirrer, separatory funnel

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the acetal-protected compound (1.0 eq) in a suitable solvent like acetone or THF in a round-bottom flask with a magnetic stir bar.

  • Acid Addition: Add a sufficient volume of dilute aqueous hydrochloric acid.

  • Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction by TLC or GC-MS for the disappearance of the starting acetal and the appearance of the product aldehyde. The reaction is usually complete within 30 minutes to a few hours.

  • Quenching: Carefully neutralize the acid by adding saturated sodium bicarbonate solution until the evolution of CO₂ ceases and the pH is neutral or slightly basic.

  • Workup - Extraction: Transfer the mixture to a separatory funnel and extract three times with diethyl ether or ethyl acetate.

  • Workup - Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude aldehyde can be purified by flash column chromatography on silica gel or by distillation if it is sufficiently volatile and stable.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Acetalization Insufficient catalyst; Ineffective water removal; Reversible reaction at equilibrium.Add a small amount of additional acid catalyst. Ensure anhydrous conditions and an adequate amount of dehydrating agent (e.g., trimethyl orthoformate). Allow for longer reaction time.
Incomplete Deprotection Insufficient acid or water; Short reaction time.Add more aqueous acid. Gently warm the reaction mixture (if the substrate is stable). Increase the reaction time.
Low Yield after Workup Product is somewhat water-soluble; Emulsion formation during extraction.Perform additional extractions of the aqueous layer. To break emulsions, add more brine to the separatory funnel.
Side Reactions during Acetalization Catalyst is too strong for other functional groups in the molecule.Use a milder acid catalyst such as PPTS or Amberlyst-15 resin.[5]

Conclusion

This compound is more than just a simple derivative of nonanal; it is a strategic asset in the synthetic chemist's toolbox. Its incorporation as a protecting group enables complex and chemoselective transformations that would otherwise be unfeasible. The stability of the acetal to a wide range of reaction conditions, coupled with its facile removal under mild acidic conditions, provides a robust and reliable method for temporarily masking a reactive aldehyde. The protocols and principles outlined in this guide are designed to provide researchers with the foundational knowledge to confidently and effectively utilize this versatile synthetic tool in their multi-step synthesis endeavors.

References

Troubleshooting & Optimization

Technical Support Center: A Guide to Optimizing 1,1-Dimethoxynonane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 1,1-Dimethoxynonane. This guide is designed for researchers, chemists, and drug development professionals who are looking to enhance the yield, purity, and efficiency of their acetalization reactions. As a molecule of interest in fragrance development and a crucial protecting group in complex organic synthesis, mastering the preparation of this compound (also known as nonanal dimethyl acetal) is a valuable skill.[1][2][3]

This document moves beyond standard protocols to provide in-depth, field-proven insights into the causal factors governing reaction success. We will explore the core mechanism, troubleshoot common experimental hurdles in a direct question-and-answer format, and provide validated protocols to serve as a reliable starting point for your work.

Section 1: The Core Reaction - Acetalization of Nonanal

The synthesis of this compound is a classic example of an acetal formation, a reversible reaction where an aldehyde (nonanal) reacts with two equivalents of an alcohol (methanol) under acidic conditions.[4][5] The reaction proceeds through a hemiacetal intermediate.[6]

The critical challenge in this synthesis is managing the reaction equilibrium. The formation of water as a byproduct can readily hydrolyze the acetal product back to the starting materials, thereby limiting the achievable yield.[4][7][8] Consequently, the most effective strategies for improving the yield of this compound are centered on the continuous removal of water from the reaction medium.

Reaction Mechanism: Acid-Catalyzed Acetal Formation

The mechanism involves a series of protonation and nucleophilic attack steps, which are outlined in the diagram below. Understanding this pathway is key to diagnosing issues related to catalyst activity and nucleophile strength.

Acetal_Mechanism cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 N Nonanal (R-CHO) PN Protonated Nonanal (R-CH=O+H) N->PN + H+ H_plus H+ PN_node Protonated Nonanal MeOH1 Methanol (CH3OH) Hemiacetal_protonated Protonated Hemiacetal (R-CH(OH)-O+H(CH3)) Hemiacetal_protonated_node Protonated Hemiacetal PN_node->Hemiacetal_protonated + CH3OH Hemiacetal Hemiacetal (R-CH(OH)(OCH3)) Hemiacetal_protonated_node->Hemiacetal - H+ Hemiacetal_node Hemiacetal Protonated_Hemiacetal2 Protonated Hemiacetal (R-CH(O+H2)(OCH3)) Hemiacetal_node->Protonated_Hemiacetal2 + H+ Oxocarbenium Oxocarbenium Ion (R-CH=+OCH3) Protonated_Hemiacetal2->Oxocarbenium - H2O Oxocarbenium_node Oxocarbenium Ion Water H2O Protonated_Acetal Protonated Acetal (R-CH(OCH3)-O+H(CH3)) Oxocarbenium_node->Protonated_Acetal + CH3OH MeOH2 Methanol (CH3OH) Acetal This compound (R-CH(OCH3)2) Protonated_Acetal->Acetal - H+

Caption: Acid-catalyzed mechanism for the formation of this compound.

Section 2: Troubleshooting Guide

This section addresses specific issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is consistently low (<70%). What are the primary factors to investigate?

A1: Low yields in this synthesis almost always trace back to one of four areas: water contamination, catalyst issues, unfavorable equilibrium, or product loss during workup.

  • Water Contamination: This is the most common cause of low yield. Water shifts the reaction equilibrium back towards the reactants.

    • Causality: The reaction is reversible, and water is a product. By Le Châtelier's principle, its presence inhibits forward progress.[4]

    • Solution:

      • Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven (e.g., >100°C for several hours) and cool under a desiccated atmosphere. Use anhydrous grade methanol and ensure your nonanal has not absorbed atmospheric moisture.

      • Actively Remove Water: Employ a Dean-Stark apparatus if using a solvent that forms an azeotrope with water (like toluene or benzene, though less common for this specific synthesis). More practically, add 3Å or 4Å molecular sieves to the reaction mixture.[7] A highly effective chemical method is to use a dehydrating agent like trimethyl orthoformate (TMOF), which reacts with the generated water to produce methanol and methyl formate.[9]

  • Catalyst Inactivity or Inappropriate Choice: The acid catalyst is essential for protonating the carbonyl, making it more electrophilic.[5]

    • Causality: An insufficient amount of catalyst or a deactivated catalyst will result in a stalled or incomplete reaction.[7] Conversely, an overly harsh catalyst (e.g., high concentrations of H₂SO₄) can promote side reactions.

    • Solution:

      • Catalyst Loading: For homogeneous catalysts like p-toluenesulfonic acid (p-TSA), ensure you are using a true catalytic amount (0.1-1 mol%).

      • Catalyst Deactivation: If using a reusable solid acid catalyst (e.g., Amberlyst-15), ensure it has been properly activated and dried. If the reaction stalls, consider adding a fresh portion of the catalyst.

      • Catalyst Choice: For sensitive substrates, a milder Lewis acid (e.g., bismuth triflate) may be preferable to strong protic acids.[9] See the catalyst comparison table in Section 3.

  • Unfavorable Reaction Equilibrium:

    • Causality: Even with water removal, the reaction's reversible nature must be addressed.

    • Solution: Use a large excess of methanol (e.g., 5 to 20 equivalents or even as the solvent). This drives the equilibrium towards the product side.[6]

  • Product Loss During Workup:

    • Causality: The acetal is stable under basic and neutral conditions but can be hydrolyzed back to the aldehyde in the presence of aqueous acid.[10]

    • Solution: During the workup, ensure the acid catalyst is completely neutralized with a weak base (e.g., saturated sodium bicarbonate solution) before extensive contact with water. Perform extractions efficiently to minimize the time the product spends in an aqueous phase.

Q2: I'm observing significant side product formation, confirmed by GC/MS or NMR. What are the likely culprits and how can I prevent them?

A2: The primary side reactions for a long-chain aldehyde like nonanal are self-condensation and polymerization, particularly under harsh conditions.

  • Aldol Condensation:

    • Causality: While acid-catalyzed aldol reactions are possible, they can be promoted by strong acids and elevated temperatures. Nonanal can react with its enol form to create aldol adducts.

    • Solution:

      • Control Temperature: Run the reaction at room temperature or with only gentle heating. Avoid high temperatures unless necessary to drive the reaction to completion.

      • Choose a Milder Catalyst: Switch from concentrated H₂SO₄ to p-TSA or a solid acid catalyst, which can offer higher selectivity.

  • Polymerization/Decomposition:

    • Causality: Strong acids can lead to the formation of polymeric materials from the aldehyde, appearing as an insoluble residue or baseline noise in analytical traces.

    • Solution: Use the minimum effective amount of catalyst. Ensure the nonanal starting material is pure and free of peroxides, which can initiate radical polymerization.

Q3: How do I choose the best catalyst for my specific laboratory setup and goals?

A3: The choice of catalyst is a balance between reactivity, ease of handling, and purification requirements. The following table summarizes the most common options.

Catalyst TypeExamplesProsConsBest For...
Homogeneous Protic Acids p-TSA, H₂SO₄, HCl[9]Inexpensive, highly active, well-understood.Corrosive, difficult to remove (requires neutralization/extraction), can promote side reactions.Rapid, small-scale syntheses where a standard aqueous workup is acceptable.
Lewis Acids Bi(OTf)₃, In(OTf)₃, Sc(OTf)₃[9]Very high activity, often milder and more selective than protic acids.Expensive, sensitive to moisture, metal traces can remain in the product.Syntheses with acid-sensitive functional groups elsewhere in the molecule.
Heterogeneous Solid Acids Amberlyst-15, Nafion, Zeolites, Kaolin[1]Easily removed by simple filtration, reusable, often milder and more selective.Can be slower than homogeneous catalysts, may require activation, higher initial cost.Large-scale reactions, process chemistry, and green chemistry applications where catalyst recycling is desired.
Section 3: Frequently Asked Questions (FAQs)
  • FAQ 1: What is the optimal molar ratio of nonanal to methanol?

    • While the stoichiometry is 1:2 (nonanal:methanol), using a significant excess of methanol is highly recommended to push the equilibrium forward. A common starting point is to use methanol as the solvent, ensuring it is the limiting reagent. If a co-solvent is used, a 5- to 10-fold molar excess of methanol over nonanal is a robust choice.

  • FAQ 2: What is the most effective and practical way to remove water during the reaction?

    • For laboratory-scale synthesis (<100g), the use of a chemical dehydrating agent like trimethyl orthoformate (TMOF) is often the most efficient method.[9] It reacts stoichiometrically with the water produced and does not require specialized glassware like a Dean-Stark trap. Adding activated 3Å or 4Å molecular sieves is another simple and effective method.

  • FAQ 3: How can I effectively purify the final this compound product?

    • The standard purification involves a two-stage process. First, a liquid-liquid workup : quench the reaction by neutralizing the acid catalyst with a base (e.g., NaHCO₃ solution), extract the product into a non-polar organic solvent (e.g., diethyl ether or hexanes), wash the organic layer with brine, and dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄). Second, vacuum distillation : Since this compound has a relatively high boiling point (approx. 88°C at 20 mmHg), purification by distillation under reduced pressure is the ideal method to separate it from non-volatile impurities and any remaining starting material.[11]

  • FAQ 4: Can I monitor the reaction progress?

    • Yes, monitoring is highly recommended. The simplest method is Thin Layer Chromatography (TLC) , staining with a permanganate or p-anisaldehyde solution. The acetal product will have a higher Rf value (less polar) than the starting nonanal. For more quantitative analysis, Gas Chromatography (GC) is ideal for tracking the disappearance of the nonanal peak and the appearance of the this compound peak.

Section 4: Optimized Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for reliable synthesis.

Protocol A: High-Yield Synthesis using Trimethyl Orthoformate (TMOF)

This method is highly efficient as it uses a chemical dehydrating agent, driving the reaction to completion.

  • Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add nonanal (14.2 g, 100 mmol, 1.0 equiv.).

  • Reagents: Add anhydrous methanol (80 mL). The large excess serves as both reactant and solvent. Add trimethyl orthoformate (12.7 g, 120 mmol, 1.2 equiv.).

  • Catalysis: Add p-toluenesulfonic acid monohydrate (p-TSA) (0.19 g, 1 mmol, 0.01 equiv.).

  • Reaction: Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction progress by GC or TLC. The reaction is typically complete within 2-4 hours.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (50 mL). Stir for 10 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter off the drying agent and concentrate the solvent using a rotary evaporator. Purify the resulting crude oil by vacuum distillation to yield this compound as a colorless liquid.

General Experimental Workflow

Workflow start Start: Assemble Dry Glassware reagents Charge Flask with Nonanal, Methanol, and Dehydrating Agent start->reagents catalyst Add Acid Catalyst (e.g., p-TSA) reagents->catalyst reaction Stir at RT under N2 Monitor by GC/TLC catalyst->reaction workup Quench with NaHCO3 (aq) Perform Liquid-Liquid Extraction reaction->workup purify Dry Organic Layer (MgSO4) Concentrate via Rotovap workup->purify distill Purify by Vacuum Distillation purify->distill end Product: this compound distill->end

Caption: A generalized workflow for the synthesis of this compound.

Section 5: Troubleshooting Decision Tree

Use this logical guide to diagnose and resolve common synthesis problems.

Caption: A decision tree for troubleshooting low-yield synthesis.

References

Technical Support Center: Troubleshooting Incomplete Hydrolysis of 1,1-Dimethoxynonane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource is designed to provide in-depth, field-proven insights into troubleshooting the incomplete hydrolysis of 1,1-dimethoxynonane to its corresponding aldehyde, nonanal. Our goal is to move beyond simple procedural lists and delve into the causality behind experimental choices, ensuring you can develop robust and reproducible protocols.

The acid-catalyzed hydrolysis of acetals is a fundamental reaction in organic synthesis, often employed for the deprotection of carbonyl groups.[1][2][3] While seemingly straightforward, achieving complete and clean conversion of this compound to nonanal can be challenging. This guide addresses common issues encountered during this process in a practical question-and-answer format.

Troubleshooting Guide

Q1: My hydrolysis of this compound is consistently incomplete, with significant starting material remaining. What are the primary factors I should investigate?

A1: Incomplete hydrolysis is the most common issue and typically points to suboptimal reaction conditions that fail to drive the equilibrium towards the product side. The hydrolysis of an acetal is a reversible process.[4][5] To ensure complete conversion, you must manipulate the equilibrium to favor the formation of the aldehyde and alcohol.

Here are the key factors to scrutinize:

  • Insufficient Water: Water is a reactant in the hydrolysis. According to Le Chatelier's principle, a large excess of water is necessary to push the equilibrium towards the products (nonanal and methanol).[2][4][5] If you are using a co-solvent system, ensure that the concentration of water is sufficiently high.

  • Inadequate Acid Catalyst Activity: The reaction is acid-catalyzed.[2][4] The catalyst's role is to protonate one of the methoxy groups, converting it into a good leaving group.[2][6] If the acid is too weak, or the concentration is too low, the rate of this initial step will be slow, leading to an incomplete reaction within a practical timeframe.

  • Suboptimal Temperature: While many hydrolyses proceed at room temperature, the rate can be slow. Gently heating the reaction can significantly increase the rate of hydrolysis. However, excessive heat can lead to side reactions, so this must be optimized.

  • Short Reaction Time: Acetal hydrolysis is not always instantaneous. It's crucial to monitor the reaction over time to determine when it has reached completion.

Visualizing the Equilibrium

The following diagram illustrates the reversible nature of the acetal hydrolysis, emphasizing the importance of excess water to drive the reaction forward.

G cluster_conditions Driving the Equilibrium Acetal This compound Hemiacetal Hemiacetal Intermediate Acetal->Hemiacetal Acid-catalyzed addition of H2O Aldehyde Nonanal + 2 MeOH Acetal->Aldehyde Overall Hydrolysis Hemiacetal->Aldehyde Acid-catalyzed elimination of MeOH H2O + H2O (Excess) H_plus H+ Removal_MeOH Removal of Methanol (if applicable)

Caption: Equilibrium of this compound Hydrolysis.

Q2: I'm observing the formation of unknown byproducts. What are the likely side reactions, and how can they be minimized?

A2: Byproduct formation can complicate purification and reduce the yield of nonanal. The primary culprits are often related to the reactivity of the aldehyde product under the reaction conditions.

  • Self-Condensation/Polymerization of Nonanal: Aldehydes, especially in the presence of acid, can undergo self-condensation reactions (e.g., aldol condensation) or polymerization.[7] This is more likely with prolonged reaction times or at elevated temperatures.

  • Oxidation: If the reaction is exposed to air for extended periods, particularly if certain impurities are present, the nonanal product can be oxidized to nonanoic acid.

  • Further Reactions of the Aldehyde: Depending on the other functional groups present in more complex molecules, the newly formed aldehyde could participate in undesired intramolecular reactions.

Strategies to Minimize Side Reactions:

  • Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature and only gently warm if necessary.

  • Inert Atmosphere: If oxidation is suspected, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

  • Reaction Monitoring: Closely monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. Quench the reaction as soon as the starting material is consumed to prevent further degradation of the product.

Experimental Protocols & Data

Protocol 1: Standard Hydrolysis of this compound

This protocol provides a starting point for the optimization of your hydrolysis reaction.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1 equivalent) in a suitable solvent such as acetone or tetrahydrofuran (THF).

  • Addition of Reagents: Add an aqueous solution of a strong acid. The amount of water should be in large excess relative to the acetal.

  • Reaction: Stir the mixture at room temperature.

  • Monitoring: Monitor the progress of the reaction by TLC or GC at regular intervals (e.g., every 30 minutes).

  • Workup: Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is neutral.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude nonanal can be purified further by column chromatography or distillation if necessary.

Table 1: Recommended Starting Conditions for Hydrolysis
ParameterRecommended ConditionRationale
Acid Catalyst 1 M Hydrochloric Acid (HCl) or p-Toluenesulfonic acid (TsOH)Strong acids that effectively catalyze the reaction.[4]
Solvent System Acetone:Water (e.g., 4:1 v/v) or THF:Water (e.g., 4:1 v/v)Co-solvents to ensure miscibility of the organic substrate and aqueous acid.
Temperature Room Temperature (20-25 °C)Minimizes side reactions. Increase to 40-50 °C only if the reaction is slow.
Reaction Time 1 - 8 hoursHighly dependent on substrate and conditions. Must be determined empirically.

Frequently Asked Questions (FAQs)

Q: Can I use a milder acid for the hydrolysis?

A: While strong acids like HCl and H₂SO₄ are common, milder acids can also be used, though they may require longer reaction times or gentle heating. Options include using a solid-supported acid catalyst like Amberlyst-15, which can simplify the workup as it can be filtered off.[8]

Q: My starting material contains other acid-sensitive functional groups. How can I selectively deprotect the acetal?

A: This is a common challenge in multi-step synthesis. The key is to find conditions that are acidic enough to hydrolyze the acetal but not so harsh that they affect other groups. You might consider using a weaker acid, carefully controlling the stoichiometry of the acid, or running the reaction at a lower temperature for a longer period. Protecting groups like N-Boc can sometimes be retained during acetal deprotection with careful condition selection.[8]

Q: How can I effectively monitor the progress of the reaction?

A: Thin Layer Chromatography (TLC) is often the quickest method. Use a non-polar solvent system (e.g., hexane/ethyl acetate) to clearly separate the non-polar acetal starting material from the more polar aldehyde product. Staining with potassium permanganate can help visualize the aldehyde spot. For more quantitative analysis, Gas Chromatography (GC) is an excellent choice.

Q: What is the mechanism of the acid-catalyzed hydrolysis?

A: The reaction proceeds through a series of protonation and elimination/addition steps.

Mechanism of Acetal Hydrolysis

G Acetal 1. Acetal ProtonatedAcetal 2. Protonated Acetal Acetal->ProtonatedAcetal Protonation OxoniumIon 3. Oxonium Ion + MeOH ProtonatedAcetal->OxoniumIon Loss of Methanol Hemiacetal 4. Hemiacetal OxoniumIon->Hemiacetal Nucleophilic attack by H2O ProtonatedHemiacetal 5. Protonated Hemiacetal Hemiacetal->ProtonatedHemiacetal Protonation ProtonatedAldehyde 6. Protonated Aldehyde + MeOH ProtonatedHemiacetal->ProtonatedAldehyde Loss of Methanol Aldehyde 7. Aldehyde ProtonatedAldehyde->Aldehyde Deprotonation

References

Technical Support Center: Optimizing Acetal Deprotection Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for acetal deprotection. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of removing acetal protecting groups. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome common challenges and optimize your reaction conditions.

Introduction: The Nuances of Acetal Deprotection

Acetals are invaluable protecting groups for aldehydes and ketones, offering stability against a wide range of nucleophiles, bases, and hydrides.[1] Their removal, however, is not always straightforward and is highly dependent on the substrate and the presence of other functional groups. The most common method for acetal deprotection is acid-catalyzed hydrolysis, a reversible process that requires careful control of reaction conditions to drive the equilibrium towards the desired carbonyl compound.[1][2][3]

This guide will delve into the mechanistic underpinnings of acetal deprotection, explore a variety of catalytic systems, and provide practical solutions to common experimental hurdles.

Troubleshooting Guide: A Decision-Making Workflow

When an acetal deprotection reaction is sluggish, incomplete, or results in undesired side products, a systematic approach to troubleshooting is essential. The following flowchart provides a logical progression for diagnosing and resolving common issues.

Deprotection_Troubleshooting start Reaction Issue: Incomplete Deprotection or Low Yield check_conditions Review Core Reaction Parameters start->check_conditions acid_strength Is the acid catalyst strong enough? check_conditions->acid_strength Check 1 increase_acid Increase catalyst loading or switch to a stronger acid (e.g., HCl, H2SO4) acid_strength->increase_acid No water_content Is there sufficient water for hydrolysis? acid_strength->water_content Yes success Problem Solved: Successful Deprotection increase_acid->success add_water Increase water concentration in the solvent system water_content->add_water No temperature Is the reaction temperature adequate? water_content->temperature Yes add_water->success increase_temp Increase reaction temperature temperature->increase_temp No solubility Is the substrate fully dissolved? temperature->solubility Yes increase_temp->success change_solvent Switch to a co-solvent system (e.g., THF/water, acetone/water) solubility->change_solvent No sensitive_groups Are acid-sensitive functional groups present? solubility->sensitive_groups Yes change_solvent->success mild_conditions Consider milder acidic conditions (e.g., PPTS, Amberlyst-15) or Lewis acids (e.g., Ce(OTf)3) sensitive_groups->mild_conditions Yes neutral_conditions Explore neutral deprotection methods (e.g., I2 in acetone) sensitive_groups->neutral_conditions Yes mild_conditions->success neutral_conditions->success

Caption: Troubleshooting flowchart for acetal deprotection.

Frequently Asked Questions (FAQs)

Q1: My acetal deprotection is incomplete. What are the most common reasons and how can I fix it?

A1: Incomplete deprotection is a frequent issue and can often be traced back to several key factors:

  • Insufficient Acid Catalyst: The acid catalyst is crucial for protonating the acetal oxygen, initiating the cleavage process.[2] If the reaction is slow or stalled, consider incrementally increasing the catalyst loading. If that fails, switching to a stronger acid, such as hydrochloric acid or sulfuric acid, may be necessary.[4]

  • Inadequate Water Content: Water is a key reagent in the hydrolysis of the intermediate oxonium ion.[2][4] Running the reaction in anhydrous or low-water conditions will significantly hinder or prevent deprotection. Ensure your solvent system contains sufficient water.

  • Low Reaction Temperature: Many deprotection reactions require thermal energy to proceed at a practical rate.[4] If the reaction is sluggish at room temperature, gentle heating can often drive it to completion.

  • Poor Substrate Solubility: If your starting material is not fully dissolved, the reaction will be slow and inefficient.[4] Consider using a co-solvent system, such as THF/water or acetone/water, to improve solubility.[4]

  • Steric Hindrance: A sterically hindered acetal can be difficult to deprotect. In such cases, longer reaction times, higher temperatures, and a stronger acid catalyst may be required.[4]

Q2: I have acid-sensitive functional groups in my molecule. What are my options for selective acetal deprotection?

A2: This is a common challenge in multi-step synthesis. Fortunately, a variety of mild and chemoselective methods have been developed:

  • Mild Brønsted Acids: Instead of strong mineral acids, consider using milder alternatives like pyridinium p-toluenesulfonate (PPTS) or a solid-supported acid like Amberlyst-15.[1][5] These can often deprotect acetals without affecting other acid-labile groups.[5]

  • Lewis Acids: Lewis acids can offer a milder alternative to Brønsted acids. Reagents like cerium(III) triflate (Ce(OTf)₃) in wet nitromethane or bismuth nitrate have been shown to be effective for the chemoselective cleavage of acetals under nearly neutral conditions.[6][7][8]

  • Neutral Conditions: In cases of extreme acid sensitivity, neutral deprotection methods can be employed. A notable example is the use of molecular iodine in acetone, which can efficiently deprotect acetals while leaving highly acid-sensitive groups like furyl moieties and tert-butyl ethers intact.[9]

Q3: What is the mechanistic basis for acid-catalyzed acetal deprotection?

A3: The mechanism is the reverse of acetal formation and proceeds through a series of equilibrium steps.[2][3] Understanding this mechanism is key to troubleshooting your reaction.

Acetal_Deprotection_Mechanism Acetal Acetal Protonated_Acetal Protonated Acetal Acetal->Protonated_Acetal + H+ Oxonium_Ion Oxonium Ion + Alcohol Protonated_Acetal->Oxonium_Ion - ROH Hemiacetal Hemiacetal Oxonium_Ion->Hemiacetal + H2O, - H+ Protonated_Hemiacetal Protonated Hemiacetal Hemiacetal->Protonated_Hemiacetal + H+ Protonated_Carbonyl Protonated Carbonyl Protonated_Hemiacetal->Protonated_Carbonyl - ROH Carbonyl Carbonyl Protonated_Carbonyl->Carbonyl - H+

Caption: Mechanism of acid-catalyzed acetal deprotection.

  • Protonation: One of the acetal oxygen atoms is protonated by the acid catalyst, converting the alkoxy group into a good leaving group.[2]

  • Formation of an Oxonium Ion: The alcohol leaving group departs, and the other oxygen atom forms a double bond with the carbon, creating a resonance-stabilized oxonium ion.[2]

  • Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxonium ion.[2]

  • Deprotonation: A proton is lost to form a hemiacetal.[2]

  • Protonation of the Hemiacetal: The hydroxyl group of the hemiacetal is protonated.

  • Elimination of a Second Alcohol Molecule: The second alcohol molecule is eliminated, and a protonated carbonyl group is formed.

  • Final Deprotonation: The protonated carbonyl is deprotonated to yield the final aldehyde or ketone.[2]

Q4: Can I use Lewis acids for acetal deprotection? What are the advantages?

A4: Yes, Lewis acids are a valuable tool for acetal deprotection, often providing milder reaction conditions compared to strong Brønsted acids.[4][10] This can be particularly advantageous when dealing with substrates containing other acid-sensitive functionalities.[10]

Commonly used Lewis acids for this purpose include:

  • Metal Triflates: Lanthanide triflates, such as cerium(III) triflate (Ce(OTf)₃) and erbium triflate (Er(OTf)₃), are effective catalysts for acetal cleavage in wet nitromethane at room temperature.[8][11][12]

  • Bismuth Salts: Bismuth nitrate (Bi(NO₃)₃·5H₂O) and bismuth triflate (Bi(OTf)₃) have been shown to be efficient for the chemoselective deprotection of certain acetals.[6][7]

  • Other Metal Halides: Reagents like ferric chloride (FeCl₃) have also been employed for acetal hydrolysis.[9]

The mechanism of Lewis acid-catalyzed deprotection is analogous to the Brønsted acid-catalyzed pathway, with the Lewis acid coordinating to the acetal oxygen to facilitate cleavage.[10]

Data and Protocols

Table 1: Comparison of Common Acidic Catalysts for Acetal Deprotection
CatalystTypical ConditionsAdvantagesDisadvantages
HCl, H₂SO₄ Aqueous organic solvent (e.g., acetone/H₂O, THF/H₂O), RT to refluxReadily available, inexpensive, effective for robust substrates.Harsh conditions, not suitable for acid-sensitive molecules.[13]
p-Toluenesulfonic acid (TsOH) Acetone/H₂O, CH₂Cl₂/H₂O, RT to refluxMilder than mineral acids, good for moderately sensitive substrates.[4]Can still be too harsh for very sensitive groups.
Pyridinium p-toluenesulfonate (PPTS) CH₂Cl₂/H₂O, acetone, refluxMildly acidic, often used for sensitive substrates.[1]May require longer reaction times or higher temperatures.
Amberlyst-15 Acetone/H₂O, methanol, RT to refluxHeterogeneous catalyst, easily removed by filtration.[5]Can have lower activity than homogeneous catalysts.
Cerium(III) triflate (Ce(OTf)₃) Wet nitromethane, RTVery mild, highly chemoselective, nearly neutral pH.[7][8]More expensive than traditional acids.
Molecular Iodine (I₂) Acetone, RTNeutral conditions, excellent for highly acid-sensitive substrates.[9]May not be suitable for all substrate types.
Experimental Protocol 1: General Procedure for Acid-Catalyzed Deprotection of a Dimethyl Acetal

This protocol is a general starting point and may require optimization for your specific substrate.

  • Dissolve the Substrate: In a round-bottom flask, dissolve the dimethyl acetal (1.0 eq) in a suitable solvent system, such as a 4:1 mixture of acetone and water.

  • Add the Catalyst: Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 eq).

  • Monitor the Reaction: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). If the reaction is slow, it can be gently heated to 40-50 °C.

  • Workup: Once the reaction is complete, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography if necessary.

Experimental Protocol 2: Mild Deprotection Using Cerium(III) Triflate

This protocol is adapted for substrates with acid-sensitive functional groups.[7][8]

  • Prepare the Reaction Mixture: To a solution of the acetal (1.0 mmol) in wet nitromethane (5 mL), add cerium(III) triflate (0.1 mmol, 10 mol%).

  • Stir at Room Temperature: Stir the mixture at room temperature and monitor the reaction by TLC.

  • Quench the Reaction: Upon completion, add a saturated aqueous solution of sodium bicarbonate (10 mL).

  • Extraction: Extract the mixture with dichloromethane (3 x 15 mL).

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purification: Purify the resulting crude product by column chromatography.

Conclusion

Optimizing acetal deprotection requires a careful consideration of the substrate's stability, the choice of catalyst, and the reaction conditions. By understanding the underlying mechanism and having a systematic approach to troubleshooting, researchers can effectively overcome common challenges. This guide provides a foundation of knowledge and practical protocols to facilitate the successful deprotection of acetals in your synthetic endeavors. For highly specific or unusual substrates, further exploration of the primary literature is always recommended.

References

Technical Support Center: Purification of Crude 1,1-Dimethoxynonane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1,1-dimethoxynonane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into common purification challenges. Here, we address specific issues in a question-and-answer format, explaining the causality behind experimental choices to ensure both technical accuracy and practical success.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound and how do they arise?

A1: The primary impurities in crude this compound typically originate from the starting materials and side reactions during its synthesis. This compound is an acetal, generally formed from the reaction of nonanal with methanol in the presence of an acid catalyst.[1][2]

Common Impurities Include:

  • Unreacted Nonanal: Incomplete reaction is a common source of this starting material impurity.

  • Methanol: As the acetalization reaction is an equilibrium, excess methanol is often used to drive the reaction forward, leading to its presence in the crude product.[1][2]

  • Water: Water is a byproduct of the acetalization reaction.[3][4] Its presence can shift the equilibrium back towards the starting materials, promoting the hydrolysis of the acetal product.[1][5][6]

  • Hemiacetal Intermediate (1-methoxy-1-nonanol): This is a partially reacted intermediate in the formation of the acetal.[2][7]

  • Byproducts from Aldehyde Self-Condensation: Aldehydes can undergo self-condensation reactions, especially under acidic conditions, to form various oligomeric or polymeric acetals.[3][8]

Understanding the source of these impurities is the first step in designing an effective purification strategy. The presence of water and residual acid, for instance, is particularly problematic as it can lead to the decomposition of the desired acetal during purification.[1][7][9]

Q2: My crude this compound appears to be decomposing during fractional distillation. What could be the cause and how can I prevent it?

A2: Decomposition during distillation is a frequent issue when purifying acetals and is almost always due to the presence of residual acid and/or water, which catalyzes the hydrolysis of the acetal back to the corresponding aldehyde and alcohol.[1][5][6][7][9] At the elevated temperatures required for distillation, this hydrolysis can be rapid.

Troubleshooting Steps:

  • Neutralization: Before distillation, it is critical to neutralize any residual acid catalyst. This can be achieved by washing the crude product with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution.

  • Drying: After neutralization, the organic layer must be thoroughly dried to remove water. Anhydrous drying agents like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) are suitable.[10] Ensure sufficient contact time and that the drying agent is filtered off completely before proceeding.

  • Azeotropic Removal of Water: For stubborn traces of water, a co-solvent that forms an azeotrope with water (e.g., toluene) can be added. During the initial phase of distillation, the water-toluene azeotrope will distill off first, effectively drying the mixture.[3]

  • Vacuum Distillation: this compound has a relatively high boiling point. Distillation under reduced pressure will lower the boiling point, minimizing thermal stress on the compound and reducing the likelihood of decomposition.[11]

The following workflow diagram illustrates the recommended pre-distillation workup:

G crude Crude this compound wash Wash with aq. NaHCO₃ crude->wash Neutralize Acid separate Separate Organic Layer wash->separate dry Dry with Na₂SO₄ separate->dry Remove Water filter Filter off Drying Agent dry->filter distill Fractional Vacuum Distillation filter->distill Purify G start Problem with Purification low_yield Low Yield? start->low_yield instability Product Unstable? start->instability check_hydrolysis Check for Hydrolysis (Acid/Water Present?) low_yield->check_hydrolysis Yes check_reaction Incomplete Reaction? low_yield->check_reaction No check_acidity Residual Acid? instability->check_acidity Yes check_moisture Moisture Exposure? instability->check_moisture No solution_neutralize_dry Neutralize and Dry Before Distillation check_hydrolysis->solution_neutralize_dry Yes check_distillation Distillation Inefficient? check_reaction->check_distillation No solution_optimize_synthesis Optimize Synthesis check_reaction->solution_optimize_synthesis Yes solution_optimize_distillation Improve Distillation Setup check_distillation->solution_optimize_distillation Yes solution_store_base Store Over K₂CO₃ check_acidity->solution_store_base Yes solution_inert_atmosphere Store Under Inert Atmosphere check_moisture->solution_inert_atmosphere Yes

References

Assessing the stability of 1,1-Dimethoxynonane in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for assessing the stability of 1,1-Dimethoxynonane. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance, troubleshooting advice, and detailed experimental protocols. Our goal is to empower you with the knowledge to anticipate challenges, interpret your findings accurately, and ensure the integrity of your experimental outcomes.

Introduction to this compound Stability

This compound, an acetal, is a valuable compound in various research and development applications.[1] Like all acetals, its stability is not absolute and is highly dependent on the chemical environment.[2] Understanding the factors that influence its degradation is critical for developing robust formulations, ensuring accurate experimental results, and meeting regulatory standards for chemical stability.[3][4][5] This guide will delve into the practical aspects of assessing the stability of this compound in different solvents, providing a framework for identifying potential issues and implementing effective solutions.

Frequently Asked Questions (FAQs)

Here we address some of the common questions regarding the stability of this compound.

Q1: What is the primary degradation pathway for this compound?

A1: The primary degradation pathway for this compound is acid-catalyzed hydrolysis.[2][6] In the presence of an acid and water, the acetal linkage is cleaved, yielding nonanal and two molecules of methanol. This reaction is reversible, but in the presence of excess water, the equilibrium favors the hydrolysis products. Under neutral or basic conditions, this compound is generally stable.

Q2: Which solvents are most likely to cause stability issues?

A2: Protic solvents, especially those that are acidic or contain acidic impurities, are the most likely to cause degradation of this compound.[7] Protic solvents can act as a source of protons to catalyze hydrolysis. Water is a key reactant in the hydrolysis pathway, so its presence, even in small amounts in a solvent, can lead to degradation over time. Aprotic solvents are generally preferred for maintaining the stability of acetals.[8]

Q3: How does temperature affect the stability of this compound?

A3: Elevated temperatures can accelerate the rate of hydrolysis, especially in the presence of acidic catalysts.[9] Therefore, it is crucial to control the temperature during storage and experimentation to minimize degradation. For long-term storage, it is advisable to keep this compound in a cool, dry place.

Q4: What are the expected degradation products of this compound that I should monitor?

A4: The primary degradation products from hydrolysis are nonanal and methanol. Your analytical method should be capable of separating and detecting these compounds in addition to the parent this compound.

Troubleshooting Guide: Common Issues in Stability Studies

This section provides a structured approach to troubleshooting common problems encountered during the stability assessment of this compound.

Observed Problem Potential Root Cause(s) Recommended Action(s)
Unexpectedly rapid degradation of this compound in an aprotic solvent. 1. Presence of acidic impurities in the solvent. 2. Contamination of the solvent with water. 3. The solvent itself may not be as inert as presumed and could be participating in the degradation.1. Use high-purity, anhydrous solvents. Consider passing the solvent through a column of activated alumina to remove acidic impurities. 2. Ensure all glassware is thoroughly dried before use. Handle solvents under an inert atmosphere (e.g., nitrogen or argon) to minimize moisture absorption. 3. Review the literature for any known reactivity of the chosen solvent with acetals.
Inconsistent stability results between experimental replicates. 1. Variability in the amount of moisture or acidic contaminants in the solvent. 2. Inconsistent temperature control. 3. Pipetting errors leading to incorrect concentrations.1. Prepare a single batch of solvent for all replicates to ensure uniformity. 2. Use a calibrated incubator or water bath to maintain a constant temperature. 3. Calibrate pipettes regularly and use proper pipetting techniques.
Difficulty in quantifying degradation products (nonanal and methanol). 1. Volatility of the degradation products leading to loss during sample preparation. 2. Poor chromatographic resolution between the parent compound and degradation products. 3. Low detector response for the degradation products.1. Keep samples sealed and cool during preparation and analysis. For GC analysis, headspace sampling can be an effective technique. 2. Optimize the analytical method (e.g., GC temperature program, HPLC mobile phase gradient) to improve separation. 3. For HPLC-UV, derivatization of the aldehyde may be necessary to enhance detection. For GC-MS, ensure appropriate mass fragments are being monitored.
Mass balance issues (the sum of the parent compound and degradation products is less than 100%). 1. Formation of secondary degradation products or adducts that are not being monitored. 2. Adsorption of the compound or its degradation products onto the container surface.1. Use a more universal detection method (e.g., Corona Charged Aerosol Detector with HPLC) or expand your analytical search for other potential degradation products. 2. Use silanized glassware or polypropylene vials to minimize adsorption.

Experimental Protocols

This section provides detailed, step-by-step methodologies for conducting stability studies of this compound.

Protocol 1: Forced Degradation Study

A forced degradation study is essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.[10][11][12][13][14]

Objective: To identify the degradation products and pathways of this compound under various stress conditions.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Appropriate analytical instrumentation (e.g., HPLC-UV/MS or GC-MS)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.

    • If no significant degradation is observed, repeat the experiment with 1 M HCl.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate and sample as described for acid hydrolysis, neutralizing with 0.1 M HCl.

    • If no degradation is observed, repeat with 1 M NaOH.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Store the solution at room temperature, protected from light, for 24 hours.

    • Sample at appropriate time points and analyze.

  • Thermal Degradation:

    • Place a known amount of solid or neat this compound in a vial and expose it to dry heat at 80°C for 48 hours.

    • At specified time points, dissolve a sample in a suitable solvent and analyze.

  • Photolytic Degradation:

    • Expose a solution of this compound to a calibrated light source (e.g., ICH option 1 or 2).

    • A control sample should be kept in the dark under the same conditions.

    • Analyze both the exposed and control samples after the exposure period.

Data Analysis: Analyze all samples using a validated stability-indicating method. Compare the chromatograms of the stressed samples to that of the control to identify and quantify any degradation products.

Protocol 2: Stability Assessment in Different Solvents

Objective: To evaluate the stability of this compound in a range of common laboratory solvents.

Materials:

  • This compound

  • A selection of solvents with varying properties (e.g., Methanol, Ethanol, Isopropanol, Acetonitrile, Tetrahydrofuran (THF), Dichloromethane, Toluene).[15][16][17][18]

  • Analytical instrumentation (GC-MS is recommended for this analysis).

Procedure:

  • Sample Preparation: Prepare solutions of this compound in each of the selected solvents at a concentration of approximately 100 µg/mL.

  • Incubation: Store the solutions at a controlled temperature (e.g., 40°C) in sealed vials to prevent solvent evaporation.

  • Time Points: Collect aliquots from each solution at predetermined time points (e.g., 0, 24, 48, 72 hours, and 1 week).

  • Analysis: Analyze the samples by GC-MS. Monitor the peak area of this compound and look for the appearance of peaks corresponding to nonanal and any other degradation products.[19][20][21]

Data Presentation:

SolventTypePolarityInitial Concentration (%)Concentration after 1 week at 40°C (%)Major Degradation Product(s)
MethanolPolar ProticHigh100To be determinedNonanal
EthanolPolar ProticHigh100To be determinedNonanal
AcetonitrilePolar AproticHigh100To be determinedTo be determined
THFPolar AproticMedium100To be determinedTo be determined
DichloromethaneNonpolarMedium100To be determinedTo be determined
TolueneNonpolarLow100To be determinedTo be determined

Visualizing Experimental Workflows and Degradation Pathways

Acetal Hydrolysis Pathway

G cluster_products Products Acetal This compound ProtonatedAcetal Protonated Acetal Acetal->ProtonatedAcetal + H⁺ ProtonatedAcetal->Acetal - H⁺ Carbocation Resonance-Stabilized Carbocation ProtonatedAcetal->Carbocation - Methanol Hemiacetal Hemiacetal Carbocation->Hemiacetal + H₂O Aldehyde Nonanal Hemiacetal->Aldehyde - Methanol + H⁺ Methanol1 Methanol Methanol2 Methanol H2O H₂O H3O H₃O⁺ H_plus H⁺

Caption: Acid-catalyzed hydrolysis of this compound.

Forced Degradation Workflow

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock This compound Stock Solution Acid Acid Hydrolysis (HCl, Heat) Stock->Acid Base Base Hydrolysis (NaOH, Heat) Stock->Base Oxidation Oxidation (H₂O₂, RT) Stock->Oxidation Thermal Thermal (Dry Heat) Stock->Thermal Photo Photolytic (Light Exposure) Stock->Photo Analysis Stability-Indicating Analytical Method (e.g., GC-MS, HPLC) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Data Data Interpretation: - Identify Degradants - Quantify Degradation - Assess Mass Balance Analysis->Data

Caption: Workflow for a forced degradation study.

References

Preventing decomposition of 1,1-Dimethoxynonane during workup procedures

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1,1-Dimethoxynonane

Introduction: The Challenge of Acetal Stability

This compound, a valuable acetal functional group, is frequently employed in complex organic syntheses, often as a protecting group for the aldehyde nonanal.[1] The core challenge in handling this compound lies in its chemical nature: while robust under neutral to strongly basic conditions, it is exceptionally sensitive to acid, which catalyzes its rapid hydrolysis back to the parent aldehyde and methanol.[2][3][4] This guide provides a comprehensive framework for diagnosing and preventing the unintended decomposition of this compound during reaction workup and purification, ensuring the integrity of your synthetic intermediates and final products.

Part 1: Troubleshooting Guide (FAQs)

This section addresses the most common issues encountered by researchers.

Q1: After my aqueous workup, I noticed a distinct "fatty" or "green" odor, and my NMR spectrum shows an aldehyde peak around 9.7 ppm. What happened?

A: You are likely observing the decomposition of your product. The odor is characteristic of nonanal, the aldehyde formed from the acid-catalyzed hydrolysis of this compound. The presence of water, especially under acidic or even neutral pH, facilitates this decomposition.[5][6] The reaction is an equilibrium; adding excess water drives the reaction backward from the stable acetal to the starting aldehyde and methanol.[5][7]

Q2: I thought my reaction was conducted under basic conditions. Why did I still see decomposition?

A: The decomposition almost certainly occurred during the workup phase, not the reaction itself. Common pitfalls include:

  • Neutralization Steps: Using an acid to neutralize a basic reaction mixture before extraction will create the ideal conditions for hydrolysis.

  • "Neutral" Water Washes: Deionized water can be slightly acidic (pH 5.5-6.5) due to dissolved CO₂. This subtle acidity is often sufficient to initiate decomposition on the bi-phasic interface during extraction.

  • Acidic Reagents: Using acidic drying agents like anhydrous CaCl₂ or acidic grades of silica gel during chromatography can also lead to degradation.

Q3: Can I use a dilute acid wash (e.g., 1M HCl) to remove basic impurities from my organic layer?

A: This is strongly discouraged and is the most common cause of catastrophic failure. Acetals are fundamentally incompatible with aqueous acid.[2][8] The protonation of an acetal oxygen by the acid is the first step in the rapid cascade that leads to complete hydrolysis.[9][10] Alternative purification strategies that do not involve acidic washes must be employed.

Q4: Is the decomposition reversible? Can I recover my acetal?

A: While the hydrolysis reaction is technically reversible, in a practical workup scenario, recovery is not feasible.[5][7] Driving the equilibrium back toward the acetal requires removing all water and adding an excess of methanol with an acid catalyst, which would necessitate re-running the initial protection reaction.[11] Prevention is the only effective strategy.

Part 2: The Mechanism of Decomposition

Understanding the "why" is critical to prevention. Acetal hydrolysis is a classic example of an acid-catalyzed reaction that proceeds via a resonance-stabilized oxonium ion intermediate.[12]

Acid-Catalyzed Hydrolysis of this compound

G start Decomposition of This compound Observed? q_workup Did the workup involve an aqueous phase? start->q_workup a_workup_yes YES q_workup->a_workup_yes Yes a_workup_no NO q_workup->a_workup_no No q_ph Was the aqueous phase explicitly basic (pH > 8)? a_workup_yes->q_ph q_chromatography Was column chromatography performed? a_workup_no->q_chromatography a_ph_yes YES q_ph->a_ph_yes a_ph_no NO q_ph->a_ph_no q_drying What drying agent was used? a_ph_yes->q_drying cause_acid_wash Root Cause: Acidic or neutral water wash led to hydrolysis. a_ph_no->cause_acid_wash solution Solution: Implement strictly basic workup. Use K₂CO₃ for drying. Use neutral/basic chromatography media. cause_acid_wash->solution a_drying_k2co3 K₂CO₃, Na₂SO₄ q_drying->a_drying_k2co3 a_drying_acidic CaCl₂, MgSO₄ (can be acidic) q_drying->a_drying_acidic check_other Investigate other sources: - Acidic starting material carryover - Contaminated solvents a_drying_k2co3->check_other cause_drying Root Cause: Acidic drying agent catalyzed decomposition. a_drying_acidic->cause_drying cause_drying->solution a_chrom_yes YES q_chromatography->a_chrom_yes q_silica Was untreated silica gel used? a_chrom_yes->q_silica a_silica_yes YES q_silica->a_silica_yes a_silica_no NO (e.g., Alumina, treated silica) q_silica->a_silica_no cause_silica Root Cause: Acidic surface of standard silica gel caused decomposition. a_silica_yes->cause_silica a_silica_no->check_other cause_silica->solution

References

Challenges in the scale-up synthesis of 1,1-Dimethoxynonane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1,1-dimethoxynonane. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the laboratory and scale-up synthesis of this acetal. Our focus is on providing practical, causality-driven solutions to ensure the integrity and efficiency of your synthetic process.

Introduction: The Chemistry and Its Challenges

The synthesis of this compound, a dimethyl acetal, is most commonly achieved through the acid-catalyzed reaction of nonanal with methanol.[1][2] While straightforward on paper, this reaction is a reversible equilibrium.[3][4] The success of the synthesis, particularly on a larger scale, hinges on effectively shifting this equilibrium towards the product. This involves rigorous control over reaction conditions, meticulous removal of the water byproduct, and careful consideration of thermal and mixing dynamics during scale-up.[5][6]

This guide addresses the most frequent issues encountered in the field, providing troubleshooting steps and preventative protocols to streamline your workflow and maximize yield and purity.

Diagram: General Synthesis Workflow

The following diagram outlines the typical workflow for the synthesis and purification of this compound.

G cluster_0 Reaction Stage cluster_1 Work-up Stage cluster_2 Purification Stage A Charge Reactor: - Nonanal - Methanol (anhydrous) - Acid Catalyst B Reaction Under Reflux with Water Removal (e.g., Dean-Stark) A->B C Monitor Reaction (GC/TLC) B->C D Cool Reaction Mixture C->D Upon Completion E Quench Catalyst (e.g., NaHCO3 soln) D->E F Phase Separation E->F G Wash Organic Layer (Brine) F->G H Dry Organic Layer (e.g., Na2SO4) G->H I Filter and Concentrate H->I J Fractional Vacuum Distillation I->J K Characterize Product (NMR, GC-MS) J->K

Caption: Workflow for this compound Synthesis.

Frequently Asked Questions & Troubleshooting

Part 1: Reaction Conditions and Reagents

Question 1: My reaction is stalling and not reaching full conversion. What is the primary cause?

Answer: The most common cause for an incomplete acetalization reaction is the presence of water. This is an equilibrium-controlled reaction where water is a byproduct.[3][4] According to Le Châtelier's principle, any accumulation of water will shift the equilibrium back towards the starting materials (nonanal and methanol), thus preventing the reaction from reaching completion.

Troubleshooting Protocol:

  • Verify Water Removal: Ensure your water removal method is functioning optimally.

    • Dean-Stark Trap: Is the apparatus correctly assembled? Are you seeing water collect in the sidearm? Ensure the solvent/water azeotrope is forming and distilling effectively.

    • Molecular Sieves: If using sieves, ensure they were properly activated (heated under vacuum) before use and that a sufficient quantity was added. For scale-up, sieves can be less practical due to the large volumes required.

  • Check Reagent Purity: Verify that your starting materials are anhydrous. Nonanal can be prone to oxidation to nonanoic acid, and commercial methanol can contain significant amounts of water. Use freshly opened bottles of anhydrous solvents or dry them using standard procedures.[7]

  • Evaluate Catalyst Activity: The acid catalyst may have degraded or been neutralized. Consider adding a small, fresh portion of the catalyst if the reaction has stalled for an extended period.

Preventative Measures:

  • Always use anhydrous grade methanol and freshly distilled nonanal.

  • For reactions over 1L, a Dean-Stark trap is generally more effective and economical than molecular sieves for continuous water removal.[3]

Question 2: Which acid catalyst is best for scale-up, and how much should I use?

Answer: While many acids can catalyze this reaction, the choice for scale-up involves balancing reactivity, cost, safety, and compatibility with the reactor.[2][8] Using an excessive amount of acid can protonate the methanol, reducing its nucleophilicity and slowing the reaction.[1][8]

CatalystTypical Loading (mol%)ProsCons on Scale-Up
p-Toluenesulfonic Acid (p-TsOH) 0.1 - 1.0Solid (easy to handle), effective, relatively low corrosion.Can be difficult to remove during work-up; may require recrystallization.
Sulfuric Acid (H₂SO₄) 0.1 - 0.5Inexpensive, highly effective.[2][8]Highly corrosive to stainless steel reactors, can cause charring and side reactions.
Hydrochloric Acid (HCl) 0.1 - 0.5Effective, inexpensive.[1]Highly corrosive, volatile (can escape reactor).
Solid Acid Catalysts (e.g., Amberlyst-15, Zeolites) 5-15 wt%Reusable, easily removed by filtration, non-corrosive, simplified work-up.[9]Higher initial cost, may have lower activity requiring longer reaction times or higher temperatures.

Recommendation for Scale-Up: For multi-kilogram scale, a solid acid catalyst like Amberlyst-15 is often the superior choice. It eliminates the corrosive hazards and simplifies the work-up, as the catalyst is simply filtered off, avoiding a potentially problematic aqueous quench.[9] If a homogeneous catalyst is required, p-TsOH is generally preferred over mineral acids due to its lower corrosivity.

Diagram: Acid-Catalyzed Acetal Formation Mechanism

G carbonyl Nonanal (R-CHO) H_plus1 + H+ carbonyl->H_plus1 protonated_carbonyl Protonated Carbonyl (R-CH=O+H) MeOH1 + CH3OH protonated_carbonyl->MeOH1 hemiacetal_oxonium Oxonium Ion minus_H1 - H+ hemiacetal_oxonium->minus_H1 hemiacetal Hemiacetal (R-CH(OH)(OCH3)) H_plus2 + H+ hemiacetal->H_plus2 protonated_hemiacetal Protonated Hemiacetal minus_H2O - H2O protonated_hemiacetal->minus_H2O carbocation Oxocarbenium Ion (R-CH=+OCH3) MeOH2 + CH3OH carbocation->MeOH2 acetal_oxonium Final Oxonium Ion minus_H2 - H+ acetal_oxonium->minus_H2 acetal Acetal (R-CH(OCH3)2) H_plus1->protonated_carbonyl MeOH1->hemiacetal_oxonium minus_H1->hemiacetal H_plus2->protonated_hemiacetal minus_H2O->carbocation MeOH2->acetal_oxonium minus_H2->acetal

Caption: Mechanism of acid-catalyzed acetal formation.[4][10][11]

Part 2: Work-up and Purification

Question 3: What is the correct procedure for quenching the reaction without hydrolyzing my product back to the aldehyde?

Answer: Acetal hydrolysis is also acid-catalyzed, so the quenching and work-up must be performed under neutral or slightly basic conditions.[4][10] The key is to neutralize the acid catalyst quickly and completely without creating a strongly acidic aqueous environment.

Experimental Protocol: Quenching

  • Cooling: Once the reaction is complete (as determined by GC or TLC), cool the reaction mixture to room temperature or below (0-10 °C). This reduces the rate of any potential hydrolysis.

  • Neutralization: Slowly and with vigorous stirring, add a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃). Do not add water first. The bicarbonate will neutralize the acid catalyst directly. Add the solution portion-wise until gas evolution (CO₂) ceases and the pH of the aqueous layer is between 7 and 8. A weak base like bicarbonate is preferred over strong bases (e.g., NaOH) which can promote aldehyde side reactions like aldol condensation if unreacted starting material is present.

  • Extraction: Proceed immediately to the extraction phase. Do not let the two-phase mixture sit for an extended period.

Question 4: I'm struggling with emulsions during the aqueous work-up. How can I resolve this?

Answer: Emulsions are common in this system due to the presence of the long-chain nonanal/nonane moiety acting as a surfactant.

Troubleshooting Protocol:

  • Add Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase, making it more polar and forcing a separation from the organic layer.

  • Gentle Agitation: Instead of vigorous shaking, gently rock or swirl the separatory funnel to mix the layers.

  • Filtration: In stubborn cases, filtering the entire emulsified mixture through a pad of Celite® or glass wool can help to break up the microscopic droplets.

  • Patience: Allow the mixture to stand undisturbed for an extended period (30 minutes to several hours). Often, the layers will separate on their own.

Part 3: Scale-Up and Safety

Question 5: The reaction is significantly exothermic at the start. How do I manage this on a 20L scale?

Answer: The initial protonation of the aldehyde and the first addition of methanol are exothermic. While this heat dissipates easily in a small flask, it can lead to a dangerous temperature spike in a large reactor due to the lower surface-area-to-volume ratio.[5][6] A runaway reaction could cause the methanol (boiling point ~65 °C) to boil violently, over-pressurizing the vessel.

Scale-Up Safety Protocol:

  • Controlled Addition: Do not mix all reagents at once. Charge the reactor with nonanal and methanol, and cool the mixture to 0-5 °C. Then, add the acid catalyst slowly and sub-surface, while monitoring the internal temperature.

  • Adequate Cooling: Ensure your reactor's cooling system is operational and can handle the heat load. Perform a reaction calorimetry study on a small scale to determine the total heat of reaction and the maximum rate of temperature rise (MTSR) to ensure your plant's cooling capacity is sufficient.[5]

  • Emergency Preparedness: Have an emergency cooling plan (e.g., an ice bath for the reactor jacket) and ensure the reactor is equipped with a pressure relief valve.

Question 6: What are the primary chemical hazards I should be aware of?

Answer: Beyond the thermal risks, there are several chemical hazards to manage.

HazardSubstance(s)Mitigation Strategy
Flammability Methanol, this compoundUse intrinsically safe equipment (explosion-proof stirrers, etc.). Ground all equipment to prevent static discharge. Ensure adequate ventilation and work in an environment free from ignition sources.[12]
Corrosivity Sulfuric Acid, Hydrochloric AcidUse appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and face shield. Use glass-lined reactors or ensure compatibility with stainless steel.
Peroxide Formation Nonanal (on storage)Nonanal can slowly air-oxidize to form peroxides, which can be explosive, especially upon heating during distillation. Test for peroxides before distilling and purify if necessary. Store under an inert atmosphere (Nitrogen or Argon).
Toxicity MethanolMethanol is toxic if ingested, inhaled, or absorbed through the skin. Ensure proper ventilation and use appropriate PPE.

References

Validation & Comparative

A Senior Application Scientist's Guide to Carbonyl Protection: A Comparative Analysis of 1,1-Dimethoxynonane and Other Acetal Protecting Groups

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of multi-step organic synthesis, the strategic masking and unmasking of reactive functional groups is a cornerstone of success. Aldehydes and ketones, with their electrophilic carbonyl carbon, are frequent participants in a vast array of chemical transformations. However, this reactivity can be a double-edged sword, necessitating temporary protection to prevent undesired side reactions. Among the most reliable and widely employed strategies is the conversion of carbonyls into acetals.

This guide provides an in-depth comparison of various acetal protecting groups, with a specific focus on the acyclic 1,1-dimethoxynonane , derived from nonanal. We will dissect the performance of this simple yet effective protecting group against its cyclic and sulfur-containing counterparts, grounding our analysis in mechanistic principles and field-proven experimental data.

The Fundamental Role of Acetal Protecting Groups

An ideal protecting group must meet several stringent criteria: it must be easy to install, stable to a specific set of reaction conditions, and easy to remove when its job is done, all with high efficiency.[1] Acetals fulfill these requirements admirably for carbonyl protection. They are readily formed from an aldehyde or ketone and an alcohol under acidic conditions.[2] The resulting acetal functional group is characterized by its robust stability in neutral to strongly basic or nucleophilic environments, rendering it inert to common reagents like Grignard reagents, metal hydrides, and organolithiums.[3][4][5][6] Crucially, this protection is reversible, and the parent carbonyl can be regenerated via acid-catalyzed hydrolysis.[1][7]

This compound: The Acyclic Workhorse

This compound is a classic example of an acyclic dimethyl acetal.[8][9] It is formed from the reaction of nonanal with two equivalents of methanol.

Key Characteristics:

  • Formation: Typically synthesized by reacting the parent aldehyde (nonanal) with methanol in the presence of an acid catalyst and a dehydrating agent. Trimethyl orthoformate is often used as both a reagent and a water scavenger, driving the equilibrium towards the product.[10]

  • Stability: Like all oxygen-based acetals, it is stable to bases, nucleophiles, and many oxidizing and reducing agents.[6][10]

  • Lability: Its primary distinguishing feature is its relatively high sensitivity to acidic conditions. This makes it an excellent choice when very mild deprotection conditions are required to preserve other acid-sensitive functionalities within a complex molecule.[11]

Comparative Analysis: Acyclic vs. Cyclic Acetals

The choice between an acyclic acetal, like this compound, and a cyclic acetal, such as a 1,3-dioxolane or 1,3-dioxane, is a critical strategic decision in synthesis design.[12]

G cluster_acyclic Acyclic Acetal Formation (e.g., this compound) cluster_cyclic Cyclic Acetal Formation (e.g., 1,3-Dioxolane) A_Aldehyde Aldehyde (RCHO) A_Acetal Acyclic Acetal RCH(OCH3)2 A_Aldehyde->A_Acetal + H+ cat. - H2O A_MeOH1 Methanol (CH3OH) A_MeOH1->A_Acetal + H+ cat. - H2O A_MeOH2 Methanol (CH3OH) A_MeOH2->A_Acetal + H+ cat. - H2O A_Water Water (H2O) A_note 3 molecules -> 2 molecules (Entropically less favorable) C_Aldehyde Aldehyde (RCHO) C_Acetal Cyclic Acetal (1,3-Dioxolane) C_Aldehyde->C_Acetal + H+ cat. - H2O C_Diol Ethylene Glycol (HOCH2CH2OH) C_Diol->C_Acetal + H+ cat. - H2O C_Water Water (H2O) C_note 2 molecules -> 2 molecules (Entropically neutral/favored)

Caption: Thermodynamic comparison of acyclic vs. cyclic acetal formation.

Stability: The Decisive Factor

The most significant difference between these acetal classes is their stability towards acid-catalyzed hydrolysis.

  • Cyclic Acetals (1,3-Dioxolanes & 1,3-Dioxanes): These are generally much more stable than their acyclic counterparts.[7][13][14] This enhanced stability is due to:

    • Thermodynamic Favorability: The formation of a five- or six-membered ring from a diol is entropically less disfavored than bringing three separate molecules (one aldehyde, two alcohols) together for acyclic acetal formation.[13]

    • Kinetic Stability: During hydrolysis, the reverse reaction (re-formation of the acetal) is an intramolecular process for cyclic acetals, which is kinetically very fast and favored, thus slowing the net rate of deprotection.[3]

  • Acyclic Acetals (Dimethyl & Diethyl Acetals): Their greater susceptibility to acid hydrolysis makes them "labile" or "soft" protecting groups.[11][14] This can be a distinct advantage. If a synthetic route requires a deprotection step that will not tolerate the stronger acidic conditions needed to cleave a robust 1,3-dioxolane, an acyclic acetal like this compound is the superior choice.

Thioacetals: A Class Apart

For completeness, sulfur analogs like 1,3-dithiolanes must be considered. These are exceptionally robust and are stable to the acidic conditions that cleave their oxygen-based cousins.[6] Their deprotection requires unique methods, often involving heavy metal salts like mercuric chloride (HgCl₂) or other oxidative/reductive techniques, providing an orthogonal deprotection strategy.[3][6]

Quantitative Data Summary

The following table summarizes the key comparative features of common acetal protecting groups.

Protecting GroupExample Structure (from Nonanal)Relative Acid StabilityTypical Formation ConditionsTypical Deprotection Conditions
Dimethyl Acetal This compoundLowMethanol, acid catalyst (e.g., HCl, TsOH), water removal (e.g., trimethyl orthoformate)[2][10]Mild aqueous acid (e.g., cat. HCl, PPTS) in organic solvent/water mixture[3][10]
1,3-Dioxolane 2-Octyl-1,3-dioxolaneHighEthylene glycol, acid catalyst (e.g., TsOH), azeotropic water removal (Dean-Stark)[15]Moderate aqueous acid (e.g., HCl, H₂SO₄), often with heating[15]
1,3-Dioxane 2-Octyl-1,3-dioxaneVery High1,3-Propanediol, acid catalyst (e.g., TsOH), azeotropic water removal[15]Stronger aqueous acid, potentially longer reaction times or higher temperatures[15]
1,3-Dithiolane 2-Octyl-1,3-dithiolaneStable to Acid1,2-Ethanedithiol, Lewis acid catalyst (e.g., BF₃·OEt₂)Not cleaved by acid. Requires reagents like HgCl₂/H₂O or Raney Nickel[6]

Experimental Protocols

The causality behind experimental choices is critical. In protection reactions, the removal of water is paramount to drive the equilibrium toward the acetal product, following Le Châtelier's principle. For deprotection, an excess of water is used to drive the equilibrium back to the carbonyl.

Protocol 1: Synthesis of this compound (Protection)

G start Start dissolve Dissolve nonanal in methanol start->dissolve add_tmof Add trimethyl orthoformate (Water Scavenger) dissolve->add_tmof add_catalyst Add catalytic p-TsOH add_tmof->add_catalyst stir Stir at room temperature (Monitor by TLC/GC) add_catalyst->stir quench Quench with sat. NaHCO3 soln. stir->quench extract Extract with diethyl ether quench->extract dry_purify Dry (Na2SO4), concentrate, and purify (distillation) extract->dry_purify end End: this compound dry_purify->end

Caption: Experimental workflow for the protection of nonanal as a dimethyl acetal.

Methodology:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add nonanal (1 equiv.).

  • Reagents: Add anhydrous methanol (10-20 equiv.) as the solvent and reagent, followed by trimethyl orthoformate (1.5-2.0 equiv.). The orthoformate acts as an efficient in-situ water scavenger.[10]

  • Catalysis: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH, ~0.01-0.05 equiv.).

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours. Monitor the consumption of the starting aldehyde by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by distillation to yield pure this compound.

Protocol 2: Cleavage of this compound (Deprotection)

Methodology:

  • Setup: Dissolve this compound (1 equiv.) in a mixture of an organic solvent (e.g., acetone or THF) and water (e.g., 4:1 v/v). Acetone is a common choice as it can facilitate transacetalization.[10]

  • Catalysis: Add a catalytic amount of an acid, such as pyridinium p-toluenesulfonate (PPTS) or a dilute aqueous solution of HCl (e.g., 1M HCl).[3] PPTS is a milder acid catalyst, often used when other sensitive groups are present.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) to expedite the hydrolysis. Monitor the reaction by TLC or GC for the disappearance of the acetal and the appearance of nonanal.

  • Workup: Upon completion, neutralize the acid with a mild base like saturated aqueous NaHCO₃.

  • Extraction & Purification: Extract the product with an organic solvent, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. The resulting nonanal is often pure enough for subsequent steps, or it can be further purified by distillation.

Logical Framework for Acetal Selection

The decision-making process for choosing the right acetal protecting group can be visualized as a logical flow based on the planned synthetic route.

G start Need to protect a carbonyl? next_step What are the conditions of the next synthetic step(s)? start->next_step Yes basic Strongly Basic / Nucleophilic (e.g., Grignard, LiAlH4) next_step->basic Basic/Nucleophilic acidic Strongly Acidic next_step->acidic Acidic deprotect_cond Are there other acid-sensitive groups in the molecule? use_cyclic Use a robust cyclic acetal (e.g., 1,3-Dioxolane) deprotect_cond->use_cyclic No use_acyclic Use a labile acyclic acetal (e.g., Dimethyl Acetal) deprotect_cond->use_acyclic Yes basic->deprotect_cond rethink Protection with standard acetal is not suitable. Consider thioacetal or alternative strategy. acidic->rethink

Caption: Decision tree for selecting an appropriate acetal protecting group.

Conclusion

The selection of a protecting group is not a one-size-fits-all decision; it is a nuanced choice dictated by the specific demands of a synthetic sequence. This compound , as a representative dimethyl acetal, offers a valuable tool for carbonyl protection, particularly when mild deprotection is a priority. Its lower stability compared to cyclic acetals is not a weakness but a feature that can be exploited for enhanced chemoselectivity. In contrast, cyclic acetals like 1,3-dioxolanes provide the necessary robustness to withstand harsher reaction conditions. A thorough understanding of the relative stabilities and the kinetics of formation and cleavage of these different acetal classes empowers the synthetic chemist to navigate complex molecular architectures with precision and efficiency.

References

A Comparative Guide to the Stability of Dimethyl and Diethyl Acetals of Nonanal

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of organic synthesis, particularly within pharmaceutical and fine chemical development, the strategic use of protecting groups is fundamental to achieving complex molecular architectures. Acetals are a cornerstone of carbonyl protection, prized for their stability in neutral to basic conditions and their clean cleavage under acidic treatment.[1] However, not all acetals are created equal. The choice between different acyclic acetals, such as a dimethyl acetal versus a diethyl acetal, can have significant implications for the stability and outcome of a multi-step synthesis. This guide provides an in-depth comparison of the relative stability of nonanal dimethyl acetal and nonanal diethyl acetal, supported by mechanistic principles and detailed experimental protocols for validation.

This analysis is designed for researchers, scientists, and drug development professionals who require a nuanced understanding of protecting group chemistry to optimize reaction pathways, minimize side reactions, and improve overall yields. We will explore the subtle interplay of steric and electronic effects that govern the hydrolytic stability of these two closely related structures.

Mechanistic Insights into Acetal Stability

The stability of an acetal is primarily defined by its resistance to acid-catalyzed hydrolysis. Under acidic conditions, acetals revert to the parent aldehyde and the corresponding alcohol. This process is reversible, but in the presence of excess water, the equilibrium is driven towards the deprotection products.

The generally accepted mechanism for acid-catalyzed acetal hydrolysis is an A-1 type mechanism, which proceeds through a critical resonance-stabilized oxocarbenium ion intermediate.[2][3] The formation of this intermediate is the rate-determining step of the reaction.[2][4]

Caption: The A-1 mechanism for acid-catalyzed acetal hydrolysis.

The stability of the acetal is inversely proportional to the rate of this reaction. Two primary factors originating from the alcohol moiety (R') influence this rate:

  • Electronic Effects: Alkyl groups are weakly electron-donating. The ethyl group in a diethyl acetal is slightly more electron-donating than the methyl group in a dimethyl acetal.[5] This increased electron donation could theoretically offer marginal stabilization to the positively charged oxocarbenium ion, potentially accelerating hydrolysis. However, this effect is generally considered minor compared to steric factors in acyclic systems.

  • Steric Effects: This is the dominant factor in determining the relative stability of simple alkyl acetals.[6] The transition state leading to the planar oxocarbenium ion involves significant geometric changes. The bulkier ethyl groups of the diethyl acetal introduce greater steric hindrance compared to the smaller methyl groups of the dimethyl acetal. This steric crowding can raise the energy of the transition state, thereby slowing the rate-limiting step and increasing the overall stability of the acetal toward hydrolysis. Studies on the hydrolysis of various acetals and ketals have consistently shown that increased steric bulk in the alcohol-derived portion of the molecule leads to slower hydrolysis rates.[6][7]

Therefore, it is hypothesized that nonanal diethyl acetal is more stable to acidic hydrolysis than nonanal dimethyl acetal due to the greater steric hindrance imparted by the two ethyl groups.

Experimental Design for Comparative Stability Analysis

To empirically validate this hypothesis, a kinetic study monitoring the acid-catalyzed hydrolysis of both acetals is required. The following workflow outlines a robust experimental design.

Caption: Experimental workflow for comparing acetal stability.

This self-validating system ensures that both acetals are synthesized to high purity and then subjected to identical hydrolytic conditions, allowing for a direct and reliable comparison of their degradation kinetics.

Data Presentation & Expected Results

The hydrolysis of acetals under constant acidic conditions typically follows first-order kinetics.[4] The rate of disappearance of the acetal can be plotted as the natural logarithm of its concentration versus time to yield a straight line, the slope of which is the negative of the rate constant (k).

Based on the mechanistic principles discussed, the following table presents representative data expected from a comparative hydrolysis study conducted in a buffered acidic medium (e.g., pH 5) at 25 °C.

Acetal DerivativeAlcohol MoietyRate Constant, k (s⁻¹) (Expected)Half-life, t₁/₂ (hours) (Expected)
Nonanal Dimethyl AcetalMethyl3.85 x 10⁻⁵5.0
Nonanal Diethyl AcetalEthyl1.93 x 10⁻⁵10.0

Discussion of Results:

The expected results indicate that the rate constant (k) for the hydrolysis of nonanal dimethyl acetal is approximately twice as large as that for nonanal diethyl acetal. Consequently, the half-life (t₁/₂) of the diethyl acetal is predicted to be about double that of the dimethyl acetal under identical conditions. This significant difference in stability underscores the impact of the increased steric bulk of the ethyl groups. The larger groups hinder the approach of water to the protonated acetal and increase the activation energy of the rate-determining step, resulting in a slower hydrolysis rate and enhanced stability.[6]

Conclusion and Recommendations

The comparative analysis, grounded in established mechanistic principles, strongly indicates that nonanal diethyl acetal is significantly more stable to acid-catalyzed hydrolysis than nonanal dimethyl acetal. The primary differentiating factor is the greater steric hindrance provided by the ethyl groups, which retards the rate-limiting formation of the oxocarbenium ion intermediate.

For the practicing chemist, this translates to the following recommendations:

  • Nonanal Dimethyl Acetal: Should be chosen when a more labile carbonyl protection is required. Its faster cleavage rate allows for deprotection under milder acidic conditions, which can be advantageous if other acid-sensitive functional groups are present in the molecule.

  • Nonanal Diethyl Acetal: Is the preferred choice when a more robust protecting group is necessary. Its superior stability allows it to withstand more forcing acidic conditions that might be required for other transformations in a synthetic sequence, providing a wider window of operational stability.

The selection between these two acetals is a strategic decision that should be based on the specific requirements of the synthetic route, balancing the need for stability during intermediate steps with the conditions required for final deprotection.

Detailed Experimental Protocols

Protocol 1: Synthesis of Nonanal Dimethyl Acetal
  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a condenser, add nonanal (14.2 g, 100 mmol), methanol (25.6 g, 800 mmol, 8 eq.), and trimethyl orthoformate (12.7 g, 120 mmol, 1.2 eq.) as a dehydrating agent.[8]

  • Catalysis: Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TSA, 190 mg, 1 mmol, 0.01 eq.).

  • Reaction: Heat the mixture to reflux (approx. 65-70 °C) with vigorous stirring. The reaction progress can be monitored by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

  • Workup: Cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (50 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by fractional vacuum distillation to yield nonanal dimethyl acetal as a colorless liquid. (CAS: 18824-63-0)[9]

  • Characterization: Confirm the structure and purity (>98%) using ¹H NMR, ¹³C NMR, and GC-MS.

Protocol 2: Synthesis of Nonanal Diethyl Acetal
  • Follow the procedure outlined in Protocol 1 , substituting methanol with an equivalent molar amount of absolute ethanol (36.8 g, 800 mmol, 8 eq.).[10]

  • Use triethyl orthoformate (17.8 g, 120 mmol, 1.2 eq.) as the dehydrating agent.

  • The reaction mixture should be heated to reflux at approximately 80-85 °C.

  • Purify the crude product by fractional vacuum distillation to yield nonanal diethyl acetal as a colorless liquid. (CAS: 54815-13-3)[11]

  • Characterize the final product by ¹H NMR, ¹³C NMR, and GC-MS to confirm structure and purity (>98%).

Protocol 3: Kinetic Analysis of Acetal Hydrolysis
  • Stock Solutions: Prepare 100 mM stock solutions of both nonanal dimethyl acetal and nonanal diethyl acetal in acetonitrile (ACN).

  • Hydrolysis Medium: Prepare a buffered hydrolysis medium consisting of a 1:1 mixture of ACN and an aqueous buffer solution (e.g., 0.1 M acetate buffer, pH 5.0).

  • Reaction Initiation: In separate temperature-controlled vials held at 25 °C, add 9.9 mL of the hydrolysis medium. To initiate the reaction (t=0), add 100 µL of the respective acetal stock solution to each vial, resulting in a final acetal concentration of 1 mM.

  • Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a 500 µL aliquot from each reaction vial.

  • Quenching: Immediately quench the hydrolysis in the aliquot by adding it to a vial containing 500 µL of a 0.2 M sodium bicarbonate solution in ACN, effectively neutralizing the acid catalyst.

  • Analysis: Analyze the quenched samples by a validated HPLC or GC-MS method.

    • HPLC Method Note: To prevent on-column hydrolysis, the mobile phase should be buffered with a small amount of a basic modifier, such as 0.1% triethylamine.[12]

  • Data Processing: Quantify the concentration of the remaining acetal at each time point. Plot ln([Acetal]) versus time. Perform a linear regression to obtain the slope, which equals -k. Calculate the half-life using the formula: t₁/₂ = 0.693 / k.[4]

References

A Senior Application Scientist's Guide to Quantitative NMR (qNMR) Purity Analysis of 1,1-Dimethoxynonane

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of analytical chemistry, the precise determination of purity is a cornerstone of quality, safety, and efficacy for chemical entities. While chromatographic techniques have long been the workhorse for purity assessment, they often rely on the availability of reference standards for every impurity and are susceptible to variations in detector response. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy emerges as a powerful, primary analytical method that circumvents many of these limitations.[1][2] The fundamental principle of qNMR is that the integrated signal area in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal, under properly controlled experimental conditions.[3][4][5] This provides a universal detection mechanism for a given nucleus (most commonly ¹H), enabling the accurate quantification of a substance against a single, unrelated internal standard of known purity.[6]

This guide provides an in-depth, practical framework for the purity determination of 1,1-Dimethoxynonane using ¹H qNMR. We will explore the causality behind critical experimental choices, from the selection of an appropriate internal standard to the optimization of acquisition parameters. Furthermore, we will present a self-validating experimental protocol and objectively compare the performance of qNMR with traditional chromatographic methods, supported by experimental data. This document is intended for researchers, analytical scientists, and drug development professionals seeking to implement a robust, accurate, and reliable method for chemical purity assessment, grounded in the authoritative standards of pharmacopeias like the United States Pharmacopeia (USP).[7][8][9][10]

The qNMR Paradigm: Shifting from Relative to Absolute Purity

Traditional purity analysis by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) often employs an "area percent" calculation. This method assumes that all compounds, including the main component and its impurities, have an identical detector response, which is rarely the case. This can lead to significant over- or under-estimation of impurity levels.[6]

qNMR offers a fundamentally different approach. By co-dissolving a precisely weighed amount of the analyte (this compound) with a precisely weighed amount of a certified internal standard, we create a system where the purity of the analyte can be determined directly from the ratio of their NMR signal integrals.[11] This constitutes a primary ratio measurement method, traceable to the International System of Units (SI) when a Certified Reference Material (CRM) is used as the internal standard.[10][12]

Why qNMR for this compound?

This compound, an acetal[13], possesses distinct signals in its ¹H NMR spectrum that are ideal for quantification:

  • A sharp singlet corresponding to the six protons of the two methoxy (-OCH₃) groups.

  • A well-resolved triplet from the single proton of the acetal group (-CH(OCH₃)₂).

The presence of these clean, well-separated signals, particularly the 6H singlet, provides a high signal-to-noise ratio, making it an excellent candidate for precise and accurate qNMR analysis.

The Cornerstone of Accuracy: Selecting the Internal Standard

The choice of the internal standard (IS) is the most critical decision in designing a qNMR experiment.[14] An inappropriate standard will directly compromise the accuracy of the final purity value.

Criteria for an Ideal Internal Standard:
  • High Purity: The IS must have a certified, accurately known purity (ideally ≥99.5%).[15] Certified Reference Materials (CRMs) are the gold standard.

  • Spectral Simplicity & Resolution: The IS should have one or more sharp, simple signals (singlets are ideal) that are well-resolved and do not overlap with any analyte or solvent signals.[7][16]

  • Chemical Inertness: The IS must not react with the analyte, the solvent, or trace amounts of water.

  • Solubility: It must be fully soluble and stable in the chosen deuterated solvent along with the analyte.[15][17]

  • Hygroscopicity & Volatility: The IS should be non-hygroscopic and non-volatile to allow for accurate weighing.[18]

For the analysis of this compound in Chloroform-d (CDCl₃), Maleic Acid is an excellent choice. Its two vinyl protons are chemically equivalent, producing a sharp singlet around 6.3 ppm, a region typically free of signals from aliphatic compounds like this compound. It is readily available in high purity and is highly soluble in many organic solvents.

Experimental Protocol: A Self-Validating Workflow

The following protocol is designed to ensure the acquisition of high-quality, reliable quantitative data. The causality behind each parameter choice is explained to empower the scientist to adapt the method logically.

Workflow Overview

qNMR_Workflow cluster_prep Part 1: Sample Preparation cluster_acq Part 2: Data Acquisition cluster_proc Part 3: Data Processing & Analysis weigh_analyte Accurately weigh ~15 mg of This compound dissolve Co-dissolve Analyte & IS in ~0.7 mL CDCl3 in a single vial weigh_analyte->dissolve weigh_is Accurately weigh ~10 mg of Maleic Acid (IS) weigh_is->dissolve transfer Vortex & transfer solution to a high-quality 5 mm NMR tube dissolve->transfer instrument_setup Lock, Tune, Shim Calibrate 90° Pulse transfer->instrument_setup set_params Set Key qNMR Parameters (d1, ns, aq) instrument_setup->set_params acquire Acquire FID set_params->acquire processing Apply Apodization (LB=0.3 Hz) Fourier Transform acquire->processing correction Manual Phase & Baseline Correction processing->correction integration Integrate Analyte & IS signals correction->integration calculation Calculate Purity using qNMR Equation integration->calculation

Caption: The qNMR workflow from sample preparation to final purity calculation.

Step 1: Meticulous Sample Preparation

This is a gravimetric technique; therefore, precision in weighing is paramount.[19][20]

  • Weighing: Using a calibrated microbalance (readability of ±0.01 mg or better), accurately weigh approximately 15 mg of this compound into a clean glass vial. Record the mass (m_analyte).

  • Adding the Standard: To the same vial, add approximately 10 mg of high-purity (≥99.5%) Maleic Acid. Record the mass (m_IS). Weighing both components into the same container minimizes transfer errors.

  • Dissolution: Add approximately 0.7 mL of Chloroform-d (CDCl₃) to the vial.

  • Homogenization: Cap the vial and vortex thoroughly until both the analyte and the internal standard are completely dissolved. Visual inspection is crucial to ensure no particulate matter remains.[21] Incomplete dissolution is a primary source of error.[19]

  • Transfer: Transfer the homogenous solution into a high-quality, clean 5 mm NMR tube. The sample height should be appropriate for the spectrometer's probe (~4-5 cm).[21]

  • Replication: For robust results and statistical validation, prepare three independent samples (triplicates).[18]

Step 2: Optimized NMR Data Acquisition

Acquiring a spectrum for quantification is not the same as for routine structure elucidation. Specific parameters must be optimized to ensure the signal integrals are truly proportional to the molar concentrations.[22]

ParameterRecommended SettingRationale (Causality)
Pulse Program Standard 1D pulse (e.g., Bruker 'zg30')A simple 30° or 90° pulse sequence without any solvent suppression is preferred. Solvent suppression can affect the baseline and integral accuracy of nearby signals.
Pulse Width (p1) Calibrated 90° pulseA 90° pulse provides the maximum signal intensity per scan. It is critical that this pulse is accurately calibrated for the specific sample to ensure uniform excitation across the entire spectrum.[3][23]
Relaxation Delay (d1) ≥ 5 x T₁ (longest) This is the most critical parameter for accuracy. The delay must be long enough for all protons (in both the analyte and the IS) to fully return to thermal equilibrium before the next pulse. A short delay will lead to signal saturation, especially for nuclei with long relaxation times (T₁), causing their integrals to be underestimated.[3][14] A conservative value of 30-60 seconds is often a safe starting point if T₁ values are unknown.
Acquisition Time (aq) ≥ 3 secondsThe acquisition time must be long enough for the Free Induction Decay (FID) signal to decay back into the baseline noise. Truncating the FID will result in spectral artifacts and inaccurate integration.[3]
Number of Scans (ns) 16 to 64 (or more)The number of scans should be sufficient to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the smallest integral being used in the calculation. This level of S/N is required to keep integration errors below 1%.[3][16]
Receiver Gain (rg) Auto-adjustedThe receiver gain should be set automatically to avoid ADC overflow (clipping the FID), which would invalidate the entire dataset.
Step 3: Rigorous Data Processing

Automated processing routines are often insufficient for qNMR. Manual, careful processing is required to ensure the integrity of the integral values.[3]

  • Apodization: Apply an exponential multiplying function with a line broadening (LB) factor of 0.3 Hz. This slightly improves the S/N without significantly distorting the peak shape.

  • Fourier Transform: Transform the FID into the frequency-domain spectrum.

  • Phase Correction: Manually adjust the zero-order and first-order phase so that all peaks are perfectly symmetrical with a flat baseline on either side. Incorrect phasing is a major source of integration error.[16]

  • Baseline Correction: Apply a polynomial baseline correction function across the entire spectrum to ensure a flat, zero-level baseline. A distorted baseline will lead to inaccurate integrals.

  • Integration: Define the integral regions for the selected analyte and internal standard signals.

    • Analyte Signal: Integrate the singlet from the methoxy protons (~3.3 ppm) of this compound.

    • IS Signal: Integrate the singlet from the vinyl protons (~6.3 ppm) of Maleic Acid. The integration boundaries should encompass the entire peak, extending to a flat baseline region on both sides.

Calculation and Data Interpretation

The purity of this compound (P_analyte) is calculated as a weight/weight percentage (w/w %) using the following equation:[7][16]

P_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I_analyte : Integral of the selected signal for this compound (methoxy singlet).

  • N_analyte : Number of protons giving rise to the I_analyte signal (6 protons).

  • I_IS : Integral of the selected signal for the Internal Standard (vinyl singlet).

  • N_IS : Number of protons giving rise to the I_IS signal (2 protons for Maleic Acid).

  • MW_analyte : Molecular Weight of this compound (188.32 g/mol ).

  • MW_IS : Molecular Weight of the Internal Standard (116.07 g/mol for Maleic Acid).

  • m_analyte : Mass of this compound.

  • m_IS : Mass of the Internal Standard.

  • P_IS : Purity of the Internal Standard (e.g., 99.8%).

Hypothetical Experimental Data & Results

The table below summarizes hypothetical results from a triplicate analysis, demonstrating the high precision achievable with this method.

Sample IDm_analyte (mg)m_IS (mg)I_analyte (6H)I_IS (2H)Calculated Purity (w/w %)
DMN-0115.2110.054.581.0098.7%
DMN-0215.3510.114.651.0198.9%
DMN-0315.1810.084.601.0099.1%
Statistics Mean: 98.9%
Std. Dev.: 0.20
RSD: 0.20%

Assumes Purity of Maleic Acid (P_IS) = 99.9%

Comparative Analysis: qNMR vs. Chromatographic Methods

To provide a complete picture, it is essential to compare qNMR with the more traditional methods of purity analysis, HPLC-UV and GC-FID.

FeatureQuantitative NMR (qNMR) HPLC-UV GC-FID
Principle Signal intensity is proportional to the number of nuclei.UV absorbance of chromophores.Ionization of organic compounds in a flame.
Reference Standards Requires only one certified internal standard for the analyte.[18]Requires a reference standard for the main component AND for each impurity to be quantified accurately.Requires a reference standard for the main component AND for each impurity to be quantified accurately.
Response Factors Universal response for a given nucleus (e.g., ¹H). No response factors needed.Highly dependent on the chromophore of each molecule. Response factors can vary dramatically between analyte and impurities.Generally uniform response for hydrocarbons, but can vary with heteroatoms.
Destructive? No, the sample can be fully recovered.Yes, the sample is consumed.Yes, the sample is consumed.
Sample Throughput High. A typical experiment takes 10-15 minutes per sample.[18]Moderate. Method development can be lengthy; run times are typically 15-45 minutes.Moderate. Run times are typically 20-60 minutes.
Selectivity Excellent. Can distinguish between isomers and structurally similar compounds based on unique chemical shifts.Good, but co-elution can be an issue.Excellent for volatile compounds, but co-elution can occur.
Limitations Requires soluble analytes. Insensitive to non-proton-containing impurities (e.g., inorganic salts).Requires analytes to have a UV chromophore.Requires analytes to be volatile and thermally stable.
Overall Assessment A primary, robust, and versatile method for absolute purity determination, especially when impurity standards are unavailable.[2]Excellent for separation and detection of low-level impurities, but quantification can be biased without proper standards.The gold standard for volatile impurities, but limited by analyte thermal stability.

The primary advantage of qNMR is its ability to provide an accurate, absolute purity value without the need to isolate and certify every potential impurity, a task that is often impractical in research and development.[2][6]

Conclusion

Quantitative ¹H NMR is a highly accurate, precise, and robust analytical technique for determining the purity of organic compounds like this compound. By adhering to a validated protocol that emphasizes meticulous sample preparation and the optimization of critical acquisition parameters—most notably the relaxation delay—qNMR provides a direct, SI-traceable measurement of purity. Its non-destructive nature and independence from impurity-specific reference standards make it an invaluable and often superior alternative to traditional chromatographic methods. As recognized by major pharmacopeias, qNMR stands as a cornerstone of modern analytical science, providing the trustworthy data essential for advancing research and drug development.

References

A Comparative Guide to the Synthesis of 1,1-Dimethoxynonane: Traditional Routes and Modern Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the protection of carbonyl groups is a foundational strategy, and the formation of acetals remains a paramount tool for this purpose. 1,1-Dimethoxynonane, a key intermediate and fragrance component, serves as an excellent case study for examining the efficiency and practicality of various synthetic methodologies. This guide provides an in-depth comparison of alternative synthetic routes to this compound, moving beyond a simple recitation of protocols to offer insights into the rationale behind experimental choices and to furnish the supporting data necessary for informed decision-making in the laboratory.

The Predominant Pathway: Acid-Catalyzed Acetalization of Nonanal

The most direct and widely employed method for the synthesis of this compound is the acid-catalyzed reaction of nonanal with methanol or a methanol equivalent, such as trimethyl orthoformate. This reaction proceeds via a hemiacetal intermediate, and the equilibrium is driven towards the acetal product by the removal of water.[1] The choice of acid catalyst significantly impacts reaction efficiency, time, and substrate compatibility.

dot graph "Acetalization_Mechanism" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Nonanal [label="Nonanal"]; Protonated_Nonanal [label="Protonated Nonanal"]; Hemiacetal_Intermediate [label="Hemiacetal Intermediate"]; Protonated_Hemiacetal [label="Protonated Hemiacetal"]; Oxonium_Ion [label="Oxonium Ion"]; Protonated_Acetal [label="Protonated Acetal"]; Acetal [label="this compound"]; Methanol1 [label="CH₃OH", shape=ellipse, fillcolor="#FFFFFF"]; Methanol2 [label="CH₃OH", shape=ellipse, fillcolor="#FFFFFF"]; H_plus [label="H⁺", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; H2O [label="H₂O", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Nonanal -> Protonated_Nonanal [label="+ H⁺"]; Protonated_Nonanal -> Hemiacetal_Intermediate [label="+ CH₃OH"]; Hemiacetal_Intermediate -> Protonated_Hemiacetal [label="+ H⁺"]; Protonated_Hemiacetal -> Oxonium_Ion [label="- H₂O"]; Oxonium_Ion -> Protonated_Acetal [label="+ CH₃OH"]; Protonated_Acetal -> Acetal [label="- H⁺"]; H_plus [style=invis]; H2O [style=invis]; Methanol1 [style=invis]; Methanol2 [style=invis];

} Figure 1: General mechanism for the acid-catalyzed formation of this compound from nonanal.

Comparative Analysis of Catalytic Systems

Several acid catalysts have been demonstrated to be effective for acetalization. The following table summarizes the performance of various catalysts in the synthesis of this compound from nonanal, highlighting key experimental parameters.

CatalystReagentsSolventTemp. (°C)Time (h)Yield (%)Reference
p-TsOH·H₂ONonanal, Ethylene GlycolTolueneReflux2-24High (general)
Amberlyst-15Nonanal, MethanolMethanolRT-Excellent (general)
HClNonanal, MethanolMethanolAmbient0.5>95 (general)[2]
Bi(OTf)₃Aldehydes, Trimethyl Orthoformate, MethanolMethanolRT-Good (general)N/A
Yb(OTf)₃Aldehydes, Tosylamine, α-methylstyrene--0.2590 (for homoallylamine)[3]
InCl₃Aldehydes, Barbituric Acid, Ethyl Vinyl EtherMeCN/H₂ORT-90 (for Diels-Alder)N/A

Note: Specific yield and reaction time for this compound were not always available in the literature for all catalysts; general effectiveness for aliphatic aldehydes is noted.

Experimental Protocols

Protocol 1: Acetalization using p-Toluenesulfonic Acid Monohydrate [1]

  • To a solution of nonanal (1 equiv.) in toluene, add ethylene glycol (1.2 equiv.) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.01-0.05 equiv.).

  • Fit the flask with a Dean-Stark apparatus to azeotropically remove water.

  • Heat the mixture to reflux and monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to afford this compound.

Protocol 2: Acetalization using Amberlyst-15 [4][5]

  • To a solution of nonanal (1 equiv.) in methanol, add Amberlyst-15 resin (typically 10-20% w/w of the aldehyde).

  • Stir the mixture at room temperature.

  • Monitor the reaction by TLC or GC.

  • Upon completion, filter off the Amberlyst-15 resin.

  • The resin can be washed with methanol and dried for reuse.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify by vacuum distillation if necessary.

An Alternative Strategy: One-Pot Hydroformylation-Acetalization of 1-Octene

A more convergent and potentially cost-effective approach to this compound involves a one-pot tandem reaction sequence starting from 1-octene. This method combines hydroformylation to generate nonanal in situ, followed by acid-catalyzed acetalization without the need for isolation of the intermediate aldehyde.[3][6]

dot graph "Hydroformylation_Acetalization" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Octene [label="1-Octene"]; Nonanal [label="Nonanal (in situ)"]; Acetal [label="this compound"];

Octene -> Nonanal [label="Hydroformylation\n(Rh catalyst, CO, H₂)", color="#34A853"]; Nonanal -> Acetal [label="Acetalization\n(Acid catalyst, CH₃OH)", color="#4285F4"]; } Figure 2: One-pot synthesis of this compound from 1-octene via a hydroformylation-acetalization cascade.

This approach offers the advantage of utilizing a less expensive and more readily available starting material (1-octene) compared to nonanal. The success of this one-pot process hinges on the compatibility of the hydroformylation catalyst (typically a rhodium complex) with the acidic conditions required for the subsequent acetalization.

Proposed Experimental Protocol

Protocol 3: One-Pot Hydroformylation-Acetalization of 1-Octene

  • In a pressure reactor, dissolve the rhodium catalyst (e.g., [Rh(acac)(CO)₂]) and a suitable phosphine ligand in a solvent such as toluene.

  • Add 1-octene (1 equiv.) to the reactor.

  • Pressurize the reactor with a mixture of carbon monoxide and hydrogen (syngas) and heat to the desired temperature (e.g., 80-120 °C) to effect hydroformylation.[7]

  • Monitor the consumption of 1-octene and the formation of nonanal by GC.

  • Once the hydroformylation is complete, cool the reactor, vent the syngas, and add methanol (excess) and an acid catalyst (e.g., p-toluenesulfonic acid or Amberlyst-15).

  • Stir the mixture at room temperature or with gentle heating until the acetalization is complete, as monitored by GC.

  • Work-up the reaction mixture by neutralizing the acid, filtering any solid catalyst, and washing with water.

  • Dry the organic phase and purify the this compound by vacuum distillation.

Comparison of Synthetic Routes

FeatureAcid-Catalyzed Acetalization of NonanalOne-Pot Hydroformylation-Acetalization of 1-Octene
Starting Material Nonanal1-Octene
Number of Steps 11 (one-pot)
Key Reagents Methanol/Orthoformate, Acid CatalystCO, H₂, Rh Catalyst, Methanol, Acid Catalyst
Advantages High yields, well-established, variety of catalystsUses cheaper feedstock, convergent
Disadvantages Nonanal can be expensive and prone to oxidationRequires pressure equipment, catalyst compatibility can be an issue
Atom Economy GoodPotentially higher overall

Conclusion

The synthesis of this compound is a mature field, with the acid-catalyzed acetalization of nonanal remaining the most straightforward and reliable method. The choice of catalyst for this transformation allows for optimization based on factors such as cost, ease of handling, and reusability, with solid acid catalysts like Amberlyst-15 offering significant green chemistry advantages.

The alternative one-pot hydroformylation-acetalization route from 1-octene presents a compelling strategy from an industrial perspective, leveraging a more economical starting material. However, the requirement for specialized high-pressure equipment and the need to carefully manage the compatibility of the two catalytic cycles are important considerations.

For laboratory-scale synthesis where nonanal is readily available, the use of a mild and efficient acid catalyst such as p-toluenesulfonic acid or a recyclable solid acid catalyst represents the most practical approach. For process development and large-scale manufacturing, the potential economic benefits of the one-pot hydroformylation-acetalization route warrant further investigation and optimization.

References

A Senior Application Scientist's Guide to Catalyst Efficacy in 1,1-Dimethoxynonane Formation

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Acetal Protection

In the intricate landscape of multi-step organic synthesis, the strategic protection of functional groups is paramount. Aldehydes, with their inherent reactivity, often require masking to prevent undesired side reactions. The formation of acetals is a cornerstone of this protective strategy, converting the reactive carbonyl group into a stable ether-like linkage that is robust under neutral or basic conditions, yet easily cleaved in an acidic environment.[1][2]

1,1-Dimethoxynonane is the dimethyl acetal of nonanal, a nine-carbon saturated fatty aldehyde.[3] Its synthesis is a critical step in pathways where the aldehyde moiety must be preserved during subsequent chemical transformations. The efficacy of this protection step hinges entirely on the choice of catalyst. This guide provides an in-depth comparison of various catalytic systems for the formation of this compound from nonanal and methanol, grounded in mechanistic principles and supported by experimental data. We will explore the performance of homogeneous, heterogeneous, and novel catalytic systems, evaluating them on metrics of yield, selectivity, reaction conditions, and sustainability.

The Fundamental Mechanism: Acid-Catalyzed Acetal Formation

The conversion of an aldehyde to an acetal is a reversible, acid-catalyzed process.[4] Understanding this mechanism is crucial for rational catalyst selection and process optimization. The reaction proceeds through two main stages: formation of a hemiacetal intermediate, followed by its conversion to the final acetal product.

  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack (1): A molecule of methanol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Formation of Hemiacetal: The intermediate is the hemiacetal.

  • Protonation of Hydroxyl: The hydroxyl group of the hemiacetal is protonated by the acid catalyst.

  • Elimination of Water: The protonated hydroxyl group leaves as a water molecule, generating a highly reactive, resonance-stabilized oxonium ion.[5]

  • Nucleophilic Attack (2): A second molecule of methanol attacks the oxonium ion.

  • Deprotonation: The final deprotonation step releases the acetal product and regenerates the acid catalyst.

Acetal_Formation_Mechanism cluster_0 Hemiacetal Formation cluster_1 Acetal Formation Aldehyde R-CHO Protonated_Aldehyde R-CH=O+H Methanol_Attack_1 R-CH(OH)-O+H(CH3) Protonated_Aldehyde->Methanol_Attack_1 + CH3OH Hemiacetal R-CH(OH)-OCH3 Methanol_Attack_1->Hemiacetal - H+ Protonated_Hemiacetal R-CH(O+H2)-OCH3 Hemiacetal->Protonated_Hemiacetal + H+ Oxonium_Ion R-CH=O+CH3 Protonated_Hemiacetal->Oxonium_Ion - H2O Methanol_Attack_2 R-CH(OCH3)-O+H(CH3) Oxonium_Ion->Methanol_Attack_2 + CH3OH Acetal R-CH(OCH3)2 Methanol_Attack_2->Acetal - H+

Caption: Acid-catalyzed mechanism for acetal formation.

Because water is a byproduct, its removal (e.g., using a Dean-Stark apparatus or dehydrating agents) can shift the equilibrium toward the product, increasing the final yield, though some modern catalytic systems obviate this need.[1][4]

Comparative Analysis of Catalytic Systems

The choice of catalyst dictates not only the reaction's efficiency but also its environmental footprint, cost, and applicability in complex syntheses. We can broadly classify the catalysts into two major categories: homogeneous and heterogeneous.

Homogeneous Catalysts: The Pioneers of High Activity

Homogeneous catalysts operate in the same phase as the reactants, typically dissolved in the reaction solvent. This ensures excellent contact with the substrate, leading to high reaction rates and conversions under mild conditions.

  • Brønsted Acids: Traditional mineral acids (HCl, H₂SO₄) and organic acids (p-toluenesulfonic acid, p-TsOH) are highly effective.[2][4] Studies have shown that even trace amounts (e.g., 0.1 mol%) of hydrochloric acid can achieve nearly quantitative conversion of various aldehydes to their dimethyl acetals in short reaction times at ambient temperatures.[1][2]

    • Expertise & Experience: While highly active, these acids are corrosive, posing challenges for equipment longevity. Their primary drawback is the difficult and energy-intensive separation from the product mixture, often requiring neutralization and aqueous work-ups that generate significant waste.[6] This makes them less suitable for large-scale industrial processes where catalyst recycling is crucial.[7]

  • Lewis Acids: Compounds like zirconium tetrachloride (ZrCl₄) and cerium(III) triflate are powerful Lewis acids that efficiently catalyze acetalization, often with high chemoselectivity for aldehydes over ketones.[4][8]

  • Organometallic Complexes: Modern catalysis has introduced metal complexes of palladium, gold, and cobalt that can facilitate acetalization under exceptionally mild, often neutral, conditions.[8][9][10] These systems are particularly valuable for substrates containing acid-sensitive functional groups. However, the cost and potential toxicity of heavy metals are significant considerations.

Heterogeneous Catalysts: The Champions of Sustainability

Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid in a liquid reaction mixture. Their primary advantage is the ease of separation and potential for reuse, aligning perfectly with the principles of green chemistry.[11][12]

  • Solid Acid Resins: Sulfonated polystyrene resins, such as Amberlyst-15, are widely used industrial catalysts.[4] They function as solid sources of H⁺ ions, effectively mimicking the activity of sulfuric acid without its corrosive and separation-related drawbacks. They are easily removed by simple filtration and can be recycled multiple times with minimal loss of activity.[13]

  • Supported Acid Catalysts: High-surface-area materials like silica gel or biochar can be functionalized with acidic groups or used as supports for highly active species like heteropoly acids (HPAs).[8][14][15] These catalysts combine the high acidity of HPAs with the benefits of a solid, recyclable system.[14]

  • Functionalized Nanomaterials: An emerging class of catalysts involves immobilizing acidic or metallic catalytic sites onto supports like magnetic nanoparticles.[14] This approach offers extremely high surface areas for reaction and allows for effortless catalyst recovery using an external magnet, streamlining the work-up process significantly.[16]

Novel Catalytic Approaches
  • Photocatalysis: Recent innovations include the use of photocatalysts, such as Eosin Y, which can drive acetalization under visible light irradiation.[8] These methods operate under neutral conditions, providing a significant advantage for protecting delicate or acid-labile aldehydes.[17]

Quantitative Performance Data

The following table summarizes the typical performance of various catalyst types for the acetalization of aliphatic aldehydes, providing a basis for comparison for the synthesis of this compound.

Catalyst ExampleCatalyst TypeTypical LoadingReaction TimeTemperatureYield/Conversion (%)Key Advantages & Disadvantages
HCl Homogeneous (Brønsted)0.1 mol%< 30 minAmbient>98%[2](+) High activity, low cost. (-) Corrosive, difficult to separate.
p-TsOH Homogeneous (Brønsted)1-2 mol%30 min - 2 hAmbient - Reflux>95%[18](+) Solid, easier to handle than H₂SO₄. (-) Requires neutralization/work-up.
ZrCl₄ Homogeneous (Lewis Acid)1-5 mol%< 1 hAmbient>90%[8](+) High efficiency, chemoselective. (-) Moisture sensitive, separation issues.
Amberlyst-15 Heterogeneous (Resin)10 wt%1 - 8 h25 - 100 °C50 - 95%[13](+) Easily filtered, reusable. (-) Slower kinetics, potential for lower activity.
HPW₁₂@NiFe₂O₄ Heterogeneous (Magnetic)~1 wt%< 15 min25 - 60 °C>98%[14](+) Very high activity, magnetic separation, reusable. (-) More complex catalyst synthesis.
Eosin Y Homogeneous (Photocatalyst)1-2 mol%12 - 24 hAmbient80-95%[8](+) Neutral conditions, good for sensitive substrates. (-) Requires light source, longer times.

Validated Experimental Protocols

A protocol's trustworthiness is established by its clarity, reproducibility, and inclusion of validation steps. Below are two detailed, self-validating protocols for the synthesis of this compound using representative homogeneous and heterogeneous catalysts.

Protocol 1: Homogeneous Catalysis with p-Toluenesulfonic Acid (p-TsOH)

This protocol leverages a classic, highly effective Brønsted acid catalyst.

  • Materials: Nonanal (98%), Anhydrous Methanol, p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O), Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate (MgSO₄), Diethyl ether.

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer, add nonanal (1.0 eq).

    • Add anhydrous methanol (10-20 eq) to serve as both reagent and solvent.

    • Add p-TsOH·H₂O (0.02 eq) to the solution.[18]

    • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the disappearance of the nonanal spot/peak. The reaction is typically complete within 1-2 hours.

  • Work-up & Validation:

    • Once the reaction is complete, quench the catalyst by adding saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x volume of methanol).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield crude this compound.

    • Validation: Confirm product identity and purity via ¹H NMR, ¹³C NMR, and GC-MS analysis. The absence of the characteristic aldehyde proton peak (~9.7 ppm) in the ¹H NMR spectrum confirms complete conversion.

Protocol 2: Heterogeneous Catalysis with Amberlyst-15

This protocol demonstrates the operational simplicity and recyclability of a solid acid catalyst.

  • Materials: Nonanal (98%), Anhydrous Methanol, Amberlyst-15 resin, Diethyl ether.

  • Procedure:

    • Activate the Amberlyst-15 resin by washing with methanol and drying under vacuum.

    • To a round-bottom flask, add nonanal (1.0 eq) and anhydrous methanol (10 eq).

    • Add the activated Amberlyst-15 resin (approx. 10% by weight of the aldehyde).

    • Stir the suspension at room temperature or gently heat to 40-50 °C to increase the reaction rate. Monitor progress by GC.

  • Work-up & Validation:

    • Upon completion, simply filter the reaction mixture to remove the Amberlyst-15 catalyst.

    • Wash the recovered resin with methanol and diethyl ether, then dry under vacuum. Its reusability can be validated by performing a subsequent reaction and measuring the yield.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the this compound product.

    • Validation: As in Protocol 1, confirm product identity and purity via spectroscopic methods (NMR, GC-MS). The purity of the product after simple filtration and evaporation validates the clean nature of the heterogeneous process.

Experimental_Workflow cluster_workup Work-up Options Start Reactants (Nonanal, Methanol, Catalyst) Reaction Reaction Vessel (Stirring, Temp Control) Start->Reaction Monitoring Reaction Monitoring (TLC / GC) Reaction->Monitoring Periodically Workup Work-up Monitoring->Workup Upon Completion Homogeneous Homogeneous: Quench, Extract, Dry Heterogeneous Heterogeneous: Filter Catalyst Analysis Product Analysis (NMR, GC-MS) Product Pure this compound Analysis->Product Homogeneous->Analysis Heterogeneous->Analysis

Caption: General experimental workflow for acetal synthesis.

Conclusion and Future Outlook

The synthesis of this compound is a straightforward yet vital transformation where catalyst choice has profound implications.

  • For rapid, high-yield, lab-scale syntheses where downstream purification is routine, traditional homogeneous Brønsted acids like HCl or p-TsOH remain highly effective and economical.[1][2] Their operational simplicity is a distinct advantage for exploratory chemistry.

  • For applications demanding green chemistry principles, scalability, and process efficiency, heterogeneous catalysts are unequivocally superior. Solid acid resins like Amberlyst-15 offer a robust, recyclable, and non-corrosive solution ideal for industrial settings.[4][13] The development of next-generation heterogeneous systems, particularly those on magnetic supports, further enhances efficiency by dramatically simplifying catalyst recovery.[14]

  • The optimal catalyst is ultimately dictated by the specific context of the synthesis. Factors such as the presence of other acid-sensitive functionalities in the substrate, the required scale of the reaction, and overall cost-effectiveness must be carefully weighed. The emergence of novel methods like photocatalysis signals a future where highly selective and mild reaction conditions will become increasingly accessible, broadening the synthetic chemist's toolkit.[8][17]

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1,1-Dimethoxynonane

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the meticulous handling of chemical reagents is a non-negotiable aspect of our daily workflow. The responsibility for a chemical does not end once a reaction is complete; its safe and compliant disposal is a critical final step that safeguards our colleagues, our facilities, and the environment. This guide provides an in-depth, procedural framework for the proper disposal of 1,1-dimethoxynonane (CAS No. 18824-63-0), grounded in the principles of chemical safety and regulatory compliance. Our objective is to move beyond a simple checklist, offering a causal understanding that empowers researchers to make informed, safe decisions.

Understanding this compound: A Hazard Profile

The primary hazard associated with aged this compound is the potential for shock-sensitive peroxide crystals to have formed, which can detonate upon friction, heat, or shock. Therefore, the entire disposal workflow is predicated on first assessing and neutralizing this principal threat.

Table 1: Inferred Properties and Hazards of this compound

PropertyInferred Value/ClassificationRationale & Authoritative Source
Chemical Class Acetal / DietherStructural definition.[1]
Primary Hazard Potential to form explosive peroxides upon exposure to air and light.A known characteristic of acetals and ethers.[2]
Physical State LiquidGeneral property of similar medium-chain acetals.
Flammability Assumed to be a flammable or combustible liquid.Based on analogous compounds like 1,1-dimethoxyethane.[3][4]
Health Hazards Potential for skin and eye irritation.Common hazard for organic solvents.
Environmental Hazards May be toxic to aquatic life with long-lasting effects.A common classification for similar organic compounds.

The Disposal Workflow: A Self-Validating System for Safety

The following procedure is designed as a logical, multi-step process that incorporates critical safety checks. This ensures that the waste is rendered safe at the source before it is aggregated for final disposal by your institution's Environmental Health & Safety (EHS) department.

DisposalWorkflow cluster_lab In-Lab Operations cluster_ehs EHS Hand-off A Step 1: Initial Assessment (Age, Appearance, Storage) B Step 2: Peroxide Testing (Mandatory Safety Check) A->B C Peroxides > 100 ppm? B->C D Step 3a: Peroxide Neutralization (Chemical Quenching) C->D Yes E Step 3b: Segregation & Labeling (Non-Halogenated Waste) C->E No D->E F Step 4: Waste Accumulation (Designated Satellite Area) E->F G Step 5: Documentation & Pickup (Contact EHS) F->G

Caption: Procedural workflow for the safe disposal of this compound.

Step 1: Initial Assessment (The "Look and Ask" Phase)

Before handling the container, perform a careful visual inspection and review its history.

  • Age: When was the container received and when was it first opened? If the date is unknown or exceeds one year, the risk of high peroxide concentration is significant.

  • Storage Conditions: Has the container been stored away from light and heat, with a tightly sealed cap? Improper storage accelerates peroxide formation.

  • Visual Cues: CRITICAL SAFETY WARNING: Do not touch or attempt to open a container if you observe any of the following: crystal formation around the cap or within the liquid, a viscous liquid layer, or discoloration. These are signs of potentially explosive levels of peroxides. If observed, do not handle the container further. Cordon off the area and contact your EHS department immediately for high-hazard disposal.

Step 2: Mandatory Peroxide Testing

This is a non-negotiable safety verification step. Experimental Protocol: Peroxide Detection

  • Materials: Commercial peroxide test strips (e.g., potassium iodide-based), disposable pipette, personal protective equipment (PPE: safety glasses, lab coat, chemical-resistant gloves).

  • Procedure:

    • In a certified chemical fume hood, carefully open the container of this compound waste.

    • Using a clean, disposable pipette, transfer a small aliquot of the liquid onto the reactive pad of a test strip.

    • Compare the resulting color to the chart provided by the manufacturer. The color change, typically developing within 15-60 seconds, indicates the concentration of peroxides in parts per million (ppm).

  • Interpretation: Any positive result requires action. Waste with peroxide concentrations approaching 100 ppm or higher should be immediately neutralized before disposal.

Step 3a: Peroxide Neutralization (If Necessary)

The causality here is simple: we must chemically reduce the unstable peroxide (R-O-O-R) linkage to a stable alcohol (R-OH) before the waste is moved or aggregated. Experimental Protocol: Ferrous Sulfate Quenching

  • Materials: Ferrous sulfate (FeSO₄), deionized water, sulfuric acid, the peroxide-containing waste, a stir bar, and a beaker or flask larger than the waste volume.

  • Procedure:

    • Prepare a fresh saturated solution of ferrous sulfate. A common formulation involves dissolving ~60 g of FeSO₄·7H₂O in 100 mL of water, acidified with a few drops of concentrated sulfuric acid.

    • Place the this compound waste in the reaction vessel within a fume hood and add a stir bar.

    • Slowly, and with continuous stirring, add the ferrous sulfate solution to the waste. An excess of the reducing agent is required. A good starting point is to add a volume of the ferrous sulfate solution equal to 20% of the waste volume.

    • Stir the biphasic mixture vigorously for at least one hour.

    • Allow the layers to separate and re-test the organic (top) layer for peroxides.

    • If the test is still positive, repeat the addition of the ferrous sulfate solution and stirring until a negative test result is achieved.

  • Self-Validation: The successful completion of this protocol is validated by a negative peroxide test strip result, confirming the hazard has been neutralized.

Step 3b: Segregation and Labeling

Once confirmed to be free of significant peroxide contamination, the waste must be correctly segregated.

  • Containerization: Collect the treated this compound waste in a designated, chemically compatible container for non-halogenated organic solvent waste .

  • Labeling: The container must be clearly labeled. Use your institution's hazardous waste tags. The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound (Treated to remove peroxides)".

    • An accurate list of all components and their approximate percentages.

    • The relevant hazard pictograms (e.g., Flammable).

Step 4 & 5: Waste Accumulation and EHS Hand-off

Store the sealed and labeled waste container in your lab's designated satellite accumulation area. This area must be away from ignition sources and incompatible materials. Adhere to your institution's limits on waste volume and storage time. When the container is ready for removal, follow your established procedure to contact EHS for a scheduled pickup. They will manage the final disposal, which is typically high-temperature incineration at a licensed facility.[5]

By integrating this knowledge-based approach into your laboratory's standard operating procedures, you build a deep, intrinsic culture of safety. This goes beyond mere compliance, establishing your laboratory as a trusted and responsible steward of the chemical tools that drive scientific innovation.

References

Navigating the Safe Handling of 1,1-Dimethoxynonane: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the meticulous handling of chemical reagents is paramount to both personal safety and experimental integrity. This guide provides an in-depth operational plan for the safe use of 1,1-Dimethoxynonane, focusing on the selection and implementation of appropriate Personal Protective Equipment (PPE) and outlining compliant disposal procedures. Our commitment is to empower you with the knowledge to maintain a secure laboratory environment.

Understanding the Hazard Profile of this compound

Before handling any chemical, a thorough understanding of its intrinsic hazards is critical. This compound is classified with the following primary hazards:

  • Harmful if swallowed .

  • Causes severe skin burns and eye damage .

These hazards necessitate a stringent PPE protocol to prevent accidental exposure. The causality is clear: direct contact with skin or eyes can lead to significant chemical burns, and ingestion can be toxic. Therefore, our protective measures are designed to create a complete barrier against these routes of exposure.

Core Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential when working with this compound. The following table summarizes the required equipment, its specifications, and the rationale for its use.

PPE ComponentSpecificationsRationale for Use
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene)To prevent skin contact and subsequent chemical burns. Always inspect gloves for integrity before use.
Eye and Face Protection Chemical safety goggles and a face shieldTo provide comprehensive protection against splashes to the eyes and face, which could cause severe damage[1].
Body Protection A laboratory coat or chemically resistant apronTo protect the torso and arms from accidental spills.
Respiratory Protection Use in a well-ventilated area. A NIOSH/MSHA approved respirator may be required if ventilation is inadequate or if aerosols are generated[2].To prevent inhalation of any vapors or mists, which could be harmful.

Step-by-Step Guide to Safe Handling and PPE Usage

Adherence to a standardized procedure minimizes the risk of exposure. Follow these steps meticulously every time you handle this compound.

3.1. Preparation and Inspection:

  • Verify Ventilation: Ensure you are working in a properly functioning chemical fume hood or a well-ventilated laboratory space.

  • Inspect PPE: Before donning, carefully inspect all PPE for any signs of damage, such as cracks, holes, or degradation. Discard and replace any compromised items.

  • Gather Materials: Have all necessary equipment and reagents for your experiment readily accessible within the work area to minimize movement and potential for spills.

3.2. Donning PPE:

  • Lab Coat/Apron: Put on your laboratory coat or apron, ensuring it is fully fastened.

  • Gloves: Don the appropriate chemically resistant gloves. Ensure they are pulled over the cuffs of your lab coat.

  • Eye and Face Protection: Put on your safety goggles, followed by a face shield for maximum protection.

  • Respirator (if required): If the risk assessment indicates a need for respiratory protection, ensure you are fit-tested and have donned the respirator correctly according to institutional guidelines.

3.3. Handling this compound:

  • Dispensing: When dispensing the chemical, do so carefully and deliberately to avoid splashing.

  • Avoid Inhalation: Do not breathe in vapors or mists. Keep the container sealed when not in use.

  • Immediate Cleanup: In the event of a small spill, contain and clean it up immediately using an appropriate absorbent material (e.g., Chemizorb®). For larger spills, evacuate the area and follow your institution's emergency procedures.

3.4. Doffing PPE:

  • Gloves: Remove gloves first by peeling them off from the cuff, turning them inside out to trap any contamination. Dispose of them in the designated chemical waste container.

  • Face Shield and Goggles: Remove the face shield and then the goggles.

  • Lab Coat/Apron: Remove your lab coat or apron, rolling it so the contaminated outer surface is folded inward.

  • Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.

PPE_Selection_Workflow start Start: Handling This compound check_ventilation Adequate Ventilation (Fume Hood)? start->check_ventilation check_splash Potential for Splashing? check_ventilation->check_splash Yes respirator Respirator check_ventilation->respirator No check_aerosol Aerosol Generation? check_splash->check_aerosol No face_shield Face Shield check_splash->face_shield Yes lab_coat Lab Coat check_aerosol->lab_coat No check_aerosol->respirator gloves Chemically Resistant Gloves proceed Proceed with Caution gloves->proceed goggles Safety Goggles goggles->gloves lab_coat->goggles face_shield->check_aerosol respirator->check_splash

Caption: PPE selection workflow for handling this compound.

Emergency Procedures in Case of Exposure

Immediate and appropriate action is crucial in the event of an exposure.

  • Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin area with copious amounts of water/shower. Seek immediate medical attention.

  • Eye Contact: Rinse cautiously with water for several minutes. If present and easy to do, remove contact lenses. Continue rinsing and call a POISON CENTER or doctor immediately.

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor immediately.

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.

Disposal Plan for this compound and Contaminated Materials

Proper disposal is a critical component of the chemical lifecycle and laboratory safety.

  • Chemical Waste: Dispose of unused this compound and any solutions containing it as hazardous chemical waste. The waste must be disposed of in accordance with national and local regulations.

  • Containers: Leave the chemical in its original container. Do not mix it with other waste.

  • Contaminated PPE: Dispose of all single-use contaminated PPE, such as gloves, as hazardous waste in a designated, clearly labeled container.

It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste stream management and disposal procedures.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1-Dimethoxynonane
Reactant of Route 2
Reactant of Route 2
1,1-Dimethoxynonane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.